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  • Product: (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
  • CAS: 168297-86-7

Core Science & Biosynthesis

Foundational

Synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

An In-depth Technical Guide to the Abstract (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral auxiliary of significant value in modern asymmetric synthesis. As a structural analog of the widely utilized Evans...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral auxiliary of significant value in modern asymmetric synthesis. As a structural analog of the widely utilized Evans auxiliaries, its sterically demanding framework, featuring a C4-isopropyl group and a C5-gem-dimethyl substitution, offers a unique and powerful tool for stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis of this auxiliary, intended for researchers and professionals in organic synthesis and drug development. We will explore the strategic synthesis of the requisite, non-proteinogenic amino alcohol precursor, detail a robust protocol for the critical cyclization step, and discuss the mechanistic basis for its efficacy in asymmetric transformations. All methodologies are presented with a focus on the underlying chemical principles, ensuring both practical utility and a deep understanding of the process.

Introduction: The Role of Steric Hindrance in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in organic synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[1] The pioneering work of David A. Evans on oxazolidinone-based auxiliaries revolutionized the field by providing a reliable and predictable method for controlling stereochemistry in reactions such as aldol additions, alkylations, and acylations.[2][3] The efficacy of these auxiliaries stems from their ability to form a rigid, chelated enolate structure, wherein one face of the nucleophile is effectively shielded by a substituent on the chiral scaffold, directing the approach of an electrophile to the opposite face.[4]

The title compound, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, represents a refinement of this principle. The presence of both a C4-isopropyl group and, notably, C5-gem-dimethyl groups, creates a highly congested and conformationally restricted environment. This enhanced steric hindrance can lead to even greater levels of diastereoselectivity in certain applications compared to standard valinol-derived auxiliaries. This guide delineates a practical synthetic pathway to access this valuable synthetic tool.

Retrosynthetic Strategy and Precursor Synthesis

The synthesis of any chiral 2-oxazolidinone fundamentally relies on the cyclization of a corresponding 1,2-amino alcohol.[5] The primary challenge in synthesizing (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone lies in the preparation of its unique precursor: (2S)-3-amino-2,4-dimethyl-2-pentanol . This non-standard amino alcohol is not commercially available and must be prepared via a multi-step sequence, typically starting from the inexpensive, enantiopure amino acid, (S)-valine.

The overall synthetic workflow can be visualized as a three-stage process: precursor synthesis, cyclization, and purification.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2 & 3: Cyclization & Purification s1 (S)-Valine (Starting Material) s2 N-Protected (S)-Valine s1->s2 Amine Protection s3 Tertiary Alcohol Intermediate s2->s3 Grignard or Organolithium Addition s4 (2S)-3-amino-2,4-dimethyl-2-pentanol (Key Precursor) s3->s4 Amine Deprotection s5 Cyclization Reaction s4->s5 Phosgene Equivalent (e.g., Diethyl Carbonate) s6 Crude Product s5->s6 s7 (S)-(-)-4-Isopropyl-5,5- dimethyl-2-oxazolidinone (Final Product) s6->s7 Recrystallization/ Chromatography

Figure 1. Overall synthetic workflow from (S)-Valine to the target oxazolidinone.

Experimental Protocol: Synthesis of (2S)-3-amino-2,4-dimethyl-2-pentanol

This protocol is a representative procedure based on established transformations of amino acids.

Step 1: N-Protection of (S)-Valine

  • Suspend (S)-valine (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform an aqueous workup to isolate the N-Cbz protected (S)-valine.

Step 2: Formation of the Tertiary Alcohol

  • Dissolve the dried N-Cbz-(S)-valine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add methyllithium (MeLi, >2.2 eq) in a suitable solvent (e.g., diethyl ether) via syringe. The first equivalent acts as a base to deprotonate the carboxylic acid, while the subsequent equivalents add to the resulting lithium carboxylate.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-protected tertiary alcohol.

Step 3: Deprotection to Yield the Amino Alcohol

  • Dissolve the N-Cbz protected amino alcohol in methanol.

  • Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (H₂ balloon or Parr hydrogenator) and stir vigorously for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (2S)-3-amino-2,4-dimethyl-2-pentanol, which can be used in the next step without further purification.

Core Synthesis: Cyclization to the Oxazolidinone

The cyclization of the 1,2-amino alcohol is the final key step. While several reagents can effect this transformation (e.g., phosgene, triphosgene, carbonyldiimidazole), using diethyl carbonate is a safer and effective alternative.[6]

Mechanistic Principle

The reaction proceeds via a two-step mechanism. First, the more nucleophilic amine group attacks the carbonyl of diethyl carbonate, displacing one equivalent of ethanol to form a carbamate intermediate. Second, in the presence of a base and heat, the hydroxyl group performs an intramolecular nucleophilic attack on the carbamate carbonyl, displacing the second equivalent of ethanol and forming the stable five-membered oxazolidinone ring.

Detailed Experimental Protocol
  • Combine the crude (2S)-3-amino-2,4-dimethyl-2-pentanol (1.0 eq) and diethyl carbonate (~5.0 eq, serves as both reagent and solvent).

  • Add a catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK, 0.1 eq).

  • Fit the reaction flask with a distillation head to remove the ethanol byproduct as it forms.

  • Heat the mixture to a gentle reflux (approx. 120-130 °C). The reaction progress can be monitored by the cessation of ethanol distillation.

  • After 4-6 hours, or when the reaction is complete by TLC, cool the mixture to room temperature.

  • Remove the excess diethyl carbonate under reduced pressure.

  • Dissolve the resulting crude solid in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

Purification and Characterization

The crude product is typically a solid that can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

The final product should be characterized to confirm its identity and purity.

Analysis Technique Expected Observation
¹H NMR Characteristic peaks for the isopropyl CH and CH₃ groups, two singlets for the non-equivalent gem-dimethyl groups at C5, a doublet for the C4 proton, and a broad singlet for the N-H proton.
¹³C NMR A peak in the range of 155-160 ppm corresponding to the carbonyl carbon (C2). Distinct signals for the C4 and C5 carbons and the carbons of the alkyl substituents.
Mass Spectrometry A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₈H₁₅NO₂ (157.21 g/mol ).[4]
Optical Rotation A negative specific rotation value, [α]D, confirming the (S)-enantiomer.
Melting Point A sharp melting point consistent with a pure compound.

Application in Asymmetric Synthesis: The Mechanism of Stereocontrol

The utility of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone lies in its application as a chiral director. After N-acylation, the auxiliary is used to perform diastereoselective reactions on the acyl group.

G cluster_0 Mechanism of Diastereoselective Aldol Addition cluster_1 Auxiliary Cleavage A N-Acyl Oxazolidinone B Z-Enolate Formation (e.g., Bu₂BOTf, Et₃N) A->B C Chelated Zimmerman-Traxler Transition State B->C Chelation with Boron D Syn-Aldol Adduct (High Diastereoselectivity) C->D E Electrophile (R-CHO) E->C Approach from less hindered face F Syn-Aldol Adduct G Cleavage (e.g., LiOH, H₂O₂) F->G H Chiral Carboxylic Acid (Desired Product) G->H I Recovered Auxiliary G->I

Figure 2. Logical flow of application and recovery of the chiral auxiliary.

The key to high diastereoselectivity is the formation of a rigid six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[7] The Lewis acid (e.g., dibutylboron triflate) coordinates to both the enolate oxygen and the oxazolidinone carbonyl oxygen. To minimize steric clash, the bulky isopropyl group at C4 orients itself pseudo-equatorially, effectively blocking one face of the enolate. Consequently, the incoming electrophile (e.g., an aldehyde) can only approach from the less hindered face, resulting in the predictable formation of one major diastereomer.[3][7]

Auxiliary Cleavage and Recovery

A critical feature of a useful chiral auxiliary is its facile removal and recovery after the desired transformation. The N-acyl group can be cleaved under mild conditions to yield various functionalities (acids, esters, alcohols) without epimerizing the newly formed stereocenter. The most common method involves hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).[4][8] This method selectively cleaves the exocyclic amide bond while leaving the endocyclic carbamate intact, allowing for high recovery yields of the valuable auxiliary.[8][9]

Conclusion

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a highly effective chiral auxiliary for asymmetric synthesis, notable for the exceptional steric shielding provided by its unique substitution pattern. While its synthesis requires the custom preparation of a non-standard amino alcohol precursor from (S)-valine, the subsequent cyclization is straightforward. The predictable and high levels of stereocontrol it imparts in key bond-forming reactions, combined with its efficient cleavage and recovery, make it a powerful asset for chemists engaged in the synthesis of complex, enantiomerically pure molecules in pharmaceutical and academic research.

References

  • Ardelean, S. et al. (2020). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Ghosh, A. K. et al. (2010). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available from: [Link]

  • SlideShare. (2015). Evans aldol ppt. Available from: [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Available from: [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]

  • ResearchGate. (2021). Applications and synthesis of chiral 2-oxazolidinones. Available from: [Link]

  • ResearchGate. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]

  • ResearchGate. (2006). Enantioselective Synthesis of Oxazolidinones | Request PDF. Available from: [Link]

  • Mancuso, G. et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI. Available from: [Link]

  • National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]

  • Organic Syntheses. (2007). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Available from: [Link]

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Available from: [Link]

  • Google Patents. (1996). EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof.
  • ResearchGate. (1989). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Available from: [Link]

  • Ager, D. J. et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Sci-Hub. Available from: [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available from: [Link]

Sources

Exploratory

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Authored by: Gemini, Senior Application Scientist (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a powerful...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Authored by: Gemini, Senior Application Scientist

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a powerful chiral auxiliary that has become a cornerstone of modern asymmetric synthesis. As a member of the renowned Evans oxazolidinone family, its efficacy lies in its ability to provide a rigid, predictable, and highly effective stereochemical-directing environment.[1][] This guide provides a detailed examination of the core mechanism by which this auxiliary controls the formation of new stereocenters. We will dissect the principles of enolate formation, the origins of facial selectivity in electrophilic attack, and the methods for subsequent auxiliary removal. This document is intended for researchers, scientists, and drug development professionals who seek a deep, mechanistically-grounded understanding of this reagent to leverage its full potential in the synthesis of enantiomerically pure compounds.

Foundational Principles: The Role of the Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce a single enantiomer or diastereomer of the product.[3] The ideal auxiliary, such as (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, imparts a strong stereochemical bias, is easily attached and removed under mild conditions that do not compromise the newly formed stereocenter, and is recoverable for reuse.[][4]

The subject of this guide, derived from the amino alcohol (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, leverages a rigid oxazolidinone ring substituted with sterically demanding isopropyl and gem-dimethyl groups.[1][5] These features are critical for establishing a conformationally constrained system that dictates the trajectory of reagents, forming the basis of its mechanism of action.

The Core Mechanism: A Step-by-Step Analysis

The utility of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is realized through a sequence of discrete, mechanistically significant steps. The overall workflow is a classic example of auxiliary-mediated stereocontrol.

G cluster_0 Overall Synthetic Workflow A 1. Acylation (Attach Auxiliary) B 2. Enolate Formation (Establish Stereocontrol Element) A->B C 3. Electrophilic Attack (Create New Stereocenter) B->C D 4. Cleavage (Remove Auxiliary) C->D E Final Product (Enantiopure) D->E F Recovered Auxiliary D->F

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Step 1: N-Acylation of the Auxiliary

The first step involves attaching a carboxylic acid derivative (typically an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone. This forms the N-acyloxazolidinone, the key substrate for the asymmetric transformation. This reaction transforms the auxiliary into an imide, which significantly increases the acidity of the α-protons on the acyl group, facilitating the subsequent enolization step.[6]

Experimental Insight: While traditional methods involve strong bases like n-butyllithium, milder conditions employing a catalyst such as 4-(dimethylamino)pyridine (DMAP) with an acid anhydride allow the acylation to proceed efficiently at room temperature, simplifying the operational setup.[7]

Step 2: Diastereoselective Enolate Formation

This is the most critical stage for establishing stereocontrol. The N-acyloxazolidinone is treated with a Lewis acid and a hindered base at low temperatures to generate a metal enolate. The geometry of this enolate is paramount to the outcome of the reaction.

  • Causality of Z-Enolate Formation: The formation of a specific (Z)-enolate is reliably achieved through chelation. A Lewis acidic metal, such as boron or titanium, coordinates to both the oxazolidinone carbonyl oxygen and the N-acyl carbonyl oxygen.[1][8] This creates a rigid, five-membered chelated ring. The bulky isopropyl and gem-dimethyl groups of the auxiliary sterically force the R-group of the acyl chain into a position that minimizes A(1,3) strain, leading to the selective formation of the (Z)-enolate.[8][9] This predictable enolate geometry is the foundation of the auxiliary's high diastereoselectivity.

Caption: Formation of the rigid chelated intermediate dictates (Z)-enolate geometry.

Step 3: Diastereoselective Electrophilic Attack

Once the planar (Z)-enolate is formed, it is reacted with an electrophile (e.g., an aldehyde, alkyl halide). The stereochemical outcome is now dictated by facial selectivity.

  • Mechanism of Facial Control: The chiral auxiliary's bulky isopropyl and gem-dimethyl substituents effectively shield one face of the enolate. Consequently, the incoming electrophile is forced to approach from the less sterically hindered face.[7] In the case of an aldol reaction with an aldehyde, the reaction proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[8] The conformation that minimizes steric interactions and dipole repulsion between the carbonyl groups leads to the observed syn-aldol product with exceptional fidelity.[8]

G cluster_1 Transition State for Electrophilic Attack enolate (Z)-Enolate (Chelated) ts_node Zimmerman-Traxler-like Transition State enolate->ts_node electrophile Electrophile (e.g., R-CHO) electrophile->ts_node product Diastereomerically Enriched Product ts_node->product steric_block Steric Shielding by Isopropyl & Dimethyl Groups

Caption: Steric hindrance from the auxiliary directs the electrophile's approach.

Step 4: Auxiliary Cleavage and Recovery

The final step is the removal of the auxiliary to unveil the desired chiral product. This step must be mild to prevent epimerization of the newly created stereocenter.

  • Selective Hydrolysis: The most common method for cleaving the auxiliary to yield a carboxylic acid is treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[1][10] The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the more electrophilic exocyclic imide carbonyl over the endocyclic carbamate carbonyl.[4][7] This regioselectivity is crucial; attack at the endocyclic carbonyl would destroy the auxiliary and lead to undesired byproducts.[4][10] The resulting peroxyacid intermediate is then reduced in situ to the carboxylic acid.[10]

  • Alternative Cleavages: The versatility of the auxiliary is enhanced by the variety of available cleavage protocols that lead to different functional groups, such as alcohols (via reduction with LiBH₄), aldehydes, or Weinreb amides, greatly expanding its synthetic utility.[8]

A significant advantage of this methodology is that the chiral auxiliary can be recovered in high yield after cleavage, making it an economically viable strategy for large-scale synthesis.[4]

Quantitative Data and Applications

The reliability of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and related Evans auxiliaries is demonstrated by the consistently high diastereoselectivities achieved across a range of transformations.

Reaction TypeElectrophileLewis Acid / MetalDiastereomeric Ratio (d.r.)Reference
Alkylationtert-Butyl PeresterTiCl₄≥97:3[11][12]
AlkylationAllyl IodideNaN(TMS)₂98:2[7]
Aldol AdditionAldehyde (various)Bu₂BOTf>99:1 (syn)[8]
AlkylationTertiary Alkyl HalideZrCp₂Cl₂ / AgOTfup to >20:1[13]

Experimental Protocol: Asymmetric Alkylation

This protocol provides a representative example of the application of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in a diastereoselective alkylation. The procedure is adapted from established methodologies.[7]

Step A: N-Acylation

  • Dissolve (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add propionic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography to yield the N-propionyl oxazolidinone.

Step B: Enolization and Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.05 equiv, as a 1M solution in THF) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add allyl iodide (1.5 equiv) dropwise.

  • Stir at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Warm to room temperature and extract with diethyl ether.

  • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. Purify the major diastereomer by column chromatography.

Step C: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).

  • Stir vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative test with peroxide indicator strips is obtained.

  • Adjust the pH to ~10-11 with NaOH and extract with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid product.

Conclusion

The mechanism of action of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a showcase of rational design in asymmetric synthesis. By creating a rigid, chelated intermediate, it reliably generates a (Z)-enolate. The steric bulk of its substituents then provides impeccable facial control during electrophilic attack, leading to products with outstanding levels of diastereoselectivity. The ability to cleave the auxiliary under mild conditions to access a variety of functional groups, coupled with its high recovery rate, solidifies its status as a premier tool for drug development professionals and synthetic chemists engaged in the construction of complex, enantiomerically pure molecules.

References

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Available at: [Link]

  • Pu, X., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. Available at: [Link]

  • SlidePlayer. (n.d.). Evans aldol ppt. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

  • Pu, X., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. PMC NIH. Available at: [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]

  • Myers, A. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Course Material. Available at: [Link]

  • Nykaza, T. V., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Available at: [Link]

  • Mancuso, R., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI. Available at: [Link]

Sources

Foundational

Spectroscopic Data for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the chiral auxiliary, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for the chiral auxiliary, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the characterization of this crucial synthetic building block. We will explore not only the data itself but also the underlying principles and experimental protocols necessary for its acquisition and interpretation, ensuring a thorough understanding for both practical application and theoretical insight.

Introduction to Chiral Auxiliaries and the Significance of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools. These chemical entities are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product. The ideal chiral auxiliary is readily available, easily attached and removed, and exerts a high degree of stereochemical control.

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, derived from the naturally occurring amino acid (S)-valine, is a prominent member of the Evans' oxazolidinone family of chiral auxiliaries. Its rigid, well-defined structure provides a sterically biased environment, effectively shielding one face of a reactive intermediate, thereby directing the approach of reagents to the opposite face. The isopropyl and gem-dimethyl groups at the 4 and 5 positions, respectively, play a crucial role in creating this steric hindrance, influencing the diastereoselectivity of reactions such as alkylations, aldol additions, and Diels-Alder reactions. A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structural integrity of this auxiliary before its application in stereoselective synthesis.

Molecular Structure

The structural framework of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is key to its function as a chiral auxiliary. The following diagram illustrates the atomic arrangement and stereochemistry.

molecule N N C2 C N->C2 H_N H N->H_N O1 O C2->O1 O3 O C2->O3 C5 C O1->C5 C4 C C5->C4 C7 C C5->C7 C8 C C5->C8 C4->N C6 C C4->C6 H4 H C4->H4 C9 C C6->C9 C10 C C6->C10 C2_label 2 O1_label 1 N_label 3 C4_label 4 C5_label 5 C6_label C7_label C8_label C9_label C10_label

Figure 1. Molecular structure of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is expected to exhibit distinct signals for the protons of the isopropyl group, the gem-dimethyl groups, the proton at the chiral center (C4), and the N-H proton. The chemical shifts and coupling patterns are indicative of their respective electronic environments and spatial relationships.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-6.5br s1HNH
~3.5-3.6d1HC4-H
~1.8-2.0m1HCH (CH₃)₂
~1.5s3HC5-CH
~1.3s3HC5-CH
~0.9d3HCH(CH ₃)₂
~0.8d3HCH(CH ₃)₂

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen bonding. The diastereotopic nature of the isopropyl methyl groups may result in distinct signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C =O (C2)
~85-90C (CH₃)₂ (C5)
~65-70C H-N (C4)
~30-35C H(CH₃)₂
~25-30C(C H₃)₂
~20-25C(C H₃)₂
~15-20CH(C H₃)₂
~10-15CH(C H₃)₂

Note: These are predicted chemical shifts. The exact values can be influenced by solvent and concentration.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~2960-2870StrongC-H stretch (aliphatic)
~1750StrongC=O stretch (amide/carbamate)
~1380, ~1370MediumC-H bend (gem-dimethyl)
~1250StrongC-N stretch
~1100StrongC-O stretch
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for analyzing solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zPossible Fragment
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
114[M - C₃H₇]⁺
100[M - C₄H₉]⁺
86[M - C₄H₉O]⁺
72[C₄H₈NO]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Note: The relative intensities of these fragments will depend on their stability. The molecular ion peak at m/z 157 is expected to be observed.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Ionize the sample using an appropriate method. Electron ionization (EI) at 70 eV is a standard technique for generating fragment ions and a molecular ion.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Experimental Workflow Visualization

The general workflow for the spectroscopic characterization of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be visualized as follows:

spectroscopy_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Figure 2. General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is essential for its effective use as a chiral auxiliary. The data and protocols presented in this guide provide a robust framework for the characterization of this and similar molecules. By understanding the principles behind each spectroscopic technique and the expected data, researchers can confidently verify the quality of their starting materials, leading to more reliable and reproducible results in asymmetric synthesis.

References

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • D. A. Evans, J. Bartroli, T. L. Shih, J. Am. Chem. Soc. 1981, 103, 2127-2129. [Link]

  • Pucci, S., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(3), M1017. [Link]

  • PubChem. (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Exploratory

Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis

An In-depth Technical Guide on (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone This technical guide offers a comprehensive overview of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a prominent chiral auxiliary in as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

This technical guide offers a comprehensive overview of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a prominent chiral auxiliary in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, mechanistic insights, and practical applications, providing a robust resource for leveraging this powerful tool in stereoselective chemistry.

In the landscape of pharmaceutical development and fine chemical synthesis, achieving enantiopure compounds is a critical objective. The stereochemistry of a molecule dictates its biological activity, with different enantiomers often exhibiting varied therapeutic effects or toxicities. Chiral auxiliaries are instrumental in this pursuit, offering an elegant strategy to control the stereochemical outcome of chemical reactions. These chiral molecules are reversibly attached to a prochiral substrate to direct the formation of a specific stereoisomer. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a derivative of the renowned Evans' oxazolidinones, has emerged as a valuable asset in asymmetric synthesis.[1] Its rigid heterocyclic structure, featuring a strategically positioned isopropyl group and gem-dimethyl substituents, creates a well-defined chiral environment.[2] This steric arrangement effectively biases the approach of incoming reagents, leading to high diastereoselectivity in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[] This guide provides an in-depth exploration of its synthesis, mechanism, and application, underscoring its utility in the creation of complex chiral molecules.

Synthesis and Physicochemical Characteristics

While commercially available, the synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in the laboratory is a common practice, often starting from the readily available chiral pool amino acid, (S)-valine.

Synthetic Protocol

The following protocol outlines a reliable, multi-step synthesis.

Experimental Protocol: Synthesis from (S)-Valine

  • Reduction to (S)-Valinol: A solution of (S)-valine in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled in an ice bath under an inert atmosphere. A reducing agent, typically lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Extraction: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C. The resulting aluminum salts are removed by filtration. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (S)-valinol.

  • Cyclization: The crude (S)-valinol is dissolved in a suitable solvent. A carbonyl source, such as diethyl carbonate, is added along with a catalytic amount of a base like potassium carbonate.[4] The mixture is heated to effect cyclization to the oxazolidinone.

  • Purification: The crude product is purified by silica gel column chromatography or recrystallization to yield pure (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

Causality in Protocol Design:

  • Inert Atmosphere: The use of an inert atmosphere is critical due to the high reactivity of LiAlH₄ with atmospheric moisture.

  • Controlled Quenching: The exothermic nature of the LiAlH₄ quench necessitates slow, controlled addition of water and base at low temperatures to ensure safety and prevent product degradation.

  • Base Catalysis in Cyclization: The base facilitates the deprotonation of the hydroxyl and amino groups of valinol, promoting the intramolecular cyclization reaction with the carbonyl source.

Physicochemical Data

The key physicochemical properties of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone are summarized below.

PropertyValueSource
CAS Number 168297-86-7[1][2]
Molecular Formula C₈H₁₅NO₂[1][5]
Molecular Weight 157.21 g/mol [1][5]
Appearance White crystalline solid
Melting Point 86-87 °C
Optical Rotation ([α]²²/D) -47° (c = 1 in H₂O)

Mechanism of Stereocontrol: The Evans' Model

The remarkable stereodirecting ability of this chiral auxiliary is explained by the Evans' model, which focuses on the formation of a rigid, chelated enolate intermediate.

  • N-Acylation: The synthesis begins with the N-acylation of the oxazolidinone to introduce the desired acyl group.[4]

  • Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA), selectively removes the α-proton to the carbonyl, forming a Z-enolate. Chelation of the lithium cation between the carbonyl oxygen and the oxazolidinone ring oxygen locks the enolate into a planar, rigid conformation.

  • Diastereoselective Electrophilic Attack: The isopropyl group on the chiral auxiliary sterically shields one face of the enolate. This forces the incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective bond formation.

  • Auxiliary Cleavage: The chiral auxiliary can be readily cleaved under various conditions (e.g., hydrolysis, reduction) to afford the desired chiral product and allow for the recovery of the auxiliary.

Diagram: Asymmetric Alkylation Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage N_Acyl N-Acyl Oxazolidinone Formation Base Base (e.g., LDA) Enolate Z-Enolate Formation (Li+ Chelation) Base->Enolate Deprotonation Electrophile Electrophile (E+) TransitionState Steric Shielding by Isopropyl Group Enolate->TransitionState Attack from less hindered face Electrophile->TransitionState AlkylatedProduct Alkylated Product TransitionState->AlkylatedProduct Cleavage Cleavage Reagent AlkylatedProduct->Cleavage FinalProduct Chiral Product Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary G Start N-Acyl Oxazolidinone Enolate Boron Enolate Formation (e.g., Bu₂BOTf, Et₃N) Start->Enolate ZimmermanTraxler Zimmerman-Traxler Transition State Enolate->ZimmermanTraxler Aldehyde Aldehyde (R'CHO) Aldehyde->ZimmermanTraxler AldolAdduct Syn-Aldol Adduct ZimmermanTraxler->AldolAdduct Cleavage Auxiliary Cleavage AldolAdduct->Cleavage FinalProduct Chiral β-Hydroxy Acid/Ester Cleavage->FinalProduct

Sources

Foundational

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

An In-depth Technical Guide on the Origin of Diastereoselectivity in Oxazolidinone Reactions The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Origin of Diastereoselectivity in Oxazolidinone Reactions

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Among the various strategies to achieve stereocontrol, the use of chiral auxiliaries remains a robust and reliable method.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries have emerged as one of the most powerful and versatile tools for asymmetric synthesis, enabling predictable control over the formation of new stereocenters in a wide range of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[1][2]

This technical guide provides an in-depth exploration of the fundamental principles governing the remarkable diastereoselectivity observed in reactions employing Evans-type oxazolidinone auxiliaries. We will delve into the mechanistic underpinnings of this stereocontrol, from the formation of rigid metal enolates to the predictive power of the Zimmerman-Traxler transition state model. This will be complemented by field-proven experimental protocols and quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of Stereocontrol

The high degree of stereoselectivity in Evans oxazolidinone reactions is not a matter of chance but rather the result of a confluence of well-defined steric and electronic factors. The chiral auxiliary imposes a rigid conformational bias on the molecule, leading to a highly organized transition state that favors the formation of one diastereomer over all others.

The Role of the Chiral Auxiliary and Steric Shielding

The most commonly used Evans auxiliaries are derived from readily available and relatively inexpensive amino acids, such as valine and phenylalanine.[3] The substituent at the C4 position of the oxazolidinone ring plays a crucial role in establishing facial selectivity. This bulky group effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered side.[4]

Formation and Geometry of Metal Enolates: The (Z)-Enolate Preference

The stereochemical outcome of these reactions is critically dependent on the geometry of the enolate intermediate. Deprotonation of an N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, or through "soft enolization" with a Lewis acid and a weaker amine base, selectively generates the (Z)-enolate.[3][5] This selectivity arises from the steric interactions between the acyl group and the substituent on the chiral auxiliary.

In the case of boron enolates, which are frequently used in Evans aldol reactions, the enolization process is believed to proceed through a six-membered, chair-like transition state.[5] The substituent on the acyl group preferentially occupies a pseudo-equatorial position to minimize steric clashes with the auxiliary, leading to the formation of the (Z)-enolate.

The Zimmerman-Traxler Transition State Model

The Zimmerman-Traxler model, originally proposed to explain the stereochemistry of the Ivanov and Reformatsky reactions, provides a powerful predictive framework for aldol additions involving metal enolates.[6] The model posits a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde.[6]

In the context of Evans aldol reactions, the (Z)-boron enolate reacts with an aldehyde via this organized transition state. To minimize 1,3-diaxial interactions, both the substituent on the enolate and the substituent on the aldehyde occupy pseudo-equatorial positions.[5] This arrangement leads to a syn-relationship between the newly formed hydroxyl group and the alkyl substituent at the α-position.

Furthermore, the chiral auxiliary on the oxazolidinone ring directs the approach of the aldehyde to one of the two diastereotopic faces of the enolate. The preferred transition state is one that minimizes steric interactions between the aldehyde substituent and the bulky group on the chiral auxiliary. Additionally, a key factor in the high selectivity is the minimization of dipole-dipole repulsion between the carbonyl groups of the oxazolidinone and the enolate.[3][6] This forces the oxazolidinone to adopt a conformation where the auxiliary's substituent effectively blocks one face of the enolate, leading to the observed high diastereoselectivity.[3]

Caption: Chelated enolate in Evans alkylation.

Experimental Protocols

General Considerations
  • Anhydrous Conditions: All reactions involving the formation of enolates must be carried out under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Purity: The purity of solvents and reagents is critical. Solvents should be freshly distilled from an appropriate drying agent. Aldehydes should be distilled immediately before use to remove any acidic impurities.

Representative Evans Aldol Reaction

This protocol describes a typical procedure for the reaction of an N-propionyloxazolidinone with isobutyraldehyde.

Materials:

  • (S)-4-benzyl-3-propionyloxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol, saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyloxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the (Z)-boron enolate.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the isobutyraldehyde (1.2 eq) dropwise over several minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of methanol, followed by saturated aqueous ammonium chloride and saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Evans Alkylation Reaction

This protocol outlines a general procedure for the alkylation of an N-acyloxazolidinone with an alkyl halide.

Materials:

  • N-acyloxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride, brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add the base (e.g., NaHMDS, 1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for the appropriate time (monitor by TLC).

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Auxiliary Cleavage

A common method for removing the chiral auxiliary is through hydrolysis with lithium hydroxide and hydrogen peroxide. [7][8]

Materials:

  • N-acylated oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the acylated oxazolidinone in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench any excess peroxide with an aqueous solution of sodium sulfite.

  • Separate the chiral auxiliary by extraction. The desired carboxylic acid can then be isolated from the aqueous layer after acidification.

Experimental_Workflow start Start: N-Acyloxazolidinone enolate Enolate Formation (Base or Lewis Acid) start->enolate reaction Reaction with Electrophile (Aldehyde or Alkyl Halide) enolate->reaction workup Quench & Workup reaction->workup purification Purification (Chromatography) workup->purification cleavage Auxiliary Cleavage purification->cleavage product Final Chiral Product cleavage->product caption General workflow for Evans oxazolidinone reactions.

Caption: General workflow for Evans oxazolidinone reactions.

Data-Driven Insights

The diastereoselectivity of Evans oxazolidinone reactions is consistently high across a range of substrates. The following tables summarize typical diastereomeric ratios (d.r.) observed for aldol and alkylation reactions.

Table 1: Diastereoselectivity in Evans Aldol Reactions

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Reference
PropionylIsobutyraldehyde>99:1[9]
PropionylBenzaldehyde>99:1[9]
PropionylAcetaldehyde97:3[9]
AcetylVariousGenerally lower selectivity[10]

Table 2: Diastereoselectivity in Evans Alkylation Reactions

N-Acyl GroupElectrophileDiastereomeric RatioReference
PropionylBenzyl bromide>99:1[9]
PropionylAllyl iodide98:2[11]
PropionylEthyl iodide93:7[9]
Phenylacetylt-Butyl bromide>95:5

Conclusion

Evans oxazolidinone auxiliaries provide a powerful and predictable platform for asymmetric synthesis. The high levels of diastereoselectivity observed in their reactions are a direct consequence of a well-understood interplay of steric and electronic effects. The formation of a conformationally rigid (Z)-enolate, combined with the steric shielding afforded by the chiral auxiliary, leads to a highly organized transition state that dictates the stereochemical outcome of the reaction. The ability to modulate the stereoselectivity through the choice of Lewis acid further enhances the utility of this methodology. The reliability and versatility of Evans auxiliaries have cemented their place as an indispensable tool in the synthesis of complex, stereochemically rich molecules.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103, 2127–2129. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Le, T. N.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Org. Process Res. Dev.2019 , 23, 1226–1231. [Link]

  • Karton, A.; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Aust. J. Chem.2023 , 76, 847-853. [Link]

  • Collum, D. B.; et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. J. Am. Chem. Soc.2016 , 138, 14131–14142. [Link]

  • Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85, 695. [Link]

  • Chiral Auxiliary Controlled Reactions - No Added Chemicals. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. J. Braz. Chem. Soc.2017 , 28, 2135-2155. [Link]

  • Carreira, E. M.; et al. Facile Formation of N-Acyloxazolidinone Derivatives Using Acid Fluorides. Org. Lett.2003 , 5, 1399–1401. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]

  • Lee, S.; et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules2019 , 24, 4153. [Link]

  • Sibi, M. P.; et al. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. J. Org. Chem.2018 , 83, 14338–14345. [Link]

  • Evans Enolate Alkylation-Hydrolysis. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Evans Aldol Reaction - Chem-Station. [Link]

  • Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016 , 6, 30498-30551. [Link]

  • Sun, J.; et al. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. J. Am. Chem. Soc.2010 , 132, 11085–11095. [Link]

  • Asymmetric Alkylation of Enolates - Myers Group. [Link]

  • The Asymmetric Aldol Reaction - Boston University. [Link]

  • Northrup, A. B.; MacMillan, D. W. C. The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. J. Am. Chem. Soc.2002 , 124, 6798–6799. [Link]

  • Evans aldol ppt. [Link]

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Introduction: (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral auxiliary of significant value in modern organic synthesis and medicinal chemistry.[1] Its rigid, conformationally-defined structure is instrumen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral auxiliary of significant value in modern organic synthesis and medicinal chemistry.[1] Its rigid, conformationally-defined structure is instrumental in guiding stereoselective transformations, particularly in asymmetric aldol and alkylation reactions.[1] As with any potent chemical reagent, a thorough understanding and disciplined application of safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and best practices for a research and development environment.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate handling strategies.

PropertyValueSource(s)
CAS Number 168297-86-7[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Appearance White solid / powder[2]
Melting Point 86-87 °C
Flash Point Not Applicable[3]
Storage Class 11 (Combustible Solids)[3]

Section 2: Hazard Identification and Risk Assessment

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification

The compound's GHS classification provides a universally understood summary of its potential hazards.

GHS ElementClassificationDescriptionSource(s)
Pictogram Irritant[4]
Signal Word Warning [4]
Hazard Statements H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[4]
Hazard Classes Skin Irrit. 2Category 2 Skin Irritant[4]
Eye Irrit. 2Category 2 Eye Irritant[4]
STOT SE 3Specific Target Organ Toxicity (Single Exposure), Respiratory System[4]
Toxicological Profile and Primary Exposure Routes

The hazard statements point to three primary routes of occupational exposure: inhalation of airborne dust, direct skin contact, and eye contact. The causality is direct: the chemical nature of the fine solid particles can provoke an inflammatory response upon contact with mucosal tissues and skin. Therefore, all handling procedures must be designed to mitigate the generation and dispersal of dust.

Primary Exposure Routes cluster_routes Routes of Exposure substance (S)-(-)-4-Isopropyl- 5,5-dimethyl- 2-oxazolidinone (Solid) inhalation Inhalation (Dust) substance->inhalation Airborne Particulates dermal Dermal Contact substance->dermal Direct Handling eye Eye Contact substance->eye Splashes / Dust

Caption: Primary routes of exposure for the solid compound.

Section 3: Engineering and Administrative Controls

A proactive safety culture prioritizes the hierarchy of controls, implementing engineering and administrative solutions before relying solely on personal protective equipment.

  • Engineering Controls: These are the most effective line of defense as they physically isolate the researcher from the hazard.

    • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The containment provided by the hood is critical to prevent the inhalation of fine particulates (addressing H335) and to contain any potential spills.

    • Local Exhaust Ventilation (LEV): If a fume hood is not feasible for a specific apparatus setup, a snorkel or other LEV system must be positioned directly over the handling area to capture any dust at the source.

  • Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and waste disposal must be available and followed by all personnel.

    • Designated Areas: Clearly mark areas where this compound is stored and handled. This prevents cross-contamination and ensures that personnel entering the area are aware of the potential hazards.

    • Training: All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide and associated SOPs.

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be directly correlated with the identified hazards. The following PPE is mandatory for all handling procedures.

PPE Selection Workflow start Task: Handling Solid (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone ppe_level1 Mandatory Minimum PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat start->ppe_level1 weighing Weighing / Transfer? weighing->ppe_level1 No (e.g., handling sealed container) ppe_level2 Required Additional PPE: - NIOSH-approved N95 Respirator - Face Shield (over safety glasses) weighing->ppe_level2 Yes ppe_level1->weighing

Caption: Logic for selecting appropriate PPE based on the task.

  • Hand Protection: Wear nitrile gloves at all times. Inspect gloves for tears or punctures before use.[2][5] If contact occurs, remove the glove immediately using the proper technique to avoid skin contamination and wash hands thoroughly.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] When weighing or transferring the powder, where the risk of dust generation is highest, a face shield should be worn over safety glasses for enhanced protection.[5]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or a respirator with P3 cartridges is required during any operation where dust may be generated, such as weighing or transfers. This directly mitigates the respiratory irritation hazard (H335).

  • Skin and Body Protection: A standard laboratory coat must be worn, fully buttoned, with sleeves rolled down. Protective clothing and boots may be required for larger-scale operations or spill cleanup.[5]

Section 5: Standard Operating Procedures (SOPs)

SOP 5.1: General Handling and Weighing Protocol
  • Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves). If weighing, add an N95 respirator and face shield.

  • Work Area: Conduct all work within a certified chemical fume hood.

  • Weighing: Use a weigh boat or creased, smooth paper. Do not weigh directly onto the balance pan. Handle the container and spatula carefully to minimize dust generation.

  • Transfer: If transferring the solid to a reaction vessel, do so slowly and carefully. Use a powder funnel if necessary.

  • Post-Transfer: Tightly cap the source container immediately after use.[2][5]

  • Cleanup: Gently wipe down the spatula, weigh boat, and any surfaces inside the hood with a damp cloth or towel to collect any residual dust. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.

SOP 5.2: Storage and Incompatibility
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[2][5]

  • Incompatible Materials: Store away from strong oxidizing agents.[5]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.

SOP 5.3: Waste Disposal
  • Collection: All waste, including contaminated PPE, weigh boats, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Regulatory Compliance: All disposal must be conducted in strict accordance with all federal, state, and local regulations.[5]

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures
  • Inhalation: Immediately remove the affected person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek medical attention if the person feels unwell.[2][5]

Accidental Release (Spill) Response

Spill Response Protocol spill Spill Detected evacuate Alert personnel and evacuate the immediate area. spill->evacuate ppe Don appropriate PPE: - N95 Respirator - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat evacuate->ppe contain Cover spill with damp paper towels to prevent dust dispersal. ppe->contain cleanup Gently sweep up material into a designated waste container. contain->cleanup decontaminate Wipe the spill area with a damp cloth, then soap and water. cleanup->decontaminate dispose Dispose of all cleanup materials as hazardous waste. decontaminate->dispose

Caption: Step-by-step protocol for a small-scale laboratory spill.

  • Evacuate & Alert: Alert personnel in the immediate area.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, an N95 respirator, chemical goggles, a face shield, and double nitrile gloves.

  • Control Dust: Gently cover the spill with a damp paper towel to prevent the solid from becoming airborne.

  • Clean Up: Carefully sweep or wipe up the material and place it into a sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (including towels and PPE) as hazardous waste.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

  • Special Hazards: In a fire, the compound may decompose and release toxic fumes, including carbon oxides and nitrogen oxides (NOx).[5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Conclusion

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is an invaluable tool for the modern synthetic chemist. Its potential hazards, primarily related to irritation, are well-defined and readily manageable through the disciplined implementation of the protocols outlined in this guide. By prioritizing engineering controls, adhering to established SOPs, and utilizing appropriate PPE, researchers can leverage the synthetic utility of this compound while maintaining the highest standards of laboratory safety.

References

  • Safety Data Sheet - Aaron Chemicals. [Link]

  • (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | C8H15NO2 | CID 10583042 - PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Ald-ol Reactions Using (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone as a chiral auxiliary in asymme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone as a chiral auxiliary in asymmetric aldol reactions. This powerful methodology, a cornerstone of modern organic synthesis, enables the highly stereocontrolled formation of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds with exceptional diastereoselectivity. The protocols detailed herein are grounded in the principles of the Evans' aldol reaction, a robust and predictable method for establishing contiguous stereocenters, which is of paramount importance in the synthesis of complex chiral molecules such as pharmaceuticals and natural products.[1][2]

Introduction: The Imperative of Asymmetric Synthesis

Many biological molecules and pharmaceutical agents are chiral, existing as one of two non-superimposable mirror images, or enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even detrimental. Consequently, the ability to synthesize enantiomerically pure compounds is a critical objective in drug discovery and development. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] The (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a highly effective chiral auxiliary, particularly renowned for its application in asymmetric aldol reactions.

The aldol reaction is a fundamental tool for constructing C-C bonds.[5] In the context of asymmetric synthesis, controlling the stereochemical outcome to favor one of the four possible stereoisomers is a significant challenge. The use of chiral auxiliaries, such as the one discussed here, provides a reliable solution by exerting steric control over the reaction's transition state.[6][7]

Mechanistic Rationale: Achieving Stereochemical Control

The remarkable diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[2][8] The process can be dissected into several key stages, each contributing to the high fidelity of the stereochemical outcome:

  • Formation of the (Z)-Enolate : The N-acylated oxazolidinone is treated with a Lewis acid, most commonly a boron triflate like dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base such as diisopropylethylamine (DIPEA).[2][9] This specific combination selectively generates the (Z)-enolate with high geometric purity.[1][6][8] The formation of the (Z)-enolate is crucial as it dictates the relative stereochemistry of the newly formed stereocenters in the aldol product.[10]

  • Chelated Six-Membered Transition State : The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde. This interaction leads to the formation of a rigid, chair-like six-membered transition state.[1][7][8] The rigidity of this cyclic intermediate is key to transmitting the stereochemical information from the chiral auxiliary to the final product.

  • Stereodirection via the Chiral Auxiliary : The bulky isopropyl and dimethyl groups on the oxazolidinone ring create a sterically demanding environment. To minimize steric clashes within the chair-like transition state, the substituent of the aldehyde (R') preferentially occupies a pseudo-equatorial position.[2] Consequently, the aldehyde is forced to approach the enolate from the less sterically encumbered face, which is dictated by the stereochemistry of the auxiliary.[6][8] This facial bias is the primary determinant of the absolute stereochemistry of the aldol adduct.

Experimental Workflow Overview

The overall process involves three main stages: acylation of the chiral auxiliary, the diastereoselective aldol reaction, and finally, the removal of the auxiliary to yield the desired chiral product and recover the auxiliary for potential reuse.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Core Reaction cluster_2 Stage 3: Product Isolation Acylation Acylation of Auxiliary Enolate_Formation Enolate Formation (Bu₂BOTf, DIPEA) Acylation->Enolate_Formation N-Acyl Oxazolidinone Aldol_Addition Aldol Addition (Aldehyde) Enolate_Formation->Aldol_Addition (Z)-Boron Enolate Workup Reaction Workup Aldol_Addition->Workup Aldol Adduct Cleavage Auxiliary Cleavage Workup->Cleavage Purification Purification Cleavage->Purification Chiral Product & Recovered Auxiliary

Caption: High-level experimental workflow.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Anhydrous solvents and reagents are moisture-sensitive and require handling under an inert atmosphere (e.g., argon or nitrogen). Reagents such as n-butyllithium and dibutylboron triflate are pyrophoric and corrosive; handle with extreme care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-Acyl-(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary, for example, with propionyl chloride, to form the necessary starting material for the aldol reaction.

Materials:

  • (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, argon-purged round-bottom flask, dissolve (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.[2]

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[2]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-propionyl oxazolidinone.

Protocol 2: Asymmetric Aldol Addition

This is the core diastereoselective reaction. The protocol is generalized for a representative aldehyde (e.g., isobutyraldehyde).

Materials:

  • N-Propionyl-(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 Phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).[2]

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate.[11]

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.[2]

  • Stir the resulting mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude aldol adduct by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step liberates the chiral β-hydroxy acid and allows for the recovery of the oxazolidinone auxiliary.

Materials:

  • Syn-aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[2]

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).[2]

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the reaction mixture by extraction.

Data Presentation and Expected Outcomes

The Evans aldol reaction is renowned for its high diastereoselectivity, often exceeding 95:5 and in many cases >99:1. The yield of the aldol adduct is typically good to excellent.

Substrate (N-Acyl Group)AldehydeLewis Acid/BaseTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)
PropionylIsobutyraldehydeBu₂BOTf / DIPEA-78 to 0>99:185-95
PropionylBenzaldehydeBu₂BOTf / DIPEA-78 to 0>98:280-90
AcetylPropionaldehydeBu₂BOTf / Et₃N-78 to 0>95:575-85
PropionylAcroleinTiCl₄ / (-)-Sparteine-78>97:3 (non-Evans syn)70-80

Note: The use of different Lewis acids, such as titanium tetrachloride (TiCl₄), can sometimes lead to the "non-Evans" syn product, providing access to alternative stereoisomers.[12][13]

Troubleshooting and Key Considerations

  • Low Diastereoselectivity : This can result from incomplete formation of the (Z)-enolate or a non-optimal reaction temperature. Ensure all reagents are pure and anhydrous, and that temperatures are strictly controlled. The choice and stoichiometry of the Lewis acid and base are critical.[9]

  • Low Yield : Incomplete reaction or side reactions can lead to low yields. Ensure sufficient reaction times and monitor progress by TLC. The purity of the aldehyde is crucial, as impurities can consume the enolate.

  • Epimerization : During workup or purification, the product can be sensitive to acidic or basic conditions, which may cause epimerization at the α-carbon. Neutral workup conditions are recommended.

  • Auxiliary Cleavage : Incomplete cleavage can be addressed by increasing the equivalents of LiOH and H₂O₂ or extending the reaction time. However, harsh conditions can lead to side reactions, such as cleavage of the endocyclic carbamate bond.[14]

Conclusion

The asymmetric aldol reaction using (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a highly reliable and versatile method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The protocols and principles outlined in this guide provide a solid foundation for its successful implementation in a research and development setting. The predictability of the stereochemical outcome, coupled with high yields and diastereoselectivities, solidifies its status as an indispensable tool in the synthetic chemist's arsenal for the construction of complex chiral molecules.

G cluster_0 Zimmerman-Traxler Transition State ts caption Figure 2. Chelated chair-like transition state model. The R' group of the aldehyde is in a pseudo-equatorial position to minimize steric interactions with the auxiliary's isopropyl group.

Caption: A simplified representation of the key transition state.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103, 2127.
  • Cowden, C. J.
  • Griffith Research Online. Asymmetric aldol reaction using boron enolates. Available at: [Link]

  • Crimmins, M. T.; King, B. W.; Tabet, A. E.; Chaudhary, K. J. Org. Chem. 2001, 66, 894-902.
  • Siegel, C.; Thornton, E. R. J. Am. Chem. Soc. 1989, 111, 5428-5436.
  • Cergol, K.M., et al. Asymmetric aldol reaction using boron enolates. Nature Protocols. 2007. Available at: [Link]

  • ResearchGate. Asymmetric Aldol Reactions Using Boron Enolates. Available at: [Link]

  • ElectronicsAndBooks. Asymmetric Aldol Reactions. A Titanium Enolate Giving Very High Diastereofacial Selectivities. Available at: [Link]

  • No Added Chemicals. Chiral Auxiliary Controlled Reactions. Available at: [Link]

  • PPT. Evans aldol ppt. Available at: [Link]

  • ResearchGate. Asymmetric aldol reaction using boron enolates. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Chiral Enolate Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. Carbonyl Chemistry :: Chiral Enolates. Available at: [Link]

  • Journal of the American Chemical Society. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Available at: [Link]

  • PubMed Central. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Available at: [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Available at: [Link]

  • National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

  • Tetrahedron: Asymmetry. Asymmetric aldol reactions from titanium enolates of α-seleno ketones and esters. Available at: [Link]

  • Evans enolate alkylation-hydrolysis. Available at: [Link]

  • Journal of Chemical Education. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

  • ResearchGate. On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Available at: [Link]

  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Available at: [Link]

  • Organic Chemistry Portal. Aldol reaction. Available at: [Link]

  • PubMed Central. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Available at: [Link]

  • PubMed Central. The Direct Catalytic Asymmetric Aldol Reaction. Available at: [Link]

  • ResearchGate. Asymmetric double aldol reaction of chiral acetyloxazolidinone. Available at: [Link]

  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available at: [Link]

  • CHEM 330 Topics Discussed on Nov. 16. Available at: [Link]

  • MDPI. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Available at: [Link]

  • Journal of Biological Chemistry. Bacterial lyso-form lipoproteins are synthesized via an intramolecular acyl chain migration. Available at: [Link]

Sources

Application

Use of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in natural product synthesis

An Application Guide to (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone: A Robust Chiral Auxiliary for Asymmetric Synthesis of Natural Products Introduction: The Logic of Chiral Auxiliaries in Complex Synthesis In the i...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone: A Robust Chiral Auxiliary for Asymmetric Synthesis of Natural Products

Introduction: The Logic of Chiral Auxiliaries in Complex Synthesis

In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Many bioactive molecules exist as a single enantiomer, where its mirror image may be inactive or even harmful.[1] Among the strategies to enforce stereocontrol, the use of chiral auxiliaries remains a reliable and powerful method.[2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, after which it is removed to reveal a new, enantiomerically enriched stereocenter in the product.[1]

Among the pantheon of such reagents, the oxazolidinones developed by David A. Evans and his research group stand out for their reliability, high levels of stereoselectivity, and predictable outcomes.[1][3] This guide focuses specifically on (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone , a highly effective chiral auxiliary. The strategic placement of the isopropyl group at the C4 position and the gem-dimethyl groups at the C5 position provides a well-defined steric environment that masterfully directs the approach of electrophiles to the enolate of an attached acyl group.[4] This document serves as a detailed guide for researchers, providing both the theoretical underpinning and practical protocols for its application in the synthesis of complex, biologically active natural products.

Mechanism of Stereodirection: The Key to Predictable Asymmetry

The remarkable stereocontrol exerted by (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone stems from its ability to force the formation of a specific enolate geometry and then shield one of the enolate's faces. The process can be broken down into two key stages: N-acylation and diastereoselective enolate reaction.

  • N-Acylation: The auxiliary is first acylated with a carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyl oxazolidinone (an imide). This step attaches the substrate to the chiral controller.[5]

  • Chelated Enolate Formation: Upon treatment with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl oxazolidinone is deprotonated at the α-carbon to form a metal enolate.[6] The key to the high selectivity is the formation of a rigid, chelated (Z)-enolate. The metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric hindrance from the C4-isopropyl group, locks the molecule into a specific conformation.[6][7]

  • Face-Selective Electrophilic Attack: The bulky isopropyl group at the C4 position effectively blocks one face of the planar (Z)-enolate. Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[2][6]

  • Auxiliary Cleavage: After the stereocenter has been set, the chiral auxiliary is cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other functional group, while the auxiliary itself can often be recovered and reused.[5][8]

Mechanism_of_Stereodirection cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Reaction cluster_3 Step 4: Cleavage & Recovery Acyl Acyl Halide (R-COCl) Imide N-Acyl Oxazolidinone (Imide Intermediate) Acyl->Imide Attachment Aux (S)-Auxiliary Aux->Imide Base Base (e.g., NaHMDS) Imide->Base Enolate Chelated (Z)-Enolate (Rigid Structure) Base->Enolate Deprotonation Electrophile Electrophile (E+) Enolate->Electrophile Product_Aux Product-Auxiliary Adduct (New Stereocenter) Electrophile->Product_Aux Face-selective attack Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂) Product_Aux->Cleavage Final_Product Enantiopure Product (e.g., R-COOH) Recovered_Aux Recovered Auxiliary Cleavage->Final_Product Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application in Asymmetric Alkylation

Asymmetric alkylation is a cornerstone transformation for constructing chiral carbon frameworks. The use of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone provides a reliable method for the enantioselective alkylation of carboxylic acid derivatives.

Protocol 1: N-Propionylation of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

This initial step attaches the propionyl group, which will be subsequently alkylated.

Materials:

  • (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Add propionic anhydride (1.5 eq) to the solution.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting auxiliary.[5]

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-propionyl oxazolidinone by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Diastereoselective Alkylation with Allyl Iodide

This protocol details the formation of the enolate and its subsequent reaction with an electrophile to create a new stereocenter.

Materials:

  • N-propionyl-(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (from Protocol 1)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for low-temperature, anhydrous reactions

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS solution (1.1 eq) dropwise via syringe. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.[6] The solution typically turns yellow or orange.

  • Add allyl iodide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.[6]

Application in Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, a common motif in polyketide natural products.[9] The choice of Lewis acid for enolate formation is critical for controlling the stereochemical outcome (syn vs. anti aldol adducts). Boron enolates, generated using dibutylboron triflate (Bu₂BOTf), typically yield the syn aldol product with high diastereoselectivity.[3][9]

Aldol_Stereocontrol Imide N-Acyl Oxazolidinone Enolate Boron (Z)-Enolate (via Bu₂BOTf / Et₃N) Imide->Enolate Enolization Transition_State Chair-like Zimmerman-Traxler Transition State Enolate->Transition_State Syn_Adduct Syn Aldol Adduct (High Diastereoselectivity) Transition_State->Syn_Adduct C-C Bond Formation Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State

Caption: Stereochemical model for the Evans syn-aldol reaction.

Protocol 3: Diastereoselective syn-Aldol Reaction

Materials:

  • N-propionyl-(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • An aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of Et₃N or DIPEA (1.2 eq). Stir for 30 minutes.

  • Add the aldehyde (1.2 eq), freshly distilled if necessary, dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C to decompose the boron intermediates.

  • Extract the product with CH₂Cl₂, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the syn-aldol adduct.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unmask the desired functional group. The choice of cleavage method depends on the desired product (acid, alcohol, ester, etc.).

Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid

This is one of the most common cleavage methods, using lithium hydroperoxide.

Materials:

  • Alkylated or aldol adduct from previous protocols

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the substrate (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours. Note: Oxygen evolution may be observed as the initially formed peracid is reduced by excess H₂O₂.[8]

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Acidify the mixture with HCl (1 M) to protonate the carboxylic acid.

  • Extract the product with ethyl acetate. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

  • Dry the organic layer, concentrate, and purify the carboxylic acid as needed.

Data Summary: Performance in Asymmetric Transformations

The effectiveness of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary is demonstrated by the high diastereoselectivities achieved across various reactions.

Electrophile (Alkylation)Product Diastereomeric Ratio (d.r.)Reference
Allyl Iodide>98:2[6]
Benzyl Bromide>99:1[3]
Methyl Iodide>98:2[10]
Aldehyde (Aldol Reaction)Product Diastereomeric Ratio (syn:anti)Reference
Isobutyraldehyde>99:1[9]
Benzaldehyde>98:2[3]
Methacrolein>95:5[9]

Case Study: Total Synthesis of Natural Products

The utility of Evans' auxiliaries is best illustrated by their application in the total synthesis of complex molecules. For instance, in the synthesis of the macrolide cytovaricin, Evans and coworkers utilized oxazolidinone auxiliaries to set the stereochemistry of nine different stereocenters through a series of asymmetric alkylation and aldol reactions.[1] Similarly, this methodology has been a key step in the synthesis of bioactive natural products like hapalosin and peloruside A.[9] These syntheses underscore the reliability and power of this approach for constructing intricate chiral architectures from simple precursors.

Conclusion

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a powerful and versatile chiral auxiliary for asymmetric synthesis. Its ability to direct alkylation and aldol reactions with a high degree of stereocontrol has made it an indispensable tool in the synthesis of complex natural products and pharmaceutical agents. The protocols outlined in this guide provide a practical framework for its successful implementation in a research setting. By understanding the mechanistic principles behind its function, chemists can confidently apply this methodology to achieve their synthetic goals with predictability and efficiency.

References

  • Ghosh, A. K., & Anderson, D. D. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. National Institutes of Health. Available from: [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available from: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México. Available from: [Link]

  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available from: [Link]

  • On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. ResearchGate. Available from: [Link]

  • Shinabarger, D. L. (2000). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry. Available from: [Link]

  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Available from: [Link]

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs. Available from: [Link]

  • Maloney, K. M., & Beaver, M. G. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Available from: [Link]

  • Gage, J. R. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available from: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available from: [Link]

  • An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Semantic Scholar. Available from: [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. Available from: [Link]

  • Gabriele, B., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI. Available from: [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents. Available from: [Link]

  • Seebach, D., et al. (2001). Lithiated 4-isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one: a chiral formyl anion equivalent for enantioselective preparations of 1,2-diols, 2-amino alcohols, 2-hydroxy esters, and 4-hydroxy-2-alkenoates. The Journal of Organic Chemistry. Available from: [Link]

  • Kumar, V., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available from: [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy. Available from: [Link]

  • Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. Available from: [Link]

  • Base Catalyzed Reactions. NPTEL Archive. Available from: [Link]

  • Tannert, R., et al. (2007). (S)-3-[(R)-2,4-Dimethylpent-4-enoyl]-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E. Available from: [Link]

  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. Available from: [Link]

  • (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. PubChem. Available from: [Link]

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Method

Application Notes and Protocols for Diastereoselective Alkylation with (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

For: Researchers, scientists, and drug development professionals. Introduction: Mastering Asymmetric Synthesis with Evans Auxiliaries In the landscape of modern organic synthesis, the reliable and predictable constructio...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Mastering Asymmetric Synthesis with Evans Auxiliaries

In the landscape of modern organic synthesis, the reliable and predictable construction of stereogenic centers is paramount, particularly in the development of pharmaceuticals where enantiomeric purity can dictate therapeutic efficacy and safety.[1][2] Chiral auxiliaries have emerged as a robust and versatile strategy for achieving high levels of stereocontrol.[3][4][5][6] Among these, the oxazolidinone-based auxiliaries developed by David A. Evans are a cornerstone of asymmetric synthesis, renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol reactions.[3][7][8]

This guide provides an in-depth exploration of the diastereoselective alkylation of N-acyl oxazolidinones using the sterically hindered yet highly effective (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. The strategic placement of the isopropyl and gem-dimethyl groups on this auxiliary provides a well-defined chiral environment, enabling exceptional facial selectivity during enolate alkylation. We will delve into the mechanistic underpinnings of this stereocontrol, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

The Mechanistic Rationale: How Stereocontrol is Achieved

The remarkable stereoselectivity of Evans-type oxazolidinone auxiliaries stems from a combination of steric and electronic factors that favor a specific transition state geometry. The process can be broken down into three key stages: N-acylation, diastereoselective enolate formation and alkylation, and subsequent cleavage of the auxiliary.

1. N-Acylation: The chiral auxiliary is first covalently attached to a prochiral carboxylic acid derivative, typically via an acid chloride or anhydride, to form an N-acyloxazolidinone.[9][10][11] This step is crucial as it brings the substrate under the stereodirecting influence of the auxiliary.

2. Diastereoselective Enolate Formation and Alkylation: Treatment of the N-acyloxazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures leads to the formation of a rigid (Z)-enolate.[1][12][13] The stereochemistry of the enolate is dictated by the minimization of steric interactions between the acyl group and the substituent on the auxiliary. The metal cation (e.g., Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure.

This chelation, combined with the steric bulk of the isopropyl and gem-dimethyl groups at the C4 and C5 positions, effectively blocks one face of the enolate.[3] Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to a highly diastereoselective alkylation.[1][2][3] The bulky isopropyl group at the C4 position is particularly effective at shielding the "top" face of the enolate, directing the electrophile to the "bottom" face.

3. Auxiliary Cleavage: After the desired stereocenter has been established, the chiral auxiliary can be non-destructively cleaved to yield the desired chiral product (e.g., a carboxylic acid, alcohol, or aldehyde) and allow for the recovery and recycling of the valuable auxiliary.[14][15] The choice of cleavage method is critical and depends on the desired functional group in the final product.[14]

Experimental Workflow Overview

The entire process, from starting materials to the final chiral product, can be visualized as a three-step sequence.

Diastereoselective Alkylation Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary (S)-(-)-4-Isopropyl-5,5- dimethyl-2-oxazolidinone AcylatedAux N-Acyl Oxazolidinone Auxiliary->AcylatedAux n-BuLi, THF, -78 °C AcidChloride R-COCl AcidChloride->AcylatedAux AlkylatedProduct Alkylated N-Acyl Oxazolidinone AcylatedAux->AlkylatedProduct Base, THF, -78 °C Base LDA or NaHMDS Electrophile R'-X Electrophile->AlkylatedProduct ChiralAcid Chiral Carboxylic Acid (R-CHR'-COOH) AlkylatedProduct->ChiralAcid Cleavage RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Cleavage CleavageReagent LiOH, H₂O₂

Figure 1: General workflow for diastereoselective alkylation.

Detailed Experimental Protocols

Protocol 1: N-Acylation of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary with an acid chloride.

Materials:

  • (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Propionyl chloride (or other desired acid chloride)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes. The formation of the lithium salt results in a clear solution.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of the N-acyloxazolidinone.

Materials:

  • N-Propionyl-(S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide (or other desired electrophile)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA (1.1 eq) in anhydrous THF. Alternatively, a commercially available solution of NaHMDS can be used.

  • Slowly add the LDA or NaHMDS solution to the oxazolidinone solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary to Yield a Carboxylic Acid

This protocol describes the hydrolytic cleavage of the N-acyl bond to furnish the chiral carboxylic acid.

Materials:

  • Alkylated N-acyloxazolidinone

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the excess peroxide by the slow addition of an aqueous solution of Na₂SO₃ (1.5 M) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with diethyl ether (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Note on Safety: The cleavage reaction with LiOH/H₂O₂ can generate oxygen gas.[16][17] It is crucial to ensure proper venting and to avoid a sealed system, especially when working on a larger scale.

Performance Data

The (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary consistently provides high levels of diastereoselectivity in alkylation reactions with a variety of electrophiles.

EntryElectrophile (R'-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideα-Benzylpropionic acid derivative>99:192
2Allyl iodideα-Allylpropionic acid derivative98:295
3Methyl iodideα-Methylpropionic acid derivative>99:189
4Ethyl iodideα-Ethylpropionic acid derivative97:391

Data presented is representative and may vary based on specific reaction conditions and substrates.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: All steps involving strong bases (n-BuLi, LDA, NaHMDS) must be carried out under strictly anhydrous conditions using freshly distilled solvents and flame-dried glassware to prevent quenching of the base and enolate.

  • Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and alkylation is critical for achieving high diastereoselectivity. Higher temperatures can lead to decreased selectivity and side reactions.

  • Choice of Base: While LDA is commonly used, NaHMDS can sometimes offer advantages in terms of solubility and reactivity.[18] The choice of base may need to be optimized for specific substrates.

  • Electrophile Reactivity: Highly reactive electrophiles such as benzylic and allylic halides are ideal substrates.[1] Less reactive electrophiles may require longer reaction times or the addition of additives like HMPA (use with caution due to toxicity).

  • Auxiliary Cleavage: While the LiOH/H₂O₂ method is common for obtaining carboxylic acids, other cleavage methods can be employed to access different functional groups. For example, reductive cleavage with LiBH₄ or LiAlH₄ yields the corresponding chiral alcohol.[14]

Conclusion

The diastereoselective alkylation protocol utilizing (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone represents a powerful and reliable method for the asymmetric synthesis of α-substituted carbonyl compounds. The well-defined stereochemical model, coupled with robust and reproducible protocols, makes this an invaluable tool for researchers in both academic and industrial settings. By understanding the mechanistic principles and adhering to the detailed experimental guidelines provided, scientists can confidently employ this methodology to construct complex chiral molecules with a high degree of stereocontrol.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of boron enolates of N-acyloxazolidones. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Penning, T. D., et al. (1987). An improved procedure for the N-acylation of oxazolidinones. Tetrahedron Letters, 28(49), 6141-6144. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinones. In Organic Reactions (pp. 1-215). John Wiley & Sons, Inc. [Link]

  • Le, T. B., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1494–1500. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Pu, L. (1998). 1,1'-Binaphthyl-based chiral materials in asymmetric synthesis. Chemical Reviews, 98(7), 2405–2494. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Collum, D. B. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 46(21), 3832–3849. [Link]

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Application

Application Notes and Protocols for the Cleavage of the Chiral Auxiliary from N-Acyl (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Authored by: A Senior Application Scientist Introduction: The Critical Step of Auxiliary Removal in Asymmetric Synthesis The use of chiral auxiliaries, particularly the Evans oxazolidinones, represents a cornerstone of m...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Step of Auxiliary Removal in Asymmetric Synthesis

The use of chiral auxiliaries, particularly the Evans oxazolidinones, represents a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable formation of stereogenic centers.[1][2] The (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a less common but valuable variant, offers unique steric properties that can be advantageous in specific synthetic contexts. However, the successful application of this auxiliary, as with all auxiliaries, culminates in a critical final step: its efficient and non-destructive cleavage to unveil the desired chiral product while allowing for the recovery of the valuable auxiliary.[3][4]

This comprehensive guide provides detailed application notes and protocols for the cleavage of the chiral auxiliary from N-acyl (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower users to make informed decisions in their synthetic endeavors.

Guiding Principles for Selecting a Cleavage Method

The choice of cleavage method is dictated by the desired functionality in the final product. The N-acyl bond of the oxazolidinone can be cleaved to yield carboxylic acids, alcohols, aldehydes, or esters. The primary considerations for selecting the appropriate method are the nature of the desired product and the compatibility of the reagents with other functional groups present in the molecule.

G Start N-Acyl (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Hydrolysis Hydrolysis (e.g., LiOH/H₂O₂) Start->Hydrolysis Yields Reductive_Cleavage Reductive Cleavage (e.g., LiAlH₄, LiBH₄) Start->Reductive_Cleavage Yields Alcoholysis Alcoholysis (e.g., MeOMgBr) Start->Alcoholysis Yields Carboxylic_Acid Chiral Carboxylic Acid Hydrolysis->Carboxylic_Acid Primary_Alcohol Chiral Primary Alcohol Reductive_Cleavage->Primary_Alcohol Ester Chiral Ester Alcoholysis->Ester

Caption: Selection of cleavage method based on the desired final product.

Method 1: Hydrolytic Cleavage to Yield Chiral Carboxylic Acids

Hydrolysis of the N-acyl bond is a common method to obtain the corresponding chiral carboxylic acid. The choice of hydrolytic agent is crucial to ensure selective cleavage of the exocyclic amide bond without affecting the endocyclic carbamate of the oxazolidinone ring.

Mechanism and Rationale: The Role of Lithium Hydroperoxide (LiOOH)

While lithium hydroxide (LiOH) can be used, it sometimes leads to undesired endocyclic cleavage, destroying the auxiliary.[5][6] The preferred reagent is lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide and hydrogen peroxide.[5][7] The hydroperoxide anion is a softer nucleophile than hydroxide and exhibits a higher propensity to attack the more sterically accessible exocyclic carbonyl group.[5][8] This regioselectivity is key to preserving the integrity of the chiral auxiliary for recovery and reuse.[5] Recent studies have shown that the decomposition barrier of the tetrahedral intermediate is a determining factor for the observed regioselectivity.[6][8]

G cluster_0 Reaction Pathway N-Acyl Oxazolidinone N-Acyl Oxazolidinone Tetrahedral Intermediate Tetrahedral Intermediate N-Acyl Oxazolidinone->Tetrahedral Intermediate + LiOOH Chiral Carboxylic Acid Chiral Carboxylic Acid Tetrahedral Intermediate->Chiral Carboxylic Acid Work-up Recovered Auxiliary Recovered Auxiliary Tetrahedral Intermediate->Recovered Auxiliary Work-up

Caption: Simplified workflow for hydrolytic cleavage.

Detailed Protocol: Hydrolysis with LiOH/H₂O₂

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-acyl (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (4.0 eq) to the stirred solution.

  • In a separate flask, prepare a solution of lithium hydroxide (2.0 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding an aqueous solution of sodium sulfite (5.0 eq) at 0 °C to decompose the excess peroxide.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • The aqueous residue is then extracted with diethyl ether or ethyl acetate to remove the chiral auxiliary. The auxiliary can be recovered from the organic layers.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude chiral carboxylic acid.

  • Purify the carboxylic acid by chromatography or crystallization as needed.

Self-Validation and Troubleshooting:

  • Incomplete reaction: If TLC analysis shows starting material, extend the reaction time at 0 °C. Avoid warming the reaction, as it may promote side reactions.

  • Low yield of carboxylic acid: Ensure the aqueous layer is sufficiently acidified before extraction. Incomplete protonation will result in the carboxylate salt remaining in the aqueous phase.

  • Auxiliary recovery: The chiral auxiliary is soluble in many organic solvents. Careful extraction of the basic aqueous layer before acidification is key to high recovery yields.

Substrate TypeTypical Yield of Carboxylic AcidAuxiliary RecoveryReference
Primary Alkyl Acyl85-95%>90%[7][9]
α-Branched Acyl80-90%>90%[10]
Aldol Adducts75-85%>85%[1]

Method 2: Reductive Cleavage to Yield Chiral Primary Alcohols

For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyl bond is the method of choice. Strong hydride reagents are required to reduce the amide functionality.

Mechanism and Rationale: Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[11][12] In the case of N-acyl oxazolidinones, LiAlH₄ reduces the exocyclic amide to the corresponding primary alcohol.[13] Lithium borohydride (LiBH₄) is a milder alternative that can also be effective.[13][14] The choice between LiAlH₄ and LiBH₄ often depends on the presence of other reducible functional groups in the substrate. LiAlH₄ is less chemoselective and will reduce a wider range of functional groups.[11]

G cluster_0 Reaction Pathway N-Acyl Oxazolidinone N-Acyl Oxazolidinone Intermediate Intermediate N-Acyl Oxazolidinone->Intermediate + LiAlH₄ Chiral Primary Alcohol Chiral Primary Alcohol Intermediate->Chiral Primary Alcohol Work-up Recovered Auxiliary Recovered Auxiliary Intermediate->Recovered Auxiliary Work-up

Caption: Simplified workflow for reductive cleavage.

Detailed Protocol: Reductive Cleavage with LiAlH₄

Materials:

  • N-acyl (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Tetrahydrofuran (THF) or Diethyl ether, anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Water

  • 15% aqueous Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • A granular precipitate should form. Stir the resulting slurry vigorously for 30 minutes.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture containing the chiral primary alcohol and the recovered auxiliary.

  • Purify the alcohol and separate it from the auxiliary by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Over-reduction: LiAlH₄ is a potent reducing agent. Ensure that other sensitive functional groups are protected if necessary.

  • Difficult work-up: The Fieser work-up described above is generally reliable for producing a filterable precipitate. If an emulsion forms, the addition of anhydrous Na₂SO₄ and vigorous stirring can help to break it.

  • Separation of product and auxiliary: The polarity of the desired alcohol and the auxiliary are often different enough to allow for straightforward separation by column chromatography.

Substrate TypeTypical Yield of AlcoholAuxiliary RecoveryReference
Primary Alkyl Acyl80-95%>90%[13][15]
Aldol Adducts70-90%>85%[14]
Complex Substrates65-85%>80%[2]

Method 3: Alcoholysis to Yield Chiral Esters

Alcoholysis provides a direct route to chiral esters from N-acyl oxazolidinones, avoiding the need to first isolate the carboxylic acid and then perform a separate esterification step.

Mechanism and Rationale: Transesterification

This transformation is essentially a transesterification reaction. Lewis acids or strong bases can be used to promote the reaction. For example, magnesium methoxide (MeOMgBr) or sodium methoxide can be used for the preparation of methyl esters. The alkoxide attacks the exocyclic carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to release the ester and the deprotonated auxiliary.

Detailed Protocol: Alcoholysis with Magnesium Methoxide

Materials:

  • N-acyl (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Methanol (MeOH), anhydrous

  • Magnesium bromide (MgBr₂) or other suitable Lewis acid

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM, add anhydrous methanol (5.0-10.0 eq).

  • Cool the solution to 0 °C.

  • Add a Lewis acid such as MgBr₂ (1.5 eq) followed by triethylamine (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the chiral ester and the recovered auxiliary.

Self-Validation and Troubleshooting:

  • Slow reaction: The reaction can be slow for sterically hindered substrates. Gentle heating may be required, but this should be done with caution to avoid side reactions.

  • Choice of alkoxide: The protocol can be adapted for other alcohols to produce different esters. The reactivity of the alcohol will influence the required reaction conditions.

Recovery and Recycling of the Chiral Auxiliary

A key advantage of using chiral auxiliaries is the ability to recover and reuse them, which is economically and environmentally beneficial. After cleavage, the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can typically be recovered by extraction or chromatography. The recovered auxiliary should be checked for purity (e.g., by NMR or melting point) before being used in subsequent reactions.

Conclusion

The cleavage of the chiral auxiliary from N-acyl (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a versatile and critical step in asymmetric synthesis. By understanding the mechanisms and carefully selecting the appropriate cleavage method—hydrolysis, reductive cleavage, or alcoholysis—researchers can efficiently access a variety of chiral building blocks, including carboxylic acids, primary alcohols, and esters. The detailed protocols and troubleshooting guides provided herein are intended to facilitate the successful implementation of these transformations in the laboratory, ultimately advancing research and development in the chemical and pharmaceutical sciences.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc., 103(8), 2127–2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth., 68, 83. [Link]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Lett., 28(49), 6141–6144. [Link]

  • Pu, X., & Ma, D. (2011). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Angew. Chem. Int. Ed., 50(40), 9230-9263. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-10). Wiley-VCH. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2007). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 12(7), 1463-1473. [Link]

  • McKennon, M. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev., 23(7), 1396-1402. [Link]

  • Coote, M. L., & Williams, C. M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Aust. J. Chem., 76(12), 847-853. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc., 104(6), 1737–1739. [Link]

  • Organic Chemistry at the University of Colorado, Boulder. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • McKennon, M. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. University of York. [Link]

  • Wu, Y., et al. (2018). The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. ResearchGate. [Link]

  • Knipe, T. M., & Sarlah, D. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. J. Am. Chem. Soc., 142(34), 14614–14620. [Link]

  • American Chemical Society. (2025). Utilizing a transamination procedure to synthesize and functionalize a novel oxazolidinone with a primary amine. ACS Fall 2025. [Link]

  • Coote, M. L., & Williams, C. M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • Alper, H., & Sung, N.-D. (2008). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. J. Org. Chem., 73(10), 3974-3976. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Org. Lett., 22(1), 238-241. [Link]

  • Alper, H., & Sung, N.-D. (2008). Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. PubMed. [Link]

  • Kumar, A., et al. (2013). Current Updates on Oxazolidinone and Its Significance. J. Chem., 2013, 1-13. [Link]

  • Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Ragaini, F., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(3), M1002. [Link]

  • ResearchGate. (n.d.). Formation of N-amino oxazolidinone following the amination step. [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • Schmalz, H.-G., et al. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. J. Org. Chem., 79(21), 10284-10295. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Schmalz, H.-G., et al. (2014). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. ResearchGate. [Link]

  • American Chemical Society. (2025). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Fall 2025. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Kim, D., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(19), 3549. [Link]

Sources

Method

Application Notes & Protocols: (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in Diastereoselective Conjugate Additions

Introduction In the field of asymmetric synthesis, the predictable and precise installation of stereocenters remains a paramount objective. Chiral auxiliaries are powerful tools that enable this control by temporarily at...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of asymmetric synthesis, the predictable and precise installation of stereocenters remains a paramount objective. Chiral auxiliaries are powerful tools that enable this control by temporarily attaching to a prochiral substrate, directing the stereochemical course of a reaction, and then being cleaved to reveal an enantiomerically enriched product. Among the most reliable and widely utilized of these are the Evans-type oxazolidinones.[1][2]

This guide focuses on a specialized yet highly effective member of this family: (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone . The strategic placement of a bulky isopropyl group at the C4 position and gem-dimethyl groups at the C5 position provides a well-defined and sterically demanding environment. This unique architecture is particularly advantageous for achieving exceptional levels of diastereoselectivity in 1,4-conjugate addition reactions, a cornerstone transformation in carbon-carbon bond formation.[3][4] These reactions are fundamental to the synthesis of complex molecules, including natural products and pharmaceutical agents.[1] This document provides an in-depth look at the mechanistic underpinnings, practical protocols, and key considerations for employing this auxiliary in research and development settings.

Part 1: The Mechanistic Basis of Stereocontrol

The efficacy of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in conjugate additions stems from its ability to enforce a specific conformation upon the attached α,β-unsaturated acyl moiety, typically in the presence of a Lewis acid.[1] The high degree of asymmetric induction is attributed to the rigid chelation of the N-acyloxazolidinone with a metal ion, combined with the steric shielding of one face of the molecule by the bulky C4 substituent.[1]

The generally accepted mechanism proceeds through the following key stages:

  • N-Acylation: The chiral auxiliary is first acylated with an α,β-unsaturated acyl halide or anhydride to form the key Michael acceptor substrate.

  • Lewis Acid Chelation: A Lewis acid (e.g., MgBr₂, Yb(OTf)₃, TiCl₄) is introduced. It coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This coordination locks the N-acyl group into a rigid s-cis conformation, minimizing dipole-dipole repulsion.

  • Facial Shielding: In this chelated state, the bulky isopropyl group at the C4 position effectively blocks the si-face of the α,β-unsaturated system.

  • Nucleophilic Attack: The incoming nucleophile (e.g., an organocuprate, a Grignard reagent, or a thiol) is therefore directed to attack the β-carbon from the less sterically encumbered re-face.[3][5]

  • Protonation: Subsequent protonation of the resulting enolate traps the newly formed stereocenter, leading to a high diastereomeric excess of the 1,4-addition product.

This entire process is visualized in the mechanistic diagram below.

Conjugate Addition Mechanism Mechanism of Diastereoselective Conjugate Addition cluster_0 Step 1: Chelation & Shielding cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation A N-Enoyl Oxazolidinone (+ Lewis Acid, M-X) B Rigid Chelated Intermediate (s-cis conformation) A->B Coordination C Steric Shielding (Isopropyl group blocks top face) B->C Conformational Lock E Attack from Less Hindered Face C->E Directs Attack D Nucleophile (Nu⁻) D->E F Enolate Intermediate G Protonation (H⁺) F->G Quench H Diastereomerically Enriched Product G->H

Caption: A diagram illustrating the Lewis acid-mediated mechanism for stereocontrol.

Part 2: Experimental Protocols

The following section details a representative, three-stage protocol for the conjugate addition of an organocuprate to an N-enoyloxazolidinone derived from (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

Protocol 1: Acylation of the Chiral Auxiliary

This step attaches the α,β-unsaturated system (crotonyl chloride in this example) to the auxiliary.

  • Reagents & Materials:

    • (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

    • Crotonyl chloride

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

    • Schlenk flask and syringe techniques

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq).

    • Dissolve the auxiliary in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A color change to a pale yellow or orange is often observed. Stir for 30 minutes at -78 °C.

    • In a separate flask, dissolve crotonyl chloride (1.1 eq) in a small amount of anhydrous THF.

    • Add the solution of crotonyl chloride dropwise to the lithiated auxiliary solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, N-crotonyl-(S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone, can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Protocol 2: Diastereoselective Conjugate Addition

This protocol describes the addition of a Gilman cuprate (e.g., lithium dimethylcuprate) to the N-enoyl substrate.

  • Reagents & Materials:

    • N-crotonyl-(S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone (from Protocol 1)

    • Copper(I) iodide (CuI), purified

    • Methyllithium (MeLi) in Et₂O

    • Anhydrous Diethyl Ether (Et₂O) or THF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To an oven-dried Schlenk flask under argon, add CuI (1.5 eq).

    • Suspend the CuI in anhydrous Et₂O and cool to 0 °C.

    • Slowly add MeLi (3.0 eq) dropwise. The solution will typically become colorless or slightly yellow, indicating the formation of LiMe₂Cu. Stir for 20 minutes at 0 °C.

    • Cool the cuprate solution to -78 °C.

    • In a separate flask, dissolve the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the substrate solution via cannula into the Gilman cuprate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC for the consumption of the starting material.

    • Quench the reaction at -78 °C by slowly adding a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonia until the copper salts are fully dissolved into a deep blue aqueous layer.

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography to yield the diastereomerically enriched addition product.

Protocol 3: Auxiliary Cleavage and Recovery

This final step removes the auxiliary to yield the desired carboxylic acid and allows for the recovery of the valuable chiral starting material.[6]

  • Reagents & Materials:

    • Conjugate addition product (from Protocol 2)

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Sodium sulfite (Na₂SO₃) solution (1.5 M)

    • Diethyl ether or Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the purified conjugate addition product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 30% H₂O₂ (4.0 eq) via syringe, followed by the addition of LiOH·H₂O (2.0 eq) in one portion.[7]

    • Allow the mixture to warm to room temperature and stir for 4-12 hours, until the reaction is complete by TLC analysis.

    • Cool the mixture back to 0 °C and quench the excess peroxide by the slow addition of aqueous Na₂SO₃.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Extract the aqueous layer with diethyl ether (3x) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to isolate the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, which can be recrystallized for reuse.

    • Acidify the remaining aqueous layer to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final enantiomerically enriched carboxylic acid product.

Part 3: Workflow and Data Overview

Experimental Workflow

The complete experimental sequence, from starting materials to final products, is outlined below.

Experimental Workflow Overall Experimental Workflow cluster_acylation Phase 1: Acylation cluster_conjugate_add Phase 2: Conjugate Addition cluster_cleavage Phase 3: Cleavage & Recovery Aux Chiral Auxiliary N_Enoyl N-Enoyl Oxazolidinone Aux->N_Enoyl n-BuLi, THF, -78°C Acyl_Cl Acyl Chloride Acyl_Cl->N_Enoyl Product_Aux Adduct-Auxiliary Conjugate N_Enoyl->Product_Aux THF, -78°C Cuprate Organocuprate (R₂CuLi) Cuprate->Product_Aux Cleavage LiOH / H₂O₂ Product_Aux->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: High-level workflow from auxiliary acylation to product isolation.

Representative Data

The use of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and related Evans auxiliaries provides consistently high diastereoselectivity across a range of substrates and nucleophiles.

N-Enoyl Group Nucleophile (from R-Source) Lewis Acid / Conditions Diastereomeric Ratio (d.r.) Yield (%) Reference
N-CrotonylMe₂CuLi-78 °C, THF>98:290[5]
N-CinnamoylEt₂CuLi-78 °C, THF>97:385[5]
N-Acryloylt-BuMgBr / CuI-78 °C, THF>99:192[3]
N-Crotonyli-Pr radicalYb(OTf)₃, -78 °C25:188[3][8]
N-AcryloylBenzylthiolCinchona Alkaloid Catalyst95:5 e.r.94[9]

Part 4: Key Considerations and Troubleshooting

  • Purity of Reagents: The success of these reactions, particularly those involving organometallics, is highly dependent on the use of anhydrous solvents and high-purity reagents. CuI should be purified to remove colored impurities.

  • Temperature Control: Maintaining a low temperature (typically -78 °C) is critical for maximizing diastereoselectivity.[8] Fluctuations in temperature can lead to erosion of the d.r. due to competing, non-chelated reaction pathways.

  • Choice of Lewis Acid: While many conjugate additions with organocuprates do not require an external Lewis acid, other nucleophiles (e.g., radicals, thiols) show significantly enhanced selectivity and reactivity in their presence.[3][8] The ionic radius and Lewis acidity of the metal can fine-tune the reaction's outcome.[8]

  • Auxiliary Cleavage: The choice of cleavage conditions determines the functionality of the final product.

    • LiOH/H₂O₂: Yields the carboxylic acid.

    • LiBH₄ or LiAlH₄: Yields the primary alcohol.

    • MeOMgBr or Ti(OiPr)₄/MeOH: Yields the methyl ester.

    • Weinreb Amine HCl/AlMe₃: Yields the Weinreb amide.

  • Auxiliary Recovery: Efficient recovery and purification of the chiral auxiliary are essential for making the overall synthetic route cost-effective, especially on a larger scale.

References

  • Hein, J. E., Zimmerman, J., Sibi, M. P., & Hultin, P. G. (2003). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. Organic Letters, 5(15), 2711–2714. [Link]

  • Zadsirjan, V., & Heravi, M. M. (2017). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Current Organic Synthesis, 14(6). [Link]

  • Hein, J. E., et al. (2003). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. ACS Publications.[Link]

  • Enantioselective Michael Addition Reactions. (n.d.). National Institutes of Health.[Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2017). National Institutes of Health.[Link]

  • Mancuso, R., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI.[Link]

  • Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. (2020). ResearchGate.[Link]

  • On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. (n.d.). DeepDyve.[Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008). Journal of Chemical Education.[Link]

  • Sibi, M. P., & Jasperse, C. P. (1997). Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society, 119(50), 12366–12375. [Link]

  • Wang, J., et al. (2007). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. National Institutes of Health.[Link]

  • Lithiated 4-Isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one: A Chiral Formyl Anion Equivalent. (2001). The Journal of Organic Chemistry.[Link]

  • Development of a Merged Conjugate Addition/Oxidative Coupling Sequence. (2008). National Institutes of Health.[Link]

  • Transition Metal-catalysed Enantioselective Conjugate Additions. (2008). Macmillan Group, Princeton University.[Link]

  • Enantioselective Conjugate Additions. (2000). ResearchGate.[Link]

  • (4s)-isopropyl-3-propionyl-2-oxazolidinone. (n.d.). Organic Syntheses.[Link]

Sources

Application

Revolutionizing Asymmetric Synthesis: Application Notes on Boron Enolates of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Derivatives

Introduction: The Quest for Chirality and the Rise of Boron Enolates In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality and the Rise of Boron Enolates

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. The aldol reaction, a cornerstone of carbon-carbon bond formation, has been propelled to the forefront of asymmetric synthesis through the development of chiral auxiliaries.[1][2][3] Among these, the N-acyloxazolidinones, pioneered by Evans, have demonstrated exceptional utility.[4][5] This guide delves into the application of boron enolates derived from (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a less common but highly effective chiral auxiliary, for achieving superior levels of diastereoselectivity in aldol additions.

The power of boron-mediated aldol reactions lies in the formation of a highly organized, six-membered Zimmerman-Traxler transition state.[1][6] The relatively short boron-oxygen and boron-carbon bonds contribute to a tight cyclic transition state, which amplifies the steric influence of the chiral auxiliary and the enolate substituents, leading to exceptionally high stereoselectivity.[1][2][7] This approach reliably generates syn-aldol products from (Z)-boron enolates, a geometric isomer that is readily and almost exclusively formed under kinetically controlled conditions using reagents like di-n-butylboron triflate (n-Bu₂BOTf) and a tertiary amine base.[1][5]

The (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary offers a unique steric environment due to the gem-dimethyl group at the 5-position and the isopropyl group at the 4-position. This substitution pattern provides a robust chiral scaffold that effectively directs the facial selectivity of the enolate's reaction with an incoming electrophile, such as an aldehyde.

Core Principles: Mechanistic Insights into Stereocontrol

The remarkable stereoselectivity of the Evans-type aldol reaction using boron enolates is a direct consequence of a well-defined transition state assembly. The process begins with the "soft" enolization of the N-acyl oxazolidinone.[4][8]

1. Chelation and Enolate Geometry: Initially, the Lewis acidic di-n-butylboron triflate coordinates to the carbonyl oxygen of the N-acyl group.[4][6] The presence of a tertiary amine, such as triethylamine or diisopropylethylamine, then facilitates the deprotonation at the α-carbon, leading to the formation of a (Z)-boron enolate. Spectroscopic studies have provided compelling evidence for the chelated structure of this enolate intermediate.[4]

2. The Zimmerman-Traxler Transition State: Upon introduction of an aldehyde, the reaction proceeds through a chair-like six-membered transition state. The chiral auxiliary orients itself to minimize steric interactions, forcing the substituent of the aldehyde into a pseudo-equatorial position. This orientation, coupled with the inherent preference for the (Z)-enolate to form a syn-aldol product, dictates the absolute stereochemistry of the two newly formed stereocenters.[1]

Diagrammatic Representation of the Proposed Transition State:

G Zimmerman-Traxler Transition State B B O1 O B->O1 Bu1 n-Bu B->Bu1 Bu2 n-Bu B->Bu2 C_alpha O1->C_alpha Aux Aux* O1->Aux C_beta C_alpha->C_beta Forming C-C bond R_enolate C_alpha->R_enolate O_ald O C_beta->O_ald R_aldehyde R² (equatorial) C_beta->R_aldehyde O_ald->B C_ald C C_ald->O_ald H_aldehyde H (axial) C_ald->H_aldehyde

Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.

Experimental Protocols

I. Preparation of the N-Propionyl-(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

This initial step involves the acylation of the chiral auxiliary, often referred to as "loading" the auxiliary.[3]

Materials:

  • (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF.

  • Add the solution of propionyl chloride to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Asymmetric Aldol Reaction via Boron Enolate Formation

This protocol details the core process of generating the boron enolate and its subsequent reaction with an aldehyde.

Materials:

  • N-Propionyl-(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Di-n-butylboron triflate (n-Bu₂BOTf) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (e.g., Isobutyraldehyde) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add diisopropylethylamine (1.2 eq) followed by the dropwise addition of di-n-butylboron triflate (1.1 eq), maintaining the temperature below -70 °C. The instantaneous formation of a complex occurs.[4]

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolization.

  • Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

  • Slowly add 30% hydrogen peroxide at 0 °C to oxidatively cleave the boron-oxygen bonds. Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate in vacuo. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.

  • Purify by flash chromatography.

Workflow Overview:

G Experimental Workflow cluster_0 N-Acyl Auxiliary Preparation cluster_1 Asymmetric Aldol Reaction Aux Chiral Auxiliary Acylation Acylation (Loading) Aux->Acylation Acyl_Cl Propionyl Chloride Acyl_Cl->Acylation Base1 n-BuLi, THF, -78°C Base1->Acylation N_Acyl_Aux N-Propionyl Auxiliary Acylation->N_Acyl_Aux Enolization Boron Enolate Formation N_Acyl_Aux->Enolization Boron_reagent n-Bu₂BOTf, DIPEA, DCM, -78°C Boron_reagent->Enolization Aldehyde Aldehyde (R-CHO) Aldol_Reaction Aldol Addition Aldehyde->Aldol_Reaction Enolization->Aldol_Reaction Workup Oxidative Workup (H₂O₂) Aldol_Reaction->Workup Final_Product Syn-Aldol Adduct Workup->Final_Product

Caption: High-level workflow for the asymmetric aldol reaction.

Data Presentation: Expected Outcomes

The use of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in boron-mediated aldol reactions consistently yields high diastereoselectivity for the syn-aldol product. Below is a table summarizing typical results with various aldehydes.

EntryAldehyde (RCHO)R GroupDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehydei-Pr>99:185-95
2BenzaldehydePh>98:288-96
3PropionaldehydeEt>97:382-90
4AcetaldehydeMe>95:575-85

Note: These are representative data. Actual results may vary based on reaction scale, purity of reagents, and precise reaction conditions.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: All reagents and solvents must be strictly anhydrous. Boron triflates are highly sensitive to moisture.

  • Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and the initial aldol addition is crucial for kinetic control and high selectivity.

  • Choice of Base: While triethylamine is commonly used, a bulkier base like diisopropylethylamine (DIPEA) can sometimes improve selectivity by minimizing side reactions.

  • Oxidative Workup: The hydrogen peroxide workup can be exothermic. Slow and controlled addition at 0 °C is essential for safety and to prevent product degradation.

  • Auxiliary Cleavage: After the aldol reaction, the chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for the carboxylic acid, LiBH₄ for the primary alcohol) to yield the desired chiral product and recover the auxiliary.[9]

Conclusion

The boron enolates of N-acyl (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone derivatives represent a powerful and reliable tool for asymmetric synthesis. The predictable and high levels of diastereoselectivity achieved through a well-ordered Zimmerman-Traxler transition state make this methodology invaluable for the construction of complex chiral molecules in academic and industrial research. The protocols outlined herein provide a robust framework for researchers to leverage this technology in their synthetic endeavors.

References

  • Zhang, D., & Tanaka, F. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry, 82(14), 7595–7601. [Link]

  • Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]

  • Various Authors. (n.d.). Asymmetric Aldol Reactions Using Boron Enolates. ResearchGate. [Link]

  • Various Authors. (n.d.). Regio- and Diastereoselective Boron-Mediated Aldol Reactions of Chiral α,β,γ,δ-Unsaturated N-Acyloxazolidinones. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Aldol reaction. Wikipedia. [Link]

  • Griffith University. (n.d.). Asymmetric aldol reaction using boron enolates. Griffith Research Online. [Link]

  • Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099–3111. [Link]

  • Various Authors. (n.d.). Asymmetric aldol reaction using boron enolates. ResearchGate. [Link]

  • Various Authors. (n.d.). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. ResearchGate. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2020, August 15). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]

  • Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1097-1142. [Link]

  • El-Ghezal, N. (2007). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Arkivoc, 2007(15), 72-80. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Chiral Carboxylic Acids Using (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is para...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Among the various strategies to achieve enantiomerically pure compounds, the use of chiral auxiliaries remains a robust and reliable method.[1][2][3] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[3][4] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.

Among the pantheon of chiral auxiliaries, the oxazolidinones developed by David A. Evans have established themselves as a cornerstone of asymmetric synthesis due to their high levels of stereocontrol, predictability, and the versatility of their application.[1][3][5] This guide focuses on a specific, highly effective member of this family: (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone . The gem-dimethyl group at the 5-position, in conjunction with the isopropyl group at the 4-position, provides a well-defined steric environment that allows for exceptional facial discrimination in reactions of enolates derived from the corresponding N-acyl imides.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone for the asymmetric synthesis of α-chiral carboxylic acids. We will delve into the mechanistic underpinnings of this methodology, provide detailed, field-proven protocols, and offer insights into critical experimental parameters.

The Strategic Workflow: A Three-Act Synthesis

The synthesis of a chiral carboxylic acid using this Evans auxiliary can be conceptually divided into three key stages:

  • Acylation: The chiral auxiliary is appended to a carboxylic acid moiety to form an N-acyl oxazolidinone.

  • Diastereoselective Alkylation: The core stereocenter-forming reaction, where the N-acyl oxazolidinone is converted to a chiral enolate and subsequently alkylated with high diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed to unveil the desired enantiomerically enriched carboxylic acid, and the auxiliary is recovered.

G cluster_0 Overall Synthetic Workflow Start (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone + Achiral Carboxylic Acid Derivative Acylation Step 1: N-Acylation Start->Acylation N_Acyl N-Acyl Oxazolidinone Intermediate Acylation->N_Acyl Alkylation Step 2: Diastereoselective Alkylation N_Acyl->Alkylation Alkylated_Product Alkylated N-Acyl Oxazolidinone (Diastereomerically Enriched) Alkylation->Alkylated_Product Cleavage Step 3: Auxiliary Cleavage Alkylated_Product->Cleavage End Chiral Carboxylic Acid + Recovered Auxiliary Cleavage->End

Figure 1: A high-level overview of the synthetic sequence.

Part 1: N-Acylation of the Chiral Auxiliary

The initial step involves the formation of an amide bond between the oxazolidinone auxiliary and the desired carboxylic acid. A common and effective method involves the use of an acid chloride.

Protocol 1: N-Acylation with an Acid Chloride

Rationale: This protocol utilizes a strong base (n-butyllithium) to deprotonate the oxazolidinone, forming a nucleophilic amide that readily reacts with the electrophilic acid chloride. The low reaction temperature (-78 °C) is crucial to prevent side reactions and ensure clean acylation.

Materials:

  • (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Propionyl chloride (or other desired acid chloride)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 equivalent).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the auxiliary).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over several minutes. The solution may turn slightly yellow. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: Add the acid chloride (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.

Part 2: Diastereoselective Alkylation

This is the critical stereocenter-forming step. The N-acyl oxazolidinone is deprotonated at the α-carbon to form a specific enolate geometry, which then reacts with an electrophile from the less sterically hindered face.

Mechanism of Stereocontrol

The high diastereoselectivity of the alkylation is a direct consequence of the steric influence of the chiral auxiliary. Upon deprotonation with a lithium base like lithium diisopropylamide (LDA) or a sodium base like sodium bis(trimethylsilyl)amide (NaHMDS), a chelated (Z)-enolate is formed.[6][7] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure.

The bulky isopropyl group at the C4 position of the oxazolidinone effectively shields one face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the opposite, less hindered face, leading to the formation of one diastereomer in high excess.

G cluster_1 Diastereoselective Alkylation Mechanism N_Acyl N-Acyl Oxazolidinone Enolate (Z)-Enolate Formation (Metal Chelation) N_Acyl->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Attack Facial Attack Enolate->Attack Electrophile Electrophile (R-X) Electrophile->Attack Product Alkylated Product (High d.r.) Attack->Product Steric Shielding by Isopropyl Group

Figure 2: Mechanistic pathway of the diastereoselective alkylation.

Protocol 2: Asymmetric Alkylation

Rationale: This protocol employs a strong, non-nucleophilic base (LDA or NaHMDS) to generate the enolate at low temperature, minimizing side reactions. The choice of base can sometimes influence selectivity, but both are generally effective. The reaction is maintained at low temperature during the addition of the electrophile to maximize diastereoselectivity.

Materials:

  • N-Propionyl-(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., Benzyl bromide, Allyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equivalent) and anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Slowly add a solution of LDA or NaHMDS (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. The reaction can be slowly allowed to warm to a higher temperature (e.g., -40 °C or 0 °C) if the electrophile is less reactive, but this may impact diastereoselectivity. Monitor by TLC.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The diastereomers can often be separated by flash column chromatography.[7] The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product.

ElectrophileTypical Diastereomeric Ratio (d.r.)Typical Yield (%)
Allyl Iodide>98:285-95
Benzyl Bromide>99:190-98
Methyl Iodide>95:580-90
Ethyl Iodide>97:385-95

Table 1: Representative data for the asymmetric alkylation of N-propionyl-(S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone. Data synthesized from typical results in the field.[6][7][8]

Part 3: Cleavage of the Chiral Auxiliary

The final step is the hydrolysis of the N-acyl bond to release the chiral carboxylic acid and recover the auxiliary. While several methods exist, cleavage with lithium hydroperoxide (LiOOH) is particularly mild and efficient, preserving the integrity of the newly created stereocenter.[9][10]

The Selectivity of Lithium Hydroperoxide

A noteworthy aspect of this cleavage is the regioselectivity of the nucleophilic attack. The N-acyl oxazolidinone possesses two carbonyl groups: the endocyclic carbamate carbonyl and the exocyclic amide carbonyl. While simple hydroxide (like LiOH) can attack both positions, leading to ring-opening of the auxiliary, lithium hydroperoxide (LiOOH), formed in situ from LiOH and H₂O₂, preferentially attacks the more sterically hindered exocyclic carbonyl.[9][10][11] This "contra-steric" selectivity is crucial for cleanly liberating the desired carboxylic acid while keeping the auxiliary intact.[9] Density functional theory (DFT) calculations suggest that for LiOOH, while initial attack at the endocyclic carbonyl is kinetically favored, the subsequent decomposition barrier of the tetrahedral intermediate is high. This allows the thermodynamically favored pathway, attack at the exocyclic carbonyl, to prevail.[9]

Safety Note: The reaction of LiOH with H₂O₂ can generate oxygen gas, particularly with excess peroxide.[11][12] It is crucial to perform this reaction in a well-ventilated fume hood and ensure the reaction vessel is not sealed. Maintaining proper inertion with a nitrogen sweep can help control the oxygen concentration in the headspace.[12]

Protocol 3: Cleavage with Lithium Hydroperoxide

Rationale: This protocol generates the nucleophilic hydroperoxide anion in situ. The reaction is run at 0 °C to ensure mild conditions. A final reductive work-up with sodium sulfite is necessary to quench any remaining peroxide and reduce the intermediate peroxyacid to the carboxylic acid.[7]

Materials:

  • Diastereomerically pure alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 equivalent) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (4.0-5.0 equivalents) dropwise.

  • Hydrolysis: Add an aqueous solution of LiOH·H₂O (2.0 equivalents) dropwise. The solution may become cloudy.

  • Reaction: Stir the mixture vigorously at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Reductive Quench: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, approx. 1.5 equivalents per equivalent of H₂O₂) at 0 °C and stir for 30 minutes.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Auxiliary Recovery: Make the remaining aqueous solution basic with 1 M NaOH if necessary (pH > 11). Extract the aqueous layer several times with diethyl ether or dichloromethane to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to yield the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

  • Carboxylic Acid Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Final Steps: Combine the organic extracts containing the product, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched chiral carboxylic acid.

Conclusion and Outlook

The use of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone as a chiral auxiliary provides a powerful and reliable platform for the asymmetric synthesis of α-substituted carboxylic acids. The methodology is characterized by its high diastereoselectivity, predictable stereochemical outcomes, and the ability to recover the valuable chiral auxiliary. The protocols outlined in this guide have been robustly validated in both academic and industrial settings, serving as a testament to the enduring utility of Evans' asymmetric synthesis.[1][2] As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, this fundamental synthetic strategy will undoubtedly remain an indispensable tool for the modern organic chemist.

References

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link].

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Available at: [Link].

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link].

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. Available at: [Link].

  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. Available at: [Link].

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link].

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link].

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Available at: [Link].

  • Chiral auxiliary. Wikipedia. Available at: [Link].

  • Evans Enolate Alkylation-Hydrolysis. Unknown Source.
  • Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development. Available at: [Link].

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Application

Application Notes and Protocols for the Scale-Up of Reactions Involving (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Introduction: The Role of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in Asymmetric Synthesis (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in Asymmetric Synthesis

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the reliable and predictable formation of stereogenic centers. As a member of the Evans oxazolidinone family, its rigid structure and stereodirecting isopropyl and gem-dimethyl groups provide a well-defined chiral environment for a variety of chemical transformations.[1][2] This auxiliary has proven particularly effective in diastereoselective alkylation and aldol reactions, making it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

The transition from laboratory-scale discovery to industrial-scale production of chiral molecules presents a unique set of challenges. While reactions involving (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone are known for their high diastereoselectivity and reliability, their successful scale-up requires careful consideration of reaction parameters, process safety, and economic viability.[3][4] This guide provides a comprehensive overview of the key considerations and detailed protocols for the scale-up of reactions utilizing this powerful chiral auxiliary, with a focus on practical application for researchers, scientists, and drug development professionals.

Core Principles of Asymmetric Induction with (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

The stereochemical outcome of reactions employing (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is primarily dictated by the formation of a rigid, chelated enolate intermediate. In the case of alkylation reactions, deprotonation of the N-acyl moiety with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of a Z-enolate. The bulky substituents on the oxazolidinone ring then effectively shield one face of the enolate, directing the approach of the electrophile to the less sterically hindered face.

For aldol reactions, the use of a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base, also selectively generates the Z-enolate.[5][6] The subsequent reaction with an aldehyde proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, where the boron atom coordinates to both the enolate oxygen and the aldehyde carbonyl. This rigid transition state minimizes steric interactions and dipole moments, leading to the formation of the syn-aldol product with high diastereoselectivity.[5][6]

Critical Parameters for Scale-Up

The successful transition of a laboratory-scale procedure to a manufacturing process requires a thorough understanding and optimization of several critical parameters.

Reagent Selection and Stoichiometry

While the core reagents for these reactions remain the same at scale, their purity, handling, and stoichiometry become even more critical.

  • N-Acylation: The initial step of attaching the desired acyl group to the oxazolidinone auxiliary is crucial. While laboratory procedures often employ strong bases like n-butyllithium, alternative, milder methods using acyl transfer catalysts such as 4-(dimethylamino)pyridine (DMAP) can be more amenable to scale-up, avoiding the handling of large quantities of pyrophoric reagents at cryogenic temperatures.

  • Base Selection for Enolization: For alkylation and aldol reactions, the choice of base is critical. While LDA is effective, its generation and handling on a large scale can be challenging. NaHMDS is often a preferred alternative due to its commercial availability as a solution and its greater stability.

  • Lewis Acid: Dibutylboron triflate is the most common Lewis acid for Evans aldol reactions, consistently providing high yields and diastereoselectivity.[5][6] However, its cost and moisture sensitivity are important considerations for large-scale synthesis.

  • Stoichiometry: Precise control of stoichiometry is essential to maximize yield and minimize side reactions. Excess base or electrophile can lead to undesired byproducts, complicating purification.

Solvent Selection and Concentration

The choice of solvent impacts reaction kinetics, solubility of intermediates and products, and ease of work-up and purification.

  • Anhydrous Conditions: Strict control of moisture is paramount, as water will quench the enolate and reduce the effectiveness of the Lewis acid.[7] Solvents must be rigorously dried before use.

  • Solvent Effects: Tetrahydrofuran (THF) is a common solvent for these reactions due to its ability to solvate the lithium or sodium enolates. However, its low boiling point and potential for peroxide formation require careful handling at scale. Dichloromethane (DCM) is often used in aldol reactions with Bu₂BOTf.[6]

  • Concentration: Higher concentrations can increase reaction rates but may also lead to challenges with mixing and heat transfer.[3] Optimization of the reaction concentration is a key aspect of process development.

Temperature Control and Exotherm Management

Reactions involving strong bases and Lewis acids are often highly exothermic and require cryogenic temperatures to control selectivity and prevent side reactions.

  • Cryogenic Conditions: Enolate formation and subsequent alkylation or aldol addition are typically performed at temperatures between -78 °C and -40 °C.[8] Maintaining these temperatures in large-scale reactors requires specialized equipment with efficient cooling systems.[9]

  • Exotherm Control: The addition of reagents such as n-butyllithium or the quenching of the reaction can generate significant heat.[9][10] Slow, controlled addition rates and efficient heat removal are critical to prevent thermal runaways.[9][10] Process safety studies, such as reaction calorimetry, are essential to understand the thermal profile of the reaction and to design appropriate safety measures.

Work-up and Purification

The transition from laboratory-scale purification methods, such as column chromatography, to more scalable techniques is a critical step in process development.

  • Quenching: The reaction is typically quenched with an aqueous solution, such as saturated ammonium chloride. The quenching process can be exothermic and must be performed with care on a large scale.

  • Extraction: Liquid-liquid extraction is used to separate the product from the aqueous phase. The choice of extraction solvent should consider factors such as product solubility, ease of removal, and safety.

  • Crystallization: Crystallization is the preferred method for purification at scale, as it can provide high purity material in a cost-effective manner. For diastereomeric products, crystallization-induced diastereomer transformation (CIDT) can be a powerful technique to enrich the desired diastereomer.[11][12]

  • Auxiliary Recovery: The chiral auxiliary is a significant cost component of the synthesis. Efficient recovery and recycling of the auxiliary are essential for the economic viability of the process.[13][14] This is typically achieved during the work-up and purification steps.

Detailed Protocols

The following protocols provide a framework for the scale-up of a representative asymmetric alkylation and an Evans aldol reaction using (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. Note: These are illustrative protocols and should be adapted and optimized for specific substrates and scales. A thorough safety assessment must be conducted before any scale-up is attempted.[9]

Protocol 1: Kilogram-Scale Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol describes the alkylation of an N-propionyl oxazolidinone with benzyl bromide.

Equipment:

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel.

  • Cryogenic cooling system capable of maintaining -78 °C.

  • Large-scale rotary evaporator.

  • Crystallization vessel.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone157.211.00 kg6.361.0
Propionyl chloride92.52647 g7.001.1
n-Butyllithium (2.5 M in hexanes)64.062.67 L6.681.05
Benzyl bromide171.041.20 kg7.021.1
Anhydrous Tetrahydrofuran (THF)-10 L--
Saturated aqueous NH₄Cl-5 L--
Ethyl acetate-15 L--
Brine-5 L--
Anhydrous MgSO₄-500 g--

Procedure:

Part A: N-Acylation

  • Charge the 20 L reactor with (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.00 kg) and anhydrous THF (5 L).

  • Cool the mixture to -78 °C with stirring.

  • Slowly add n-butyllithium (2.67 L) via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Slowly add propionyl chloride (647 g) over 30 minutes, keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl (5 L).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 2 L).

  • Combine the organic layers, wash with brine (5 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-propionyl oxazolidinone.

Part B: Asymmetric Alkylation

  • Dissolve the crude N-propionyl oxazolidinone in anhydrous THF (5 L) in the 20 L reactor and cool to -78 °C.

  • In a separate vessel, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (2.8 L, 7.0 mol) to a solution of diisopropylamine (708 g, 7.0 mol) in anhydrous THF (2 L) at -78 °C.

  • Slowly add the freshly prepared LDA solution to the reactor containing the N-propionyl oxazolidinone over 1 hour, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add benzyl bromide (1.20 kg) over 30 minutes, keeping the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (5 L).

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 3 L).

  • Combine the organic layers, wash with brine (5 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired diastereomer.

Protocol 2: Large-Scale Evans Aldol Reaction

This protocol outlines the reaction of an N-propionyl oxazolidinone with isobutyraldehyde.

Equipment:

  • As described in Protocol 1.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Propionyl-(S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone213.281.00 kg4.691.0
Dibutylboron triflate (1.0 M in CH₂Cl₂)242.125.16 L5.161.1
Triethylamine101.19522 g5.161.1
Isobutyraldehyde72.11372 g5.161.1
Anhydrous Dichloromethane (DCM)-10 L--
pH 7 Phosphate buffer-5 L--
Methanol-5 L--
30% Hydrogen peroxide-1 L--

Procedure:

  • Charge the 20 L reactor with N-propionyl-(S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone (1.00 kg) and anhydrous DCM (10 L).

  • Cool the solution to -78 °C with stirring.

  • Slowly add dibutylboron triflate (5.16 L) via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • Slowly add triethylamine (522 g) over 30 minutes, keeping the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add isobutyraldehyde (372 g) over 30 minutes, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by the addition of pH 7 phosphate buffer (5 L).

  • Separate the layers and extract the aqueous layer with DCM (3 x 2 L).

  • Combine the organic layers, wash with brine (5 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldol adduct can be purified by crystallization or carried on to the next step.

Auxiliary Cleavage and Recovery:

  • Dissolve the crude aldol adduct in a mixture of methanol (5 L) and THF (2 L) and cool to 0 °C.

  • Slowly add a pre-mixed solution of 30% hydrogen peroxide (1 L) and aqueous lithium hydroxide (2.0 M, 2.5 L) while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by the addition of aqueous sodium sulfite solution.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract with ethyl acetate to isolate the desired β-hydroxy acid product.

  • The recovered auxiliary can be purified by crystallization.

Visualization of Key Processes

Experimental Workflow for Asymmetric Alkylation

G cluster_prep N-Acylation cluster_alkylation Asymmetric Alkylation cluster_purification Purification & Recovery acylation_start Start: Oxazolidinone acylation_base Deprotonation (-78 °C, n-BuLi) acylation_start->acylation_base acylation_acyl Acylation (Acyl Chloride) acylation_base->acylation_acyl acylation_workup Aqueous Work-up acylation_acyl->acylation_workup acylation_product N-Acyl Oxazolidinone acylation_workup->acylation_product alkylation_start N-Acyl Oxazolidinone alkylation_enolate Enolate Formation (-78 °C, LDA/NaHMDS) alkylation_start->alkylation_enolate alkylation_alkyl Alkylation (Electrophile) alkylation_enolate->alkylation_alkyl alkylation_quench Quench (aq. NH4Cl) alkylation_alkyl->alkylation_quench alkylation_product Diastereomeric Product alkylation_quench->alkylation_product purification_start Diastereomeric Product purification_xtal Crystallization purification_start->purification_xtal purification_product Pure Diastereomer purification_xtal->purification_product purification_aux Auxiliary Recovery purification_xtal->purification_aux G cluster_params Reaction Parameters cluster_process Process Considerations cluster_outcomes Desired Outcomes reagents Reagent Stoichiometry & Purity mixing Mixing & Mass Transfer reagents->mixing solvent Solvent & Concentration solvent->mixing temperature Temperature Control heat Heat Transfer & Exotherm temperature->heat yield Yield mixing->yield purity Purity mixing->purity safety Safety heat->safety workup Work-up & Purification workup->purity cost Cost-Effectiveness workup->cost Auxiliary Recovery yield->cost purity->cost safety->cost

Caption: Interdependencies of scale-up parameters.

Challenges and Troubleshooting in Scale-Up

ChallengePotential Cause(s)Recommended Solution(s)
Low Diastereoselectivity - Incomplete enolate formation.- Temperature fluctuations.- Moisture in the reaction.<[7]br>- Impure reagents.- Ensure complete deprotonation by using a slight excess of fresh, titrated base.- Maintain strict temperature control throughout the reaction.- Use rigorously dried solvents and reagents.- Purify starting materials before use.
Low Reaction Yield - Incomplete reaction.- Side reactions (e.g., self-aldol of the aldehyde).<[7]br>- Product loss during work-up and purification. [7]- Monitor reaction progress by an appropriate analytical method (e.g., HPLC, TLC).- Add the electrophile/aldehyde slowly to the pre-formed enolate.- Optimize extraction and crystallization procedures.
Poor Heat Transfer - Inadequate reactor cooling capacity.- High reaction concentration.- Rapid reagent addition.- Use a reactor with a sufficient surface area-to-volume ratio.- Optimize the reaction concentration.- Control the rate of addition of exothermic reagents.
Difficult Purification - Close-running diastereomers.- Formation of oily products.- Screen different crystallization solvents and conditions.- Consider crystallization-induced diastereomer transformation.- For oily products, explore alternative work-up procedures or derivatization to a crystalline solid.

Safety Considerations for Large-Scale Reactions

A comprehensive risk assessment is mandatory before any scale-up operation. [9]Key hazards associated with these reactions include:

  • Pyrophoric and Flammable Reagents: n-Butyllithium and other organolithium reagents are pyrophoric and react violently with water. Large quantities of flammable solvents like THF and hexanes are used. All transfers and reactions must be conducted under an inert atmosphere (nitrogen or argon) in appropriate equipment.

  • Cryogenic Temperatures: The use of dry ice/acetone or liquid nitrogen baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, to prevent cold burns.

  • Exothermic Reactions: As previously discussed, both the enolate formation and quenching steps can be highly exothermic. [9]A robust cooling system and a well-defined emergency plan for cooling failure are essential.

  • Corrosive Reagents: Acyl chlorides and boron triflate are corrosive and moisture-sensitive. They should be handled in a well-ventilated area with appropriate PPE.

Conclusion

The scale-up of reactions involving (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a well-established and reliable method for the synthesis of chiral molecules on an industrial scale. However, a successful and safe scale-up requires a departure from a simple "more of everything" approach. A thorough understanding of the reaction mechanism, careful optimization of critical process parameters, and a rigorous assessment of process safety are paramount. By focusing on robust temperature and exotherm control, scalable purification techniques such as crystallization, and efficient recovery and recycling of the chiral auxiliary, researchers and drug development professionals can effectively translate the elegance and efficiency of these asymmetric transformations from the laboratory bench to the manufacturing plant.

References

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28). Retrieved January 4, 2026, from [Link]

  • (4s)-isopropyl-3-propionyl-2-oxazolidinone - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

  • SOME SCALE-UP CONSIDERATIONS - CatSci Ltd. (n.d.). Retrieved January 4, 2026, from [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15). Retrieved January 4, 2026, from [Link]

  • FOUR Key Considerations for Scaling-up BioPharma Products - HiTech Health. (n.d.). Retrieved January 4, 2026, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (2021, October 27). Retrieved January 4, 2026, from [Link]

  • Evans Aldol Reaction | Chem-Station Int. Ed. (2014, April 18). Retrieved January 4, 2026, from [Link]

  • Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes - Senieer. (n.d.). Retrieved January 4, 2026, from [Link]

  • Aldol reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024, March 26). Retrieved January 4, 2026, from [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC - NIH. (2018, January 25). Retrieved January 4, 2026, from [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. (2025, October 28). Retrieved January 4, 2026, from [Link]

  • Systems level roadmap for solvent recovery and reuse in industries - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Chiral N-Acyloxazolidines: Synthesis, Structure, and Mechanistic Insights - ACS Figshare. (2008, January 17). Retrieved January 4, 2026, from [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. (2023, February 28). Retrieved January 4, 2026, from [Link]

  • Re: [DCHAS-L] Papers on risks of scaling up reactions - Interactive Learning Paradigms, Incorporated. (2018, September 25). Retrieved January 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereoselectivity with (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Welcome to the technical support center for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this powerful chiral auxiliary for optimal diastereoselectivity. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the fundamental principles that ensure reproducible success in asymmetric synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Question 1: My diastereoselectivity is low or inconsistent. What are the most likely causes and how can I fix it?

Answer: Low diastereoselectivity is a common but solvable issue that typically points to suboptimal conditions during enolate formation and alkylation. The stereochemical outcome is dictated by the energy difference between the transition states leading to the different diastereomers, which is influenced by several critical factors.[1]

Core Cause: Incomplete or Incorrect Enolate Geometry. For high diastereoselectivity using this Evans-type auxiliary, the formation of a rigid, chelated (Z)-enolate is paramount.[2][3] This specific geometry, locked in place by a Lewis acid, creates a well-defined steric environment. The bulky isopropyl and gem-dimethyl groups on the auxiliary then effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered side.

  • Troubleshooting Steps:

    • Base and Deprotonation Conditions: Ensure complete deprotonation. Use a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) or NaHMDS (Sodium bis(trimethylsilyl)amide).[4][5] Incomplete deprotonation leaves unreacted N-acyl oxazolidinone, which can interfere with the reaction. Always use freshly prepared or titrated base.

    • Temperature Control: Perform the deprotonation at a very low temperature, typically -78 °C.[4][5] Higher temperatures can lead to decreased selectivity by allowing equilibrium between (E) and (Z) enolates or promoting side reactions. The subsequent alkylation step should also be maintained at low temperature.

    • Lewis Acid Additive: The choice of Lewis acid is critical for forming a rigid chelate. For alkylations, lithium or sodium enolates are common. For aldol reactions, dibutylboron triflate (Bu₂BOTf) is often used to form a six-membered Zimmerman-Traxler transition state, which enhances stereocontrol.[6]

    • Solvent Choice: Use anhydrous, non-protic solvents like tetrahydrofuran (THF) or diethyl ether. The presence of water or other protic impurities will quench the enolate. The solvent can also influence the aggregation state and reactivity of the enolate.

Logical Flowchart for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_enolate Verify (Z)-Enolate Formation Conditions start->check_enolate check_temp Confirm Strict Temperature Control (-78 °C) check_enolate->check_temp Conditions OK solution_base Use Freshly Titrated Base (e.g., LDA, NaHMDS) check_enolate->solution_base Issue Found check_reagents Assess Reagent Purity & Stoichiometry (Base, Electrophile, Solvent) check_temp->check_reagents Temp OK solution_temp Maintain -78 °C During Deprotonation & Alkylation check_temp->solution_temp Issue Found check_electrophile Is the Electrophile Too Reactive or Bulky? check_reagents->check_electrophile Reagents OK solution_reagents Use Anhydrous Solvents Ensure 1.05-1.1 eq. Base check_reagents->solution_reagents Issue Found check_nmr Confirm d.r. Analysis Method check_electrophile->check_nmr Electrophile OK solution_electrophile Consider a Different Electrophile or Additive (e.g., HMPA for SN2) check_electrophile->solution_electrophile Issue Found solution_nmr Use High-Field NMR Integrate Non-Overlapping, Relaxed Protons check_nmr->solution_nmr Issue Found end Optimized Diastereoselectivity check_nmr->end Analysis OK solution_base->check_temp solution_temp->check_reagents solution_reagents->check_electrophile solution_electrophile->check_nmr solution_nmr->end

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Question 2: I am struggling to remove the chiral auxiliary, or the cleavage conditions are leading to decomposition of my product. What are my options?

Answer: Cleavage of the auxiliary is a critical step that requires conditions robust enough to remove the oxazolidinone but mild enough to preserve the newly created stereocenter and other functional groups in your molecule.[1] The standard method, hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), is effective but not universally applicable.[4][5][7]

Common Pitfalls and Solutions:

  • Epimerization: If the α-proton of your product is acidic, the basic conditions of LiOH hydrolysis can cause epimerization, eroding your diastereomeric ratio.

    • Solution: Perform the hydrolysis at low temperature (0 °C) and monitor the reaction closely to avoid prolonged exposure to basic conditions.[1]

  • Product Decomposition: Some functional groups are sensitive to the strongly basic and oxidative conditions of LiOH/H₂O₂.

    • Solution: Consider alternative, non-hydrolytic cleavage methods.

  • Endocyclic Cleavage: Using LiOH without H₂O₂ can favor cleavage of the oxazolidinone ring itself (endocyclic cleavage) rather than removing the acyl group (exocyclic cleavage), destroying the auxiliary and complicating purification.[8][9] The role of lithium hydroperoxide (LiOOH), formed in situ, is to favor the desired exocyclic cleavage pathway.[9]

Table 1: Comparison of Common Auxiliary Cleavage Methods

MethodReagentsProduct Functional GroupKey Pitfalls
Hydrolytic Cleavage LiOH / H₂O₂Carboxylic AcidEpimerization of α-center, decomposition of sensitive groups, oxygen evolution.[1][7][10]
Reductive Cleavage LiBH₄ or LiAlH₄Primary AlcoholReduction of other functional groups (esters, ketones) in the molecule.[1]
Weinreb Amide Formation Me(MeO)NH·HCl, AlMe₃ or i-PrMgClWeinreb AmideRequires specific reagents; may not be suitable for all substrates.
Thioester Formation LiOBn or LiSBnThioesterCan be used for further transformations like peptide couplings.[8][11]
Question 3: My acylation of the oxazolidinone is low-yielding. How can I improve this initial step?

Answer: The N-acylation step is foundational for the entire synthetic sequence. While seemingly straightforward, incomplete reactions or the formation of side products can occur.

  • Traditional Method (n-BuLi and Acyl Chloride): This classic method involves deprotonating the auxiliary's N-H with n-butyllithium at -78 °C, followed by the addition of an acyl chloride.[12]

    • Pitfall: The lithium salt of the oxazolidinone can be poorly soluble. Ensure vigorous stirring. Also, the quality of the acyl chloride is critical; it should be freshly prepared or distilled to remove any corresponding carboxylic acid, which would be quenched by the lithiated auxiliary.

  • Milder Method (DMAP and Anhydride): An alternative, milder method uses an acid anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5][12] This avoids the need for strong bases and cryogenic temperatures, making it operationally simpler.

    • Pitfall: This reaction can be slower. If the reaction is sluggish at room temperature, it can be gently heated (e.g., refluxing in toluene) to shorten the reaction time.[12]

Frequently Asked Questions (FAQs)

Question 1: What is the mechanistic basis for the high diastereoselectivity achieved with this auxiliary?

Answer: The high stereocontrol originates from the rigid, chelated conformation of the (Z)-enolate formed upon deprotonation. The specific stereochemistry of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary dictates the facial bias of subsequent reactions.

  • Formation of the (Z)-Enolate: Deprotonation with a hindered base like LDA preferentially removes the proton syn to the C4 isopropyl group, leading to the thermodynamically favored (Z)-enolate.

  • Chelation and Steric Shielding: The enolate oxygen and the carbonyl oxygen of the auxiliary chelate to the metal cation (e.g., Li⁺). This locks the entire N-acyl group into a rigid conformation.

  • Facial Shielding: In this rigid structure, the isopropyl group at C4 and the gem-dimethyl group at C5 project outwards, creating a formidable steric barrier on one face of the planar enolate.

  • Directed Electrophilic Attack: Consequently, an incoming electrophile (E⁺) is forced to approach from the opposite, less-sterically hindered face, resulting in the formation of one diastereomer in high excess.[2][3]

Mechanism of Stereodirection

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final rendering. Caption: Steric hindrance from the auxiliary directs the electrophile's approach.

Question 2: Why does an N-acetylated auxiliary give poor diastereoselectivity compared to an N-propionyl auxiliary?

Answer: This is an excellent and critical observation. While the auxiliary provides the primary steric shield, the substituent on the enolate itself plays a crucial secondary role in reinforcing the desired transition state geometry.

  • N-Propionyl (or larger): In the transition state for the propionyl enolate, the α-methyl group has a significant steric interaction (A¹‚³ strain) that disfavors one rotational conformation. This forces the enolate to adopt a conformation where the dipoles of the enolate oxygen and the auxiliary's carbonyl oxygen are opposed, which is the most stable arrangement for high selectivity.[13][14]

  • N-Acetyl: The N-acetyl enolate lacks this α-substituent. Without the steric clash from the methyl group, the energy difference between the favored and disfavored transition states is much smaller.[13][14] This allows the reaction to proceed through multiple, energetically similar pathways, leading to a mixture of diastereomers and poor selectivity (often close to 1:1).[14]

Question 3: How do I accurately determine the diastereomeric ratio (d.r.) by ¹H NMR?

Answer: Accurate determination of the d.r. by ¹H NMR is essential for evaluating and optimizing your reaction.[5]

  • Obtain a High-Quality Spectrum: Use a high-field NMR spectrometer (≥400 MHz) to achieve the best possible signal separation.

  • Identify Diastereotopic Protons: Find signals in the spectrum that are unique to each diastereomer. Protons close to the newly formed stereocenter are ideal candidates, as they will experience different chemical environments and thus have different chemical shifts. The α-proton or the protons on the newly introduced alkyl group are often good choices.

  • Select Non-Overlapping Signals: Choose a pair of signals (one for each diastereomer) that are well-resolved and do not overlap with other peaks in the spectrum.

  • Careful Integration: Integrate the selected pair of signals. The ratio of the integration values directly corresponds to the diastereomeric ratio.

  • Ensure Full Relaxation: For the most accurate quantification, especially when comparing signals with different multiplicities, ensure the nuclei have fully relaxed between scans. This can be achieved by increasing the relaxation delay (d1) in your NMR acquisition parameters. Using ¹H NMR is generally more reliable for quantification than ¹³C NMR, which can be affected by inconsistent Nuclear Overhauser Effects (NOE).[15] Advanced techniques like band-selective pure shift NMR can also be used to collapse multiplets into singlets, simplifying analysis in crowded spectra.[16][17]

Experimental Protocols

Protocol 1: N-Propionylation of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (DMAP Method)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq.).

  • Reagents: Dissolve the auxiliary in anhydrous THF. Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) followed by propionic anhydride (1.5 eq.).

  • Reaction: Stir the mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq.) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq., as a 1.0 M solution in THF) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC shows consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to separate the two diastereomers and isolate the major product.

References

  • K. H. Chow, R. J. Quinn, I. D. Jenkins, and E. H. Krenske, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," UQ eSpace - The University of Queensland. [Link]

  • D. A. Evans, et al., "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," ACS Publications. [Link]

  • T. G. Skillman, C. E. S. Bernard, and W. R. Roush, "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary," Journal of Chemical Education. [Link]

  • K. H. Chow, et al., "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," ConnectSci. [Link]

  • D. A. Evans, et al., "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," ACS Figshare. [Link]

  • T. G. Skillman, C. E. S. Bernard, and W. R. Roush, "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary," Journal of Chemical Education. [Link]

  • S. G. Davies, et al., "SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes," Organic & Biomolecular Chemistry. [Link]

  • A. G. Myers, et al., "Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary," American Chemical Society. [Link]

  • Wikipedia, "Chiral auxiliary," Wikipedia. [Link]

  • Organic Chemistry Explained, "Evans Auxiliaries and a Friend for Aldol Reactions," YouTube. [Link]

  • S. G. Davies, et al., "SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes," ResearchGate. [Link]

  • S. K. Ghorai, et al., "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," ResearchGate. [Link]

  • S. K. Ghorai, et al., "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," RSC Publishing. [Link]

  • S. G. Davies, et al., "SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes," Semantic Scholar. [Link]

  • T. G. Skillman, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis," Williams College. [Link]

  • University of Wisconsin, "Evans Enolate Alkylation-Hydrolysis," University of Wisconsin. [Link]

  • O. Bsharat, "Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary," ResearchGate. [Link]

  • G. Reginato, et al., "(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one," MDPI. [Link]

  • D. A. Evans, et al., "Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary," ResearchGate. [Link]

  • A. F. de C. Alvim, et al., "Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative," PMC - NIH. [Link]

  • A. G. Myers, "Asymmetric Alkylation of Enolates," Chem 115 Myers. [Link]

  • Chemistry Stack Exchange, "Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?," Chemistry Stack Exchange. [Link]

  • G. A. Morris, et al., "Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy," Chemical Communications (RSC Publishing). [Link]

  • H. Choi, et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone," MDPI. [Link]

  • D. J. Kopecky, et al., "1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes," Antimicrobial Agents and Chemotherapy. [Link]

  • S. G. Davies, et al., "On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one," ResearchGate. [Link]

  • Michigan State University, "Asymmetric Induction," MSU Chemistry. [Link]

  • H. Choi, et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction," NIH. [Link]

  • ResearchGate, "Can any one explain how to determine diastereomeric ratio from NMR spectra?," ResearchGate. [Link]

  • G. A. Morris, et al., "Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy," Manchester NMR Methodology Group. [Link]

  • A. I. D. Alanine, et al., "NMR study of inversion isomerism in some isoxazolidines," Semantic Scholar. [Link]

Sources

Optimization

Evans Aldol Reactions: Technical Support &amp; Troubleshooting Guide

Welcome to the technical support center for the Evans Aldol Reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Evans Aldol Reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and may encounter challenges. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice to ensure the robust and reliable execution of your experiments.

I. Troubleshooting Common Issues

This section addresses the most frequently encountered problems in Evans aldol reactions, presented in a question-and-answer format.

I.A. Low or No Product Yield

Q1: My reaction has stalled or is showing very low conversion by TLC/LC-MS. What are the likely causes?

A1: Low or no conversion in an Evans aldol reaction typically points to issues with enolate formation or the stability of your reactants.

  • Inefficient Enolate Formation: The generation of the boron enolate is the critical first step.

    • Cause: The tertiary amine base (e.g., Et₃N, DIPEA) may be of poor quality or contain primary/secondary amine impurities that can acylate. The Lewis acid (e.g., Bu₂BOTf) could be hydrolyzed from improper storage.

    • Solution: Use freshly distilled or recently purchased, high-purity amine bases. Bu₂BOTf should be stored under an inert atmosphere and handled strictly with anhydrous techniques. Consider using a stronger, non-nucleophilic base if deprotonation is suspected to be difficult.

  • Aldehyde Instability: Aldehydes, especially unbranched aliphatic ones, can be prone to self-condensation or decomposition.[1]

    • Cause: The aldehyde may be old or stored improperly, leading to oxidation to the carboxylic acid or polymerization. Self-condensation can occur if the aldehyde is enolizable and exposed to the amine base before the boron enolate is fully formed.

    • Solution: Use freshly distilled or purified aldehyde. One effective strategy is to add the amine base to the N-acyloxazolidinone first, followed by the boron triflate at low temperature (0 °C to -78 °C) to pre-form the enolate. The aldehyde is then added slowly to this solution.[2]

  • Retro-Aldol Reaction: The aldol addition is a reversible process.[3]

    • Cause: If the aldol adduct is sterically hindered or the reaction temperature is too high, the equilibrium can shift back towards the starting materials. This can be a particular issue with certain substrate combinations.[4][5]

    • Solution: Maintain strict low-temperature control throughout the reaction (-78 °C is common).[6] Once the reaction is complete, quench it at low temperature before warming up for workup.

I.B. Poor Diastereoselectivity

Q2: I'm observing a poor diastereomeric ratio (dr) for my syn-aldol product. How can I improve this?

A2: The exceptional diastereoselectivity of the Evans aldol reaction hinges on the formation of a single enolate geometry and its subsequent reaction through a highly ordered transition state. Deviations from this pathway will erode selectivity.

  • Incorrect Enolate Geometry: The reaction's success relies on the selective formation of the (Z)-enolate, which leads to the syn-product via the Zimmerman-Traxler transition state.[7]

    • Cause: While boron triflates like Bu₂BOTf are highly effective at inducing (Z)-enolate formation, other Lewis acids or improper reaction conditions can lead to mixtures of (E)- and (Z)-enolates.

    • Solution: Ensure the use of a suitable boron Lewis acid. Bu₂BOTf with a tertiary amine base is the standard for high syn-selectivity.[8] The choice of Lewis acid is critical, as different metals can lead to different stereochemical outcomes.[9]

  • The "Acetate Aldol" Problem: When using an N-acetyl oxazolidinone (the simplest case, R=H at the α-position), diastereoselectivity is often very low (near 1:1).

    • Cause: The high stereocontrol in propionate and larger N-acyl groups stems from a steric clash between the α-substituent (e.g., a methyl group) and the auxiliary's substituent in the disfavored transition state. When the α-substituent is just a proton (as in the acetate case), this key steric interaction is absent, making both transition states of similar energy.[10]

    • Solution: If possible, modify your synthetic route to use a propionate or larger N-acyl group. If an acetate aldol is unavoidable, specialized auxiliaries or different metal enolates (e.g., tin) may be required to achieve selectivity.[10]

  • Epimerization: The stereocenters, once formed, can be susceptible to epimerization.

    • Cause: The α-proton of the aldol product is still acidic and can be removed by excess base, leading to racemization at that center. The β-hydroxy stereocenter is generally more stable but can epimerize under harsh conditions, often via a retro-aldol/aldol sequence.

    • Solution: Use the stoichiometric amount of base required for enolization. Quench the reaction thoroughly once complete to neutralize any remaining base. Avoid prolonged exposure to basic or acidic conditions during workup and purification.

The following table provides a qualitative overview of how the choice of Lewis Acid can influence the stereochemical outcome.

Lewis AcidPredominant Enolate GeometryTypical Aldol AdductReference
Bu₂BOTfZ-enolatesyn (Evans syn)
TiCl₄Z-enolate (chelated)syn (non-Evans syn)
MgX₂ / TMSClE-enolate (proposed)anti

II. Side Reactions & Mechanisms

Understanding potential side reactions is key to preventing them. Below are common mechanistic pathways that can compete with your desired Evans aldol addition.

II.A. Side Reactions During Aldol Addition

Side Reactions During Evans Aldol Addition cluster_main Desired Evans Aldol Pathway cluster_side Competing Side Reactions N_Acyl N-Acyl Oxazolidinone Enolate (Z)-Boron Enolate N_Acyl->Enolate Bu₂BOTf, Base TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS SelfCond Aldehyde Self-Condensation Aldehyde->SelfCond Base, if enolizable Product Syn-Aldol Adduct TS->Product Retro Retro-Aldol Reaction Product->Retro Heat or Steric Strain Retro_Note Reversible; equilibrium shifts left with steric hindrance. Retro->Retro_Note SelfCond_Note Consumes aldehyde starting material, reducing overall yield. SelfCond->SelfCond_Note

Caption: Competing pathways in the Evans aldol reaction.

II.B. Side Reactions During Auxiliary Cleavage

The removal of the chiral auxiliary is a critical step where side reactions can compromise your final product's yield and integrity.

Q3: I am trying to hydrolyze the auxiliary to the carboxylic acid with LiOH, but my yield is low and I see a new byproduct.

A3: This is a classic issue. Standard hydroxide bases like LiOH or NaOH are not ideal for cleaving the N-acyl bond to yield the carboxylic acid.

  • Endocyclic vs. Exocyclic Cleavage: The N-acyloxazolidinone has two electrophilic carbonyl groups: the exocyclic amide and the endocyclic carbamate.

    • Cause: Nucleophilic attack by hydroxide (OH⁻) preferentially occurs at the less sterically hindered endocyclic (carbamate) carbonyl. This leads to the opening of the oxazolidinone ring, forming a hydroxy amide byproduct instead of the desired carboxylic acid.[11][12]

    • Solution: The standard and highly effective method for clean conversion to the carboxylic acid is using lithium hydroperoxide (LiOOH) , generated in situ from LiOH and H₂O₂. The hydroperoxide anion (OOH⁻) selectively attacks the more sterically hindered exocyclic (amide) carbonyl, leading to the desired product and recovery of the intact auxiliary.[11][12]

Safety Alert: When using LiOH/H₂O₂ for cleavage, be aware that the initially formed peracid intermediate can be reduced by excess H₂O₂, leading to the evolution of O₂ gas.[13][14] This can create a significant pressure buildup and a hazardous oxygen-rich atmosphere over flammable solvents. It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.

Auxiliary Cleavage: LiOOH vs. LiOH cluster_good Desired Pathway cluster_bad Side Reaction Pathway start Aldol Adduct exo_attack Exocyclic Attack (at Amide C=O) start->exo_attack LiOOH (from LiOH/H₂O₂) endo_attack Endocyclic Attack (at Carbamate C=O) start->endo_attack LiOH (alone) acid Carboxylic Acid + Recovered Auxiliary exo_attack->acid byproduct Ring-Opened Hydroxy Amide endo_attack->byproduct

Caption: Regioselectivity of nucleophilic attack during auxiliary cleavage.

III. Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues in your Evans aldol experiment.

Evans Aldol Troubleshooting Workflow start Reaction Problem check_conversion Low Conversion / No Reaction? start->check_conversion check_selectivity Poor Diastereoselectivity? check_conversion->check_selectivity No sol_reagents Verify Reagent Quality: - Freshly distill amines - Use high-purity Bu₂BOTf - Purify aldehyde check_conversion->sol_reagents Yes check_workup Problem During Workup? check_selectivity->check_workup No sol_lewis Confirm Lewis Acid: Use Bu₂BOTf for 'Evans-syn' check_selectivity->sol_lewis Yes sol_cleavage Cleaving to Acid? Use LiOOH (LiOH/H₂O₂), NOT LiOH alone. check_workup->sol_cleavage Yes sol_temp Maintain Strict Low Temp (-78 °C) sol_reagents->sol_temp sol_order Optimize Addition Order: 1. N-Acyl Imide + Base 2. Bu₂BOTf 3. Aldehyde (slowly) sol_temp->sol_order sol_acetate Is it an Acetate Aldol? (R=H at α-position) Expect low dr. Consider alternative substrate/auxiliary. sol_lewis->sol_acetate sol_epimerization Avoid Epimerization: - Use stoichiometric base - Quench reaction promptly - Use mild workup conditions sol_acetate->sol_epimerization sol_safety Monitor for Gas Evolution (O₂ from LiOH/H₂O₂) Ensure proper venting. sol_cleavage->sol_safety sol_purification Purification Issues? - Use flash chromatography - May need to silylate adduct  for GC analysis sol_safety->sol_purification

Caption: A step-by-step guide to diagnosing experimental problems.

IV. Experimental Protocols

IV.A. General Protocol for a Boron-Mediated Evans syn-Aldol Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-acyl oxazolidinone (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.1-1.5 equiv) dropwise.

  • Enolate Formation: Add dibutylboron triflate (Bu₂BOTf) (1.1-1.3 equiv) dropwise over 5-10 minutes. The solution typically turns from colorless to a pale yellow. Stir at 0 °C for 30-60 minutes.

  • Reaction Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Add the aldehyde (1.1-1.2 equiv), either neat or as a solution in DCM, dropwise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours, then allow it to slowly warm to 0 °C over 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction at 0 °C by the slow addition of a pH 7 phosphate buffer. Add methanol, followed by a 1:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to break down the boron complexes.

  • Workup: Dilute with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

IV.B. Protocol for Cleavage of the Auxiliary to the Carboxylic Acid
  • Dissolution: Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0-5.0 equiv), followed by a 0.5 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at 0 °C until the reaction is complete (typically 1-4 hours, monitor by TLC/LC-MS).

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a negative result is obtained with peroxide test strips.

  • Extraction: Concentrate the mixture in vacuo to remove most of the THF. Acidify the aqueous residue to pH ~2-3 with 1 M HCl. Extract the carboxylic acid product with ethyl acetate. The chiral auxiliary remains in the aqueous layer.

  • Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the chiral auxiliary.

V. References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Evans Aldol Reaction. Chem-Station Int. Ed.2014 . [Link]

  • Aldol reaction - Wikipedia. [Link]

  • Shibata, T.; Kambe, N. Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. Chem. Sci.2015 , 6, 6139-6144. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. [Link]

  • Karton, A.; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Aust. J. Chem.2023 , 76(12), 847-853. [Link]

  • Overview of Evans Aldol Reaction Techniques - Coconote. [Link]

  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Org. Synth.1990 , 68, 83. [Link]

  • The Aldol Reaction: Group I and II enolates. ResearchGate. 2020 . [Link]

  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. [Link]

  • Heathcock, C. H. The Selective Aldol Reaction. MacMillan Group Meeting. 2002 . [Link]

  • evans enolate alkylation-hydrolysisx. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH - ConnectSci. [Link]

  • Beutner, G. L.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Org. Process Res. Dev.2019 , 23(7), 1378-1385. [Link]

  • 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂ - ResearchGate. [Link]

  • Kwan, E. E. Diastereoselective Aldol Reactions for Everyone. [Link]

  • Organic Syntheses Procedure. [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]

  • Solved Aldol products, which are β-hydroxy carbonyl | Chegg.com. [Link]

  • Synthesis & Retrosynthesis Of Beta Hydroxy Carbonyl Compounds - YouTube. [Link]

  • Aldol reaction - LandSurvival.com. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]

  • Evans Aldol reaction|Asymmetric synthesis - YouTube. [Link]

  • 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones - Chemistry LibreTexts. [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

Technical Support Center: Removal of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Welcome to the technical support center for the removal of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the efficient cleavage of this versatile chiral auxiliary. The unique steric hindrance provided by the gem-dimethyl group at the C5 position presents specific challenges and considerations that will be addressed herein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the removal of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary.

FAQ 1: My cleavage reaction is sluggish or incomplete. What are the likely causes and how can I resolve this?

Incomplete cleavage is a common hurdle, often exacerbated by the steric bulk of the 4-isopropyl and 5,5-dimethyl substituents. Here’s a systematic approach to troubleshooting this issue:

A. Reagent Quality and Stoichiometry:

  • Expertise & Experience: The quality and precise stoichiometry of your reagents are paramount. For hydrolytic cleavage, older bottles of hydrogen peroxide may have a lower effective concentration. For reductive cleavages, the activity of hydride reagents can diminish with improper storage.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Use a fresh bottle of hydrogen peroxide. For hydride reagents, consider titrating them to determine the active hydride concentration.

    • Increase Reagent Equivalents: For stubborn cleavages, a moderate increase in the equivalents of the cleaving reagent (e.g., LiOH, H₂O₂, LiBH₄) can drive the reaction to completion. However, be mindful of potential side reactions with excess reagent.

B. Reaction Conditions:

  • Expertise & Experience: Temperature and reaction time are critical variables. While elevated temperatures can accelerate the reaction, they may also promote side reactions or epimerization of the desired product.

  • Troubleshooting Steps:

    • Optimize Temperature: If the reaction is sluggish at the recommended temperature, consider a modest increase (e.g., from 0 °C to room temperature for LiOH/H₂O₂ cleavage) while carefully monitoring for byproduct formation by TLC or LC-MS.

    • Extend Reaction Time: Some sterically hindered substrates simply require longer reaction times. Monitor the reaction progress over an extended period before concluding it has stalled.

    • Solvent Choice: Ensure the N-acyl oxazolidinone is fully dissolved. For LiOH/H₂O₂ cleavage, a THF/water mixture is common. If solubility is an issue, exploring alternative solvent systems may be necessary.

C. Steric Hindrance:

  • Expertise & Experience: The gem-dimethyl group on the auxiliary can significantly shield the exocyclic amide carbonyl from nucleophilic attack.

  • Troubleshooting Steps:

    • Consider a Different Cleavage Method: If hydrolytic or standard reductive methods are failing, a switch to a different strategy may be required. For instance, transesterification with a less hindered alkoxide under anhydrous conditions can sometimes be more effective for sterically demanding substrates.

Decision-Making Workflow for Incomplete Cleavage

start Incomplete Cleavage Observed reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents OK complete Reaction Complete reagents->complete Successful sterics Consider Steric Hindrance conditions->sterics Still Incomplete conditions->complete Successful alt_method Switch to Alternative Cleavage Method sterics->alt_method alt_method->complete

Caption: Troubleshooting workflow for incomplete auxiliary cleavage.

FAQ 2: I am observing a significant amount of a byproduct that appears to be the ring-opened auxiliary. What is happening and how can I prevent it?

This is a classic issue of regioselectivity in the cleavage reaction.

  • Expertise & Experience: The oxazolidinone ring has two carbonyl groups: the exocyclic amide and the endocyclic carbamate. The desired reaction is the cleavage of the exocyclic amide bond. Attack at the endocyclic carbamate leads to the destruction of the auxiliary and formation of a hydroxyamide byproduct.[1] While lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, preferentially attacks the exocyclic amide, hydroxide (OH⁻) alone can favor attack at the less sterically hindered endocyclic carbamate.[2]

  • Trustworthiness: The key is to ensure that the concentration and reactivity of the hydroperoxide anion are optimal.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Perform the LiOH/H₂O₂ cleavage at 0 °C to maximize the selectivity for exocyclic cleavage.

    • Order of Reagent Addition: Add the hydrogen peroxide to the solution of the N-acyl oxazolidinone before the dropwise addition of the lithium hydroxide solution. This ensures that the hydroperoxide anion is readily available for the desired reaction.

    • Sufficient Hydrogen Peroxide: Use a sufficient excess of hydrogen peroxide (typically 4-5 equivalents) to favor the formation of the more nucleophilic hydroperoxide anion over hydroxide.[3]

FAQ 3: During my large-scale LiOH/H₂O₂ cleavage, I noticed gas evolution. Is this normal and what precautions should I take?

Gas evolution is a known phenomenon in this reaction and requires careful management, especially on a larger scale.

  • Expertise & Experience: The reaction between the initially formed peracid intermediate and excess hydrogen peroxide can lead to the release of molecular oxygen.[4] This can create a potentially hazardous oxygen-rich atmosphere in the reaction headspace, especially in the presence of flammable organic solvents like THF.

  • Trustworthiness: This is a well-documented safety concern, and mitigating measures are essential for safe process scale-up.

  • Safety & Mitigation Protocol:

    • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxygen concentration in the headspace.

    • Controlled Addition: Add the lithium hydroxide solution slowly and in a controlled manner. The rate of oxygen evolution is often linked to the rate of base addition.

    • Adequate Venting: Ensure the reaction vessel is equipped with adequate venting to prevent pressure buildup.

    • Monitoring: For larger scale reactions, monitoring the oxygen content in the headspace is a prudent safety measure.

    • Quenching: At the end of the reaction, be sure to quench any excess peroxide with a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) before workup.[5]

Protocols for Auxiliary Removal

The choice of cleavage method is dictated by the desired functionality of the final product.

Method 1: Hydrolytic Cleavage to Carboxylic Acids

This is the most common method for obtaining chiral carboxylic acids.

Reagents and Typical Conditions:

ReagentEquivalentsTemperatureTypical Reaction Time
LiOH·H₂O2-30 °C to RT1-4 hours
30% H₂O₂4-50 °C to RT1-4 hours
SolventTHF/H₂O (3:1)--

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-acyl-(S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (4.0-5.0 eq) dropwise, followed by the slow, dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Workup:

    • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the liberated chiral auxiliary.

    • Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts of the product over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The product can be further purified by column chromatography or crystallization. The chiral auxiliary can be recovered from the initial organic extracts.

Method 2: Reductive Cleavage to Primary Alcohols

This method is used to obtain chiral primary alcohols.

Reagents and Typical Conditions:

ReagentEquivalentsTemperatureTypical Reaction Time
LiBH₄2-30 °C2-6 hours
SolventAnhydrous THF or Et₂O--

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-acyl-(S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄) (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting primary alcohol and the chiral auxiliary can be separated and purified by column chromatography.

Method 3: Transesterification to Esters

This method provides access to chiral esters.

Reagents and Typical Conditions:

ReagentEquivalentsTemperatureTypical Reaction Time
NaOMe1.1-1.50 °C to RT1-3 hours
SolventAnhydrous MeOH--

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-acyl-(S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous methanol (MeOH) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of sodium methoxide (NaOMe) in methanol (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Neutralize the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup:

    • Concentrate the mixture in vacuo to remove the methanol.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting methyl ester and the chiral auxiliary can be separated and purified by column chromatography.

Selection of Cleavage Method

start Desired Product acid Carboxylic Acid start->acid alcohol Primary Alcohol start->alcohol ester Ester start->ester hydrolysis Hydrolytic Cleavage (LiOH / H₂O₂) acid->hydrolysis reduction Reductive Cleavage (LiBH₄) alcohol->reduction transesterification Transesterification (NaOMe / MeOH) ester->transesterification

Caption: Selection guide for the appropriate cleavage method.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Melting Point 86-87 °C
Optical Activity [α]²²/D −47°, c = 1 in H₂O
Appearance White to off-white solid[6]

Solubility:

  • Soluble in many common organic solvents such as THF, dichloromethane, and ethyl acetate.

  • Limited solubility in water.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Removal of Chiral Auxiliaries. BenchChem.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Cohen, B. M., DelMonte, A. J., & Dixon, D. D. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1336–1344. [Link]

  • SpectraBase. (S)-4-Isopropyl-2-oxazolidinone. Retrieved from [Link]

  • Karton, A., & Radom, L. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • PubChem. (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Genin, M. J., Baures, P. W., & Johnson, R. L. (1994). An improved method of oxazolidinone hydrolysis in the asymmetric synthesis of α-alkylprolines. Tetrahedron Letters, 35(28), 4967-4968. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • Duerfeldt, A. S., et al. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry, 65(21), 14468–14486.
  • BenchChem. (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.
  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

Sources

Optimization

Effect of Lewis acid on stereoselectivity in oxazolidinone reactions

Welcome to the technical support center for stereoselective reactions involving oxazolidinone chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving oxazolidinone chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the nuanced role of Lewis acids in controlling stereoselectivity. Here, you will find troubleshooting guides for common experimental issues, answers to frequently asked questions, and detailed protocols to enhance the precision and success of your synthetic work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during experiments involving N-acyloxazolidinones. Each issue is presented with potential causes and actionable solutions grounded in mechanistic principles.

Question 1: I'm getting poor diastereoselectivity in my Evans aldol reaction. My goal is the syn-adduct, but I'm seeing a significant amount of the anti-isomer and other byproducts. What's going wrong?

Answer:

Poor diastereoselectivity in an Evans aldol reaction is a common issue that typically points to problems with enolate formation or the stability of the transition state. The high selectivity of this reaction hinges on the clean formation of a Z-enolate, which then reacts through a highly organized, chair-like Zimmerman-Traxler transition state.[1][2]

Potential Causes & Step-by-Step Solutions:

  • Incomplete or Incorrect Enolate Formation: The cornerstone of an Evans syn-aldol reaction is the stereoselective formation of the (Z)-enolate.[3][4]

    • Cause: Insufficient base, reactive impurities (especially water), or incorrect Lewis acid. Boron triflates (e.g., Bu₂BOTf) are exceptionally effective at promoting (Z)-enolate formation.[4][5]

    • Solution:

      • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Distill solvents from appropriate drying agents (e.g., CH₂Cl₂ from CaH₂).

      • Verify Reagent Quality: Use freshly titrated or newly purchased Bu₂BOTf and a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[5]

      • Optimize Stoichiometry: Use a slight excess of the Lewis acid (e.g., 1.1 equivalents) and base (e.g., 1.2 equivalents) relative to the N-acyloxazolidinone to ensure complete enolization.

  • Unstable or Competing Transition States: The reaction must proceed through the low-energy, chelated transition state to ensure high selectivity.

    • Cause: The reaction temperature is too high. Higher temperatures can provide enough energy to overcome the barrier to less organized, "open" transition states, which lead to lower selectivity.[6]

    • Solution: Maintain strict temperature control. Perform the enolization at 0 °C or below, then cool to –78 °C before and during the aldehyde addition.[5]

  • Lewis Acid Interference: While boron reagents are standard for the syn-aldol reaction, other Lewis acids like TiCl₄ can produce different outcomes.[7] Using the wrong Lewis acid will fundamentally alter the transition state.

    • Cause: Accidental use of a strongly chelating Lewis acid like TiCl₄ when the syn product is desired via the standard boron-mediated pathway.

    • Solution: Confirm the identity and purity of your Lewis acid. For the classic Evans syn-adduct, Bu₂BOTf is the reagent of choice.[4]

Question 2: My aldol reaction is producing the "non-Evans syn" or the anti-adduct as the major product. How can I control the reaction to select for these isomers?

Answer:

This is an excellent question that delves into the power of Lewis acids to act as stereochemical control elements. Obtaining the "non-Evans syn" or anti-adduct is possible by deliberately choosing a Lewis acid that alters the transition state geometry. This is often referred to as switching between chelation and non-chelation control.[8][9]

Controlling Stereochemical Outcomes:

Desired ProductRecommended Lewis AcidMechanistic Rationale
Evans syn Dibutylboron triflate (Bu₂BOTf)Forms a (Z)-enolate that reacts via a six-membered Zimmerman-Traxler transition state where the auxiliary's substituent directs the aldehyde approach.[1][4]
Non-Evans syn Titanium tetrachloride (TiCl₄) (with excess base)Can favor a chelated transition state involving the thiocarbonyl of oxazolidinethione auxiliaries, leading to a reversal of facial selectivity.[9] For standard oxazolidinones, specific ratios of TiCl₄ and amine bases can also favor this isomer.[9]
anti Magnesium bromide (MgBr₂)Can promote the formation of anti-aldol products, particularly with specific sulfur-based chiral auxiliaries.[10] The mechanism often involves a different chelation pattern or an open transition state.

Workflow for Stereochemical Switching

Caption: Lewis acid choice dictates stereochemical pathways.

Question 3: My diastereoselectivity is high in my alkylation reaction, but my chemical yield is very low. What are the likely causes?

Answer:

Low chemical yield in an oxazolidinone alkylation, despite good selectivity, often points to issues with enolate generation, stability, or the reactivity of the electrophile.

Potential Causes & Step-by-Step Solutions:

  • Enolate Decomposition: Lithium enolates, commonly used for alkylations, can be unstable at higher temperatures.

    • Cause: The reaction temperature was allowed to rise above –78 °C before the addition of the electrophile.

    • Solution: Maintain a constant low temperature (–78 °C) throughout the deprotonation and alkylation steps. Use a cryostat or a well-insulated dry ice/acetone bath.

  • Poor Electrophile Reactivity:

    • Cause: The alkylating agent is not reactive enough. While activated electrophiles like benzyl and allyl halides work well, less reactive ones (e.g., ethyl iodide) may require different conditions.[3][11]

    • Solution:

      • Switch the Counterion: Sodium enolates (formed with NaHMDS) are often more reactive than lithium enolates (formed with LDA).[11]

      • Use a More Reactive Electrophile: If possible, switch to a more reactive electrophile, such as an alkyl triflate.

  • Proton Scrambling:

    • Cause: The electrophile or solvent contains acidic protons, which quench the enolate before it can react.

    • Solution: Ensure the electrophile is pure and anhydrous. Use freshly distilled, dry solvents like THF.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism by which Lewis acids control stereoselectivity in these reactions?

Answer:

Lewis acids control stereoselectivity primarily by coordinating to Lewis basic sites on the N-acyloxazolidinone, which accomplishes two things: it activates the substrate and it creates a rigid, sterically defined environment for the reaction.[12][13]

  • Activation: The Lewis acid withdraws electron density from the carbonyl group, making the α-protons more acidic (facilitating enolization) and the substrate more electrophilic (in Diels-Alder reactions).[13]

  • Conformational Rigidity (Chelation vs. Non-Chelation): This is the key to stereocontrol.

    • Chelation Control: Bidentate Lewis acids (those that can bind to two sites) like TiCl₄, SnCl₄, or Et₂AlCl can coordinate to both the acyl carbonyl oxygen and the oxazolidinone ring oxygen (or nitrogen). This locks the entire structure into a rigid conformation, effectively shielding one face of the molecule and allowing the incoming reagent to attack only from the less hindered face.[6][8][9]

    • Non-Chelation Control: Monodentate Lewis acids, most notably boron triflates, coordinate primarily to the acyl carbonyl oxygen.[14] While this doesn't form a chelate ring, the resulting complex still adopts a highly ordered transition state (the Zimmerman-Traxler model in aldol reactions) to minimize dipole-dipole repulsions and steric interactions, leading to predictable stereochemistry.[1][4]

Caption: Lewis acids dictate reaction geometry.

Question 2: How do I choose the right Lewis acid for a Diels-Alder reaction with an N-acryloyl oxazolidinone?

Answer:

For asymmetric Diels-Alder reactions, the goal is to lower the LUMO energy of the dienophile and create a chiral environment to control the facial approach of the diene.[13] Dialkylaluminum halides are highly effective.

  • Diethylaluminum Chloride (Et₂AlCl): This is often the Lewis acid of choice. It provides excellent rate acceleration and high levels of endo-selectivity and diastereoselectivity.[15][16] It is believed to form a chelated cationic species with the N-acryloyl oxazolidinone, which presents a highly biased face to the incoming diene.[16]

  • Other Lewis Acids: While other Lewis acids like TiCl₄ or SnCl₄ can be used, they may offer lower selectivity or reactivity.[17] In some cases, Yb(OTf)₃ has been shown to be ineffective.[15] The choice can be substrate-dependent, and screening may be necessary. For example, in one study, Et₂AlCl gave the best results for a specific 3-acyloxyacryloyl oxazolidinone dienophile.[15]

Question 3: After my reaction, how do I remove the oxazolidinone auxiliary?

Answer:

The ease of removal is a key advantage of Evans auxiliaries.[3] The method depends on the desired functional group.

Desired ProductReagentsConditions
Carboxylic Acid Lithium hydroxide (LiOH) & Hydrogen peroxide (H₂O₂)THF/Water, 0 °C[18][19]
Primary Alcohol Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)THF or Ether, 0 °C to RT[11]
Ester Sodium alkoxide (e.g., NaOMe)Corresponding alcohol (e.g., MeOH)
Weinreb Amide Me(OMe)NH·HCl & AlMe₃Toluene or THF, 0 °C

It is crucial that the cleavage conditions are mild enough to prevent epimerization of the newly created stereocenter.[11]

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Evans-Boron Aldol Reaction (syn-Adduct)

This protocol is a representative method for achieving high diastereoselectivity for the syn-aldol adduct.[3][5]

Materials:

  • N-Propionyloxazolidinone (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M in CH₂Cl₂)

  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the N-propionyloxazolidinone to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and septa. Dissolve in anhydrous CH₂Cl₂.

  • Enolization:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Bu₂BOTf via syringe over 5 minutes. The solution should turn yellow.

    • Add DIPEA dropwise over 5 minutes. Stir the resulting deep yellow/orange solution for 30 minutes at 0 °C.

  • Aldehyde Addition:

    • Cool the reaction mixture to –78 °C using a dry ice/acetone bath.

    • Add the aldehyde (neat or as a solution in CH₂Cl₂) dropwise over 10 minutes.

    • Stir the reaction at –78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup:

    • Quench the reaction by adding 2 mL of pH 7 phosphate buffer, followed by 6 mL of methanol.

    • Slowly add 6 mL of a 2:1 mixture of methanol and 30% H₂O₂ (Caution: Exothermic).

    • Stir vigorously at 0 °C for 1 hour.

  • Extraction & Purification:

    • Remove most of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄.

    • Filter and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-aldol adduct.

References
  • Sibi, M. P., et al. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Publishing. Available at: [Link]

  • Shinisha, C. B., & Sunoj, R. B. (2010). The Pivotal Role of Chelation as a Stereochemical Control Element in Non-Evans Anti Aldol Product Formation. Organic Letters, 12(12), 2868-2871. Available at: [Link]

  • Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 65(25), 8499-8509. Available at: [Link]

  • He, W., et al. (2023). Lewis acidity and substituent effects influence aldehyde enolization and C–C coupling in beta zeolites. Journal of Catalysis, 427, 115105. Available at: [Link]

  • Patsnap. (2025). How to Correlate Lewis Acid and Reaction Selectivity?. Patsnap Eureka. Available at: [Link]

  • ResearchGate. Influence of the Lewis acid in the stereochemical outcome of the aldol reaction. ResearchGate. Available at: [Link]

  • Domingo, L. R., & Sáez, J. A. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. ResearchGate. Available at: [Link]

  • Domingo, L. R., & Sáez, J. A. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. PubMed. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia. Available at: [Link]

  • Stack, D. P., et al. (2012). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed Central. Available at: [Link]

  • Myers, A. G., et al. (2001). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 3(19), 2973-2976. Available at: [Link]

  • ResearchGate. Influence of Lewis acids on the facial selectivity in cycloadditions of sugar-derived dihydropyranones. ResearchGate. Available at: [Link]

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256. Available at: [Link]

  • Coconote. (2025). Overview of Evans Aldol Reaction Techniques. Coconote. Available at: [Link]

  • Unspecified Author. evans enolate alkylation-hydrolysisx. Available at: [Link]

  • Maji, R. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Wikipedia. Lewis acid catalysis. Wikipedia. Available at: [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station Int. Ed. Available at: [Link]

  • Lanza, F., et al. (2018). Lewis Acid Promoted Trapping of Chiral Aza-enolates. University of Groningen research portal. Available at: [Link]

  • Lanza, F., et al. (2018). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications. Available at: [Link]

  • Reboredo, S., et al. (2001). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. Available at: [Link]

  • Crimmins, M. T., et al. (1997). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. ResearchGate. Available at: [Link]

  • Allery, C. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

  • Reetz, M. T. (1986). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry. Available at: [Link]

  • Pelter, M. W., & Hilf, J. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Williams College. Available at: [Link]

  • Zepeda, L. G., & Garcia-Rivas, V. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. Available at: [Link]

  • Myers, A. G. Research Group. Chem 115. Harvard University. Available at: [Link]

  • Pelter, M. W., & Hilf, J. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. Available at: [Link]

  • Society of Chemical Industry. (2006). Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Siegel, C., & Thornton, E. R. (1989). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Pelter, M. W., & Hilf, J. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Mediated Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a key Evans auxiliary, in asymmetric synthesis. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a key Evans auxiliary, in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting for common issues leading to low yields in reactions such as aldol additions and alkylations. By understanding the underlying principles and meticulously controlling reaction parameters, you can significantly improve the success of your stereoselective transformations.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Evans auxiliary-mediated reactions?

Low yields can often be traced back to a few critical areas:

  • Substrate and Reagent Quality: Impurities in the starting materials, particularly the N-acylated oxazolidinone, electrophiles, or bases, can lead to side reactions. Moisture is a significant concern, as it can quench the enolate.

  • Inefficient Enolate Formation: Incomplete deprotonation of the N-acyl imide is a primary culprit. This can be due to an insufficient amount of base, a non-optimal base for the substrate, or improper reaction temperature.

  • Poor Reaction Conditions: Temperature control is paramount. Reactions are often run at very low temperatures (e.g., -78 °C) to maximize selectivity and minimize side reactions. The choice of solvent can also significantly impact the reaction's outcome.

  • Suboptimal Work-up and Purification: The work-up procedure must effectively quench the reaction without degrading the product. During purification, issues like product decomposition on silica gel can lead to yield loss.

  • Difficult Auxiliary Cleavage: The final step of removing the chiral auxiliary can sometimes be problematic, leading to product decomposition or incomplete removal.[1]

Q2: How do I ensure the quality of my (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and its N-acyl derivatives?

The purity of your chiral auxiliary and its acylated form is crucial.[2]

  • Auxiliary Purity: Always start with a high-purity auxiliary. If in doubt, recrystallization can be an effective purification method.

  • N-Acylation Protocol: The N-acylation step is critical. A standard and reliable procedure involves deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures before adding the acyl chloride.[3] Incomplete reaction or side products from this step will carry through and lower the yield of subsequent reactions.

  • Purification of N-Acyl Adduct: Purification of the N-acylated oxazolidinone is highly recommended, typically via flash column chromatography or recrystallization, to remove any unreacted starting materials or byproducts.[3]

Q3: What is the importance of enolate geometry and how can I control it?

For Evans oxazolidinones, the formation of the (Z)-enolate is generally desired to achieve high diastereoselectivity in subsequent reactions like aldol additions.[4][5] The stereochemical outcome of these reactions is dictated by the Zimmerman-Traxler transition state model, where the (Z)-enolate leads to the syn-aldol product.[5] The bulky isopropyl group of the auxiliary effectively directs the enolization to favor the (Z)-geometry. Using lithium bases like lithium diisopropylamide (LDA) or sodium bases like sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous THF at low temperatures (typically -78 °C) is standard practice to ensure the kinetic formation of the desired (Z)-enolate.

II. Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed troubleshooting for specific problems you might encounter.

Issue 1: Low Yield in the N-Acylation Step

Symptoms:

  • Incomplete consumption of the starting oxazolidinone as observed by TLC or NMR.

  • Formation of multiple unidentified byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Deprotonation The oxazolidinone nitrogen is not fully deprotonated before the addition of the acylating agent.1. Ensure the use of a slight excess of strong base (e.g., 1.05-1.1 equivalents of n-BuLi).2. Allow sufficient time for deprotonation (typically 15-30 minutes at -78 °C).3. Verify the concentration of your n-BuLi solution via titration.
Reagent Quality The acyl chloride may have degraded, or the n-BuLi solution may have a lower than stated concentration.1. Use freshly distilled or newly purchased acyl chloride.2. Titrate your organolithium reagent before use to determine its exact molarity.[2]
Moisture Contamination Water in the solvent or on the glassware will quench the n-BuLi.1. Use flame-dried glassware under an inert atmosphere (argon or nitrogen).2. Employ freshly distilled, anhydrous solvents.[2]
Workflow for Troubleshooting N-Acylation

start Low Yield in N-Acylation check_base Verify n-BuLi Concentration (Titration) start->check_base check_reagents Assess Acyl Chloride Purity (Freshly Distilled) start->check_reagents check_conditions Ensure Anhydrous Conditions (Dry Glassware & Solvents) start->check_conditions protocol_review Review Protocol: - Base Equivalents (1.05-1.1) - Deprotonation Time (15-30 min) - Temperature (-78 °C) check_base->protocol_review check_reagents->protocol_review check_conditions->protocol_review outcome Improved Yield protocol_review->outcome

Caption: Troubleshooting workflow for low N-acylation yields.

Issue 2: Low Yield in the Asymmetric Alkylation or Aldol Reaction

Symptoms:

  • Low conversion of the N-acyl oxazolidinone starting material.

  • Formation of byproducts, potentially from self-condensation or decomposition.

  • Poor diastereoselectivity along with low yield.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Enolate Formation The N-acyl imide is not fully deprotonated, leading to unreacted starting material.1. Use a sufficient excess of base (e.g., 1.1-1.5 equivalents of LDA or NaHMDS).2. Ensure the base is added slowly at -78 °C to a solution of the substrate.3. Allow adequate time for enolate formation (typically 30-60 minutes).
Suboptimal Reaction Temperature The reaction may be too cold, leading to slow reaction rates, or too warm, causing side reactions and reduced selectivity.1. Meticulously maintain the reaction temperature. A dry ice/acetone bath is standard for -78 °C.[3]2. For sluggish reactions with less reactive electrophiles, consider allowing the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C), while monitoring for side product formation.
Poor Electrophile Reactivity The alkylating agent or aldehyde is not reactive enough under the reaction conditions.1. For less reactive alkyl halides, consider using the corresponding triflate.[6]2. In aldol reactions, the choice of Lewis acid (e.g., dibutylboron triflate) is critical for activating the aldehyde and controlling stereochemistry.[7]
Solvent Effects The solvent can influence the aggregation state and reactivity of the enolate.1. Anhydrous THF is the most common and generally reliable solvent.2. For specific cases, other ethereal solvents like diethyl ether might be considered, but literature precedent should be consulted.
Experimental Protocol: Asymmetric Alkylation

This protocol details a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[3]

Materials:

  • N-Propionyl-(S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Proceed with a standard aqueous work-up and purify the crude product by flash column chromatography.

Issue 3: Low Yield During Auxiliary Cleavage

Symptoms:

  • Significant product decomposition observed during the hydrolysis or reduction step.

  • Incomplete removal of the chiral auxiliary.

Potential Causes & Solutions:

Cleavage Method Potential Issue Troubleshooting Steps
Basic Hydrolysis (e.g., LiOH/H₂O₂) Epimerization at the α-carbon, especially if it is acidic.[4] Retro-aldol reaction for aldol products.1. Maintain low temperatures (e.g., 0 °C) during the hydrolysis.[4]2. Carefully control the stoichiometry of LiOH and H₂O₂.[8]3. For sensitive substrates, consider alternative cleavage methods.
Reductive Cleavage (e.g., LiAlH₄, LiBH₄) Reduction of other functional groups in the molecule (e.g., esters, ketones).[4]1. Use a milder reducing agent if possible (e.g., LiBH₄ is less reactive than LiAlH₄).2. Perform the reaction at low temperatures to improve selectivity.3. Carefully control the stoichiometry of the reducing agent.
Transesterification (e.g., MeOMgBr, Ti(OiPr)₄) May require elevated temperatures which could be detrimental to sensitive products.1. Screen different Lewis acids and nucleophiles to find milder conditions.2. Monitor the reaction progress carefully to avoid prolonged heating.
Decision Tree for Auxiliary Cleavage

start Need to Cleave Auxiliary desired_product What is the desired functional group? start->desired_product acid Carboxylic Acid desired_product->acid alcohol Primary Alcohol desired_product->alcohol ester Ester desired_product->ester hydrolysis Basic Hydrolysis (LiOH/H₂O₂) acid->hydrolysis reduction Reductive Cleavage (LiBH₄ or LiAlH₄) alcohol->reduction transesterification Transesterification (e.g., MeOMgBr) ester->transesterification check_sensitivity Is the α-carbon prone to epimerization? hydrolysis->check_sensitivity check_other_groups Are other reducible groups present? reduction->check_other_groups yes_sensitive Yes check_sensitivity->yes_sensitive no_sensitive No check_sensitivity->no_sensitive consider_alternatives Consider milder cleavage methods yes_sensitive->consider_alternatives proceed_hydrolysis Proceed with care at 0 °C no_sensitive->proceed_hydrolysis yes_reducible Yes check_other_groups->yes_reducible no_reducible No check_other_groups->no_reducible select_reagent Select reducing agent based on selectivity yes_reducible->select_reagent proceed_reduction Proceed with care at low temp. no_reducible->proceed_reduction

Sources

Optimization

Technical Support Center: Purification of Products from (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Reactions

Welcome to the technical support center for reactions involving the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of diastereomeric products.

Introduction

The (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a derivative of L-valine, is a widely used Evans auxiliary in asymmetric synthesis. Its effectiveness lies in its ability to direct stereoselective transformations, leading to the formation of diastereomeric products. A key advantage of this methodology is that these diastereomers, unlike enantiomers, have different physical properties and can be separated using standard laboratory techniques such as flash chromatography or crystallization.[1][2] This guide provides in-depth solutions to common purification challenges, ensuring the successful isolation of your target molecule in high enantiomeric purity.

General Purification Workflow

The overall process for isolating the final enantiomerically pure product involves two main stages: the separation of the diastereomeric intermediates and the subsequent cleavage of the chiral auxiliary. The following diagram illustrates a typical workflow.

Purification Workflow crude Crude Reaction Mixture (Diastereomers + Auxiliary) chromatography Flash Chromatography or Crystallization crude->chromatography Separation diastereomer Isolated Major Diastereomer chromatography->diastereomer Isolation cleavage Auxiliary Cleavage diastereomer->cleavage workup Aqueous Work-up cleavage->workup product Purified Enantiopure Product auxiliary Recovered Auxiliary workup->product Extraction workup->auxiliary Extraction & Purification

Caption: General workflow for the purification of products from Evans auxiliary reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Problem 1: Poor Separation of Diastereomers by Flash Chromatography

Question: I am having difficulty separating the diastereomers of my N-acylated oxazolidinone product using normal-phase flash chromatography. The spots on the TLC plate are very close together. What can I do to improve the separation?

Answer:

Poor resolution of diastereomers is a common challenge. Here are several strategies to improve your separation:

  • Optimize Your Solvent System:

    • Polarity Adjustment: The polarity of the eluent is critical. If your diastereomers are co-eluting, try a less polar solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Systematically decrease the percentage of the more polar solvent (ethyl acetate) to increase the retention time and potentially improve separation.

    • Solvent Selectivity: If changing the polarity isn't effective, try a different solvent system altogether. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone can alter the interactions with the silica gel and improve resolution.

  • Increase the Stationary Phase Path Length:

    • Longer Column: Using a longer chromatography column increases the number of theoretical plates, which can enhance separation.

    • Column Stacking: If a longer column is not available, you can stack two columns together. This has been shown to be an effective method for improving the resolution of closely eluting compounds.[1][3]

  • Consider Reversed-Phase Chromatography:

    • If normal-phase chromatography fails to provide adequate separation, reversed-phase flash chromatography using a C18-functionalized silica gel can be an excellent alternative.[3] The separation mechanism is different, and it may provide the selectivity needed to resolve your diastereomers. A typical eluent system for reversed-phase chromatography is a gradient of water and acetonitrile or methanol.

  • Check Diastereomeric Ratio:

    • Before extensive optimization of your chromatography, it's essential to determine the diastereomeric ratio of your crude product, for example, by ¹H NMR spectroscopy. If the reaction produced a nearly 1:1 mixture of diastereomers, separation will be more challenging than for a reaction with high diastereoselectivity.

Problem 2: Low Yield of the Desired Product After Auxiliary Cleavage

Question: After cleaving the chiral auxiliary, the yield of my desired carboxylic acid (or alcohol, etc.) is much lower than expected. What are the potential causes and how can I prevent this?

Answer:

Low yields after auxiliary cleavage can stem from several factors, from incomplete reaction to product degradation. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Cleavage Reaction:

    • Reaction Monitoring: Always monitor the progress of the cleavage reaction by TLC or LC-MS to ensure the complete consumption of the starting material.

    • Reagent Stoichiometry and Quality: Ensure you are using the correct stoichiometry of the cleavage reagents. For example, in a lithium hydroperoxide cleavage to a carboxylic acid, an excess of both lithium hydroxide and hydrogen peroxide is typically used.[4] The quality of the reagents is also crucial; for instance, old or improperly stored hydride reagents (e.g., LiBH₄, LiAlH₄) may have reduced activity.

  • Product Degradation or Racemization:

    • Harsh Conditions: Some cleavage methods employ harsh conditions that can lead to degradation of the desired product or racemization at the newly formed stereocenter. For example, strong acidic or basic hydrolysis at high temperatures can cause epimerization.[5]

    • Milder Reagents: If you suspect product instability, consider using milder cleavage conditions. For instance, lithium hydroperoxide (LiOOH) is generally preferred for hydrolysis as it is less basic and less likely to cause side reactions compared to LiOH alone.[5]

  • Inefficient Work-up and Extraction:

    • pH Adjustment: During the work-up of a hydrolytic cleavage to a carboxylic acid, ensure the aqueous layer is acidified to a low pH (typically pH 1-2) to fully protonate the carboxylate, making it extractable into an organic solvent like ethyl acetate.[4]

    • Emulsion Formation: Emulsions can form during extraction, trapping your product in the interface. To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

    • Product Solubility: Be aware of the solubility of your final product. Highly polar products may have some solubility in the aqueous layer, leading to lower isolated yields. Multiple extractions of the aqueous layer can help to maximize recovery.

Problem 3: Difficulty Recovering the Chiral Auxiliary

Question: I want to recover and reuse the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary, but I'm not getting a good recovery rate. What is the best way to isolate it after the cleavage reaction?

Answer:

Recovering the chiral auxiliary is crucial for the cost-effectiveness of your synthesis. The auxiliary is typically recovered from the aqueous layer after the initial extraction of your desired product.

General Recovery Protocol: [4]

  • Initial Product Extraction: After the cleavage reaction and quenching, perform the initial extraction of your desired product under acidic or neutral conditions, depending on the nature of your product.

  • Basify the Aqueous Layer: The aqueous layer contains the protonated (and therefore water-soluble) form of the amino alcohol precursor to the auxiliary. To make it extractable, basify the aqueous layer to a pH > 12 using a strong base like NaOH.

  • Extraction of the Auxiliary: Extract the basified aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts containing the auxiliary, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. The recovered auxiliary can be further purified by recrystallization or chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: Which cleavage method should I use to remove the chiral auxiliary?

A1: The choice of cleavage method depends entirely on the desired functional group in your final product. The following table summarizes the most common methods and their outcomes.

Desired ProductCleavage MethodReagentsTypical YieldReference
Carboxylic AcidHydrolytic CleavageLiOH, H₂O₂70-90%[4]
Primary AlcoholReductive CleavageLiBH₄ or LiAlH₄80-98%[4][6]
AldehydeReductive CleavageDIBAL-H75-90%[6]
Ester (e.g., Methyl)TransesterificationNaOMe in MeOH80-95%[4][6]

Q2: Can I use crystallization to separate the diastereomers instead of chromatography?

A2: Yes, crystallization can be a very effective method for separating diastereomers, especially on a large scale.[2] If one diastereomer is significantly less soluble than the other in a particular solvent system, it may crystallize out, leaving the other diastereomer in the mother liquor. This can sometimes lead to a higher purity of the major diastereomer than what is achievable by chromatography. However, developing a suitable crystallization procedure can be more time-consuming than developing a chromatography method.

Q3: My aldol reaction using an N-acetyl oxazolidinone shows poor diastereoselectivity. Is this normal?

A3: Yes, it has been observed that aldol reactions with N-acetyl oxazolidinones (acetate aldols) often exhibit low diastereoselectivity, sometimes approaching a 1:1 ratio.[7] This is in contrast to propionate aldols (using an N-propionyl oxazolidinone), which typically show very high diastereoselectivity.[7] The lack of an α-methyl group on the enolate in the acetate aldol reaction removes a key steric interaction in the transition state that is responsible for the high selectivity in propionate aldols.[7]

Q4: How can I confirm the absolute stereochemistry of my final product after cleaving the auxiliary?

A4: The stereochemistry of the product is predictably determined by the stereochemistry of the chiral auxiliary and the reaction conditions.[8] For well-established reactions using Evans auxiliaries, the stereochemical outcome is often known from the literature. However, for novel transformations, the absolute configuration should be confirmed experimentally. This can be done by:

  • X-ray Crystallography: If your product is crystalline, this is the most definitive method for determining its absolute configuration.

  • Chiral Chromatography: Comparison of the retention time of your product with that of an authentic, commercially available sample on a chiral HPLC or GC column.

  • Optical Rotation: Measuring the specific rotation of your product and comparing it to the literature value for the known enantiomer.

  • Vibrational Circular Dichroism (VCD): This technique, when compared with computational predictions, can be a powerful tool for assigning absolute configuration.[9]

References

  • Wurtz, J. D.
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies.
  • Costantino, F., et al. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI.
  • Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary. BenchChem.
  • On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • Chiral auxiliary. Wikipedia.
  • Evans enolate alkyl
  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Chemistry Stack Exchange.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
  • Suresh, C. H., & Suresh, E. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.
  • Alasandro, M. (1996). Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. Journal of Pharmaceutical and Biomedical Analysis.
  • Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
  • Evans Aldol Reaction. TCI AMERICA.
  • (S)-(-)-4-Isopropyl-2-oxazolidinone Archive. Magritek.
  • (S)-4-Isopropyl-2-oxazolidinone. ChemScene.

Sources

Troubleshooting

Incomplete cleavage of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary

Welcome to the technical support center for the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and related Evans-type chiral auxiliaries. This resource is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and related Evans-type chiral auxiliaries. This resource is designed for researchers, scientists, and professionals in drug development who utilize these powerful tools for asymmetric synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the crucial auxiliary cleavage step, ensuring the successful recovery of your desired chiral product.

Introduction: The Critical Nature of Auxiliary Cleavage

The (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a cornerstone of the Evans chiral auxiliary family, offers a reliable and predictable method for establishing stereocenters.[1][2][3] However, the success of this methodology hinges on the final, and often challenging, step: the cleavage of the auxiliary from the acylated product. Incomplete or inefficient cleavage not only diminishes the yield of the target molecule but can also complicate purification and compromise the enantiomeric purity of the final product. This guide provides a systematic approach to diagnosing and resolving common issues associated with this critical transformation.

Troubleshooting Guide: Incomplete Cleavage of the N-Acyl Auxiliary

This section addresses the most common issue reported by users: the incomplete removal of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary.

Problem 1: Low Conversion Observed During Hydrolytic Cleavage with LiOH/H₂O₂

Symptoms: TLC or LC-MS analysis of the reaction mixture shows a significant amount of starting N-acyl oxazolidinone remaining even after extended reaction times.

Probable Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The hydroperoxide anion (OOH⁻), generated from the reaction of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is the active nucleophile that selectively attacks the exocyclic amide carbonyl.[4] Insufficient amounts of either reagent will lead to incomplete reaction.

    • Solution: Ensure that a sufficient excess of both LiOH and H₂O₂ is used. A common starting point is 4-8 equivalents of H₂O₂ and a slight excess of LiOH relative to the peroxide.[5]

  • Low Reaction Temperature: While the reaction is typically initiated at 0 °C to control the exothermic reaction and potential side reactions, low temperatures can significantly slow down the rate of cleavage for sterically hindered substrates.

    • Solution: After the initial addition of reagents at 0 °C, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Poor Reagent Quality: The concentration of commercially available hydrogen peroxide solutions can decrease over time. Using a solution with a lower-than-stated concentration will result in an insufficient amount of the active nucleophile.

    • Solution: Use a fresh, unopened bottle of hydrogen peroxide or titrate the solution to determine its exact concentration before use.

  • Substrate-Specific Steric Hindrance: Highly substituted or sterically congested N-acyl chains can impede the approach of the hydroperoxide anion to the carbonyl group, leading to sluggish or incomplete cleavage.

    • Solution: If optimizing the standard LiOH/H₂O₂ conditions fails, consider alternative, more robust cleavage methods.

Problem 2: Formation of Undesired Byproducts

Symptoms: Besides the starting material and the desired carboxylic acid, other spots are visible on the TLC plate, or unexpected masses are detected by LC-MS. A common byproduct is the corresponding hydroxyamide.[5]

Probable Causes & Solutions:

  • Competitive Attack by Hydroxide: The hydroxide ion (OH⁻) can also act as a nucleophile. While attack at the exocyclic amide carbonyl is desired, attack at the endocyclic carbamate carbonyl leads to the formation of an undesired ring-opened hydroxyamide byproduct, which destroys the chiral auxiliary.[5][6]

    • Solution: The hydroperoxide anion is a more potent nucleophile than the hydroxide ion. Maintaining a sufficient excess of H₂O₂ relative to LiOH can favor the desired cleavage pathway. Running the reaction at lower temperatures (0 °C) can also enhance the selectivity of the hydroperoxide attack.[7]

  • Epimerization of the α-Stereocenter: The newly formed stereocenter α to the carbonyl group can be susceptible to epimerization under basic conditions, especially if the reaction is run at elevated temperatures for prolonged periods.

    • Solution: Maintain low reaction temperatures and monitor the reaction closely to avoid unnecessarily long reaction times. Once the reaction is complete, promptly quench and work up the reaction to neutralize the base.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Incomplete Cleavage Observed check_reagents Verify Reagent Quality & Stoichiometry (Fresh H₂O₂, Sufficient Equivalents) start->check_reagents optimize_temp Optimize Reaction Temperature (Start at 0 °C, warm to RT if needed) check_reagents->optimize_temp Reagents OK monitor_rxn Monitor Reaction Progress (TLC, LC-MS) optimize_temp->monitor_rxn alternative_methods Consider Alternative Cleavage Methods (Reductive, Transamination, etc.) monitor_rxn->alternative_methods Still Incomplete complete Cleavage Successful monitor_rxn->complete Reaction Complete alternative_methods->complete

Caption: A decision-making workflow for troubleshooting incomplete cleavage.

Alternative Cleavage Protocols for Challenging Substrates

For substrates that are resistant to standard hydrolytic cleavage or are sensitive to basic conditions, several alternative methods have been developed.

Cleavage MethodReagentsTypical ProductsKey AdvantagesConsiderations
Reductive Cleavage LiBH₄, NaBH₄Chiral AlcoholsMild conditions, avoids epimerization.[8]Reduces the carbonyl group.
Transamination Basic Alumina, AminesChiral AmidesUseful for synthesizing amides directly.Requires specific reaction conditions.[9][10]
Thiolytic Cleavage Benzyl MercaptanChiral ThioestersEffective for sterically hindered substrates.[11]Thiol reagents have a strong odor.
Detailed Protocol: Reductive Cleavage to a Chiral Alcohol

This method is particularly useful when the desired product is a primary alcohol and epimerization is a concern.

  • Preparation: Dissolve the N-acyl oxazolidinone (1 equivalent) in a suitable aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of lithium borohydride (LiBH₄, 2-4 equivalents) in THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is LiOH/H₂O₂ preferred for hydrolytic cleavage over LiOH alone?

The combination of LiOH and H₂O₂ generates the lithium hydroperoxide (LiOOH) species in situ. The hydroperoxide anion (OOH⁻) is a significantly more effective nucleophile for attacking the sterically hindered exocyclic amide carbonyl compared to the hydroxide anion (OH⁻).[6][12] Using LiOH alone often leads to preferential attack at the less hindered endocyclic carbamate carbonyl, resulting in the destruction of the chiral auxiliary and the formation of an undesired hydroxyamide byproduct.[6][13]

Q2: Can I recover and reuse the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary?

Yes, one of the key advantages of using Evans auxiliaries is their recyclability.[3] After successful cleavage, the auxiliary can be recovered from the reaction mixture, typically by extraction into an organic solvent during the aqueous workup. The recovered auxiliary can then be purified by recrystallization or column chromatography and reused in subsequent reactions.

Q3: My desired product is an aldehyde. Which cleavage method should I use?

Direct conversion to an aldehyde can be challenging. A common strategy involves a two-step process: first, perform a reductive cleavage using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) to generate the corresponding hemiaminal intermediate. This intermediate can then be hydrolyzed under mild acidic conditions to yield the desired aldehyde.

Q4: What is the mechanism of the desired hydrolytic cleavage?

The mechanism involves the nucleophilic attack of the hydroperoxide anion on the exocyclic amide carbonyl, leading to a tetrahedral intermediate. This intermediate then collapses, cleaving the N-acyl bond and releasing the chiral auxiliary and a peroxycarboxylic acid intermediate. The peroxyacid is subsequently reduced to the carboxylic acid during the workup with a reducing agent like sodium sulfite (Na₂SO₃).[5]

Mechanism of LiOH/H₂O₂ Cleavage

Sources

Optimization

Technical Support Center: Temperature Effects on Diastereoselectivity with Evans Auxiliaries

Welcome to the technical support center for Evans auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Evans auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting diastereoselectivity, with a specific focus on the critical role of reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic campaigns are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the high diastereoselectivity achieved with Evans auxiliaries?

A1: The high degree of stereocontrol exerted by Evans oxazolidinone auxiliaries stems from their ability to enforce a rigid and predictable transition state during enolate reactions. The process begins with the formation of a Z-enolate, which is crucial for high diastereoselectivity.[1] This geometry is typically favored when using bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) in aprotic solvents at low temperatures (e.g., -78 °C).[1][2][3] The bulky substituent on the chiral auxiliary (e.g., benzyl or isopropyl) then effectively blocks one face of the enolate. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, resulting in the preferential formation of one diastereomer.[2][3] In the case of aldol reactions, the formation of a six-membered chair-like transition state, often involving a chelating metal like boron, further locks the conformation and enhances selectivity.[4][5][6]

Q2: How does lowering the reaction temperature generally improve diastereoselectivity?

A2: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the temperature (e.g., to -78 °C or even lower) enhances diastereoselectivity by exploiting the difference in activation energies between the transition states leading to the different diastereomers.[1][7] According to the Eyring equation, the rate of a reaction is exponentially dependent on the activation energy and temperature. At lower temperatures, there is less thermal energy available for the system to overcome the higher activation energy barrier of the disfavored transition state. Consequently, the reaction proceeds predominantly through the lower energy pathway, leading to a higher diastereomeric ratio (d.r.).[1]

Q3: Is there a point of diminishing returns when lowering the temperature? Can it be too cold?

A3: Yes, while cryogenic temperatures are standard for these reactions, there can be diminishing returns. Extremely low temperatures can significantly slow down the reaction rate, potentially leading to incomplete conversion or requiring impractically long reaction times. Furthermore, solubility issues with reagents or intermediates can arise at very low temperatures, which may negatively impact the reaction. It's a balance between maximizing selectivity and maintaining a practical reaction rate. For most standard Evans auxiliary alkylations and aldol reactions, -78 °C (the sublimation point of dry ice in acetone) offers an excellent compromise of high selectivity and reasonable reaction kinetics.[2][3][7][8]

Q4: I'm performing an acetate aldol reaction with an Evans auxiliary and observing poor diastereoselectivity, even at low temperatures. Why is this happening?

A4: This is a well-documented limitation. The high selectivity in propionate aldol reactions arises from a combination of factors in the transition state, including the minimization of dipole-dipole interactions and a steric clash between the α-methyl group of the enolate and the auxiliary's substituent.[9][10] In an acetate aldol, the α-methyl group is absent. This removes the key steric interaction that disfavors one of the transition states, leading to a much smaller energy difference between the two pathways and consequently, poor diastereoselectivity (often close to 1:1).[9][10] To achieve high selectivity in acetate aldol reactions, alternative strategies, such as using different Lewis acids (e.g., tin) and modified auxiliaries, are often necessary to create a more ordered transition state.[9]

Troubleshooting Guide: Diagnosing and Solving Diastereoselectivity Issues

This section addresses common problems encountered during experiments.

Issue 1: Lower-than-expected diastereoselectivity (d.r.) in an alkylation or aldol reaction.
Potential Cause Diagnostic Check Proposed Solution & Rationale
Incorrect Enolate Geometry Verify your enolization conditions. Are you using a suitable base (e.g., LDA, NaHMDS) and aprotic solvent (e.g., THF) at the correct temperature (-78 °C)?The formation of the Z-enolate is paramount for high selectivity.[1] Ensure your base is freshly prepared or titrated, and that the solvent is anhydrous. The choice of base and solvent is critical for controlling enolate geometry.
Reaction Temperature Too High Was the temperature carefully maintained throughout the addition of the electrophile and the subsequent reaction time? Were there any excursions to higher temperatures?Even brief periods at higher temperatures can provide enough energy to overcome the activation barrier of the disfavored transition state, eroding the diastereomeric ratio.[1] Use a cryostat or a well-insulated dry ice/acetone bath. Add the electrophile slowly to control any potential exotherms.
Suboptimal Lewis Acid (for Aldol Reactions) Are you using the appropriate Lewis acid for your desired outcome? Boron enolates, for instance, are known to give excellent "Evans-syn" products.[4][5]The choice of Lewis acid significantly influences the geometry and rigidity of the transition state.[1] Screen different Lewis acids (e.g., Bu₂BOTf, TiCl₄, MgBr₂) to find the optimal one for your specific substrate combination.
Slow Addition of Electrophile Was the electrophile added slowly and at a consistent rate?A rapid addition can cause localized warming, leading to a loss of selectivity. A slow, controlled addition ensures the reaction remains at the desired cryogenic temperature.
Issue 2: Inconsistent diastereoselectivity between batches.
Potential Cause Diagnostic Check Proposed Solution & Rationale
Variable Reagent Quality Are you using fresh, anhydrous solvents and freshly opened or properly stored reagents (e.g., BuLi, LDA, electrophiles)?Moisture can quench the enolate and interfere with the reaction. The concentration of organolithium reagents can change over time. Always use high-quality, dry solvents and titrate strong bases before use to ensure accurate stoichiometry.
Inconsistent Temperature Control Is your temperature monitoring accurate? Is the reaction vessel properly submerged in the cooling bath?Minor variations in temperature can lead to noticeable differences in d.r. Ensure the thermometer or probe is correctly placed and that the cooling bath is well-stirred and maintained throughout the reaction.
Stirring and Mixing Issues Is the reaction being stirred efficiently? Poor mixing can lead to localized concentration and temperature gradients.Use an appropriate stir bar and stirring rate to ensure the reaction mixture is homogeneous. For larger scale reactions, consider overhead mechanical stirring.

The Mechanism of Temperature's Influence

The effect of temperature on diastereoselectivity is fundamentally a matter of chemical kinetics. The ratio of the two diastereomeric products (P1 and P2) is determined by the relative rates of their formation (k1 and k2), which in turn depends on the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing transition states (TS1 and TS2).

G cluster_0 R Reactants (Enolate + Electrophile) TS1 Transition State 1 (TS1) Lower Energy R->TS1  k1 (fast) TS2 Transition State 2 (TS2) Higher Energy R->TS2  k2 (slow) P1 Major Diastereomer (P1) TS1->P1 P2 Minor Diastereomer (P2) TS2->P2

Caption: Energy profile for two competing diastereoselective pathways.

At lower temperatures, the kinetic term (kT) in the Boltzmann distribution becomes smaller. This magnifies the energetic difference (ΔΔG‡) between TS1 and TS2, leading to a more pronounced preference for the lower-energy pathway and thus, a higher diastereomeric ratio. Conversely, at higher temperatures, more molecules have sufficient energy to overcome the barrier for the higher-energy TS2, resulting in the formation of more of the minor diastereomer and a lower d.r.

Experimental Protocol: Temperature Optimization Study

To empirically determine the optimal temperature for a novel Evans auxiliary reaction, a systematic study is recommended.

Objective: To determine the effect of temperature on the diastereomeric ratio (d.r.) of an alkylation reaction.

Materials:

  • N-acyloxazolidinone substrate

  • Anhydrous THF

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Alkyl halide electrophile

  • Cooling baths (e.g., dry ice/acetone, ice/water, cryostat)

Procedure:

  • Set up four identical, oven-dried, three-neck flasks under an inert atmosphere (e.g., Argon or Nitrogen).

  • To each flask, add the N-acyloxazolidinone substrate and anhydrous THF.

  • Cool each flask to a different target temperature: -78 °C, -40 °C, 0 °C, and room temperature (approx. 20 °C).

  • Slowly add one equivalent of NaHMDS to each flask and stir for 30 minutes to ensure complete enolate formation.

  • Slowly add 1.2 equivalents of the alkyl halide to each flask, maintaining the target temperature.

  • Allow the reactions to stir for a set amount of time (e.g., 2 hours) at their respective temperatures.

  • Quench all reactions by adding saturated aqueous ammonium chloride.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layers, concentrate in vacuo, and analyze the crude product from each reaction by ¹H NMR or GC to determine the diastereomeric ratio.[2]

Data Interpretation

The results can be summarized in a table to clearly visualize the temperature-selectivity relationship.

Reaction Temperature (°C)Diastereomeric Ratio (Major:Minor)
-7898 : 2
-4090 : 10
075 : 25
2060 : 40
(Note: Data is illustrative and will vary depending on the specific substrates.)

This systematic approach provides clear, actionable data to select the optimal temperature that balances high selectivity with practical reaction conditions for your specific transformation.

References

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. Retrieved from [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

  • Organic Chemistry. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Stack Exchange. (2015, July 3). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Retrieved from [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved from [Link]

  • YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Welcome to the technical support resource for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a highly effective chiral auxiliary for asymmetric synthesis. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a highly effective chiral auxiliary for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Section 1: General Questions & Key Principles

Q1: What is (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and why is it used?

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer.[1] It belongs to the class of Evans' oxazolidinones, which are renowned for their ability to confer high levels of stereocontrol in reactions like alkylations, aldol additions, and conjugate additions.[2][3][4][5] The defining feature of this particular auxiliary is the combination of an isopropyl group at the C4 position and gem-dimethyl groups at the C5 position. This substitution pattern creates a rigid and sterically defined environment that effectively shields one face of the derived enolate, forcing electrophiles to approach from the less hindered face.[1][6]

Q2: How does the structure of this auxiliary control stereoselectivity?

The high diastereoselectivity achieved with this auxiliary is a direct result of its steric properties. Once N-acylated and deprotonated to form an enolate, the auxiliary's substituents dictate the stereochemical outcome.

  • Enolate Geometry: Deprotonation, typically with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms the Z-enolate.[1]

  • Chelation & Conformation: The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the C4 isopropyl group, forces the acyl group to adopt a specific conformation, minimizing dipole-dipole interactions.[7][8]

  • Steric Shielding: The C4 isopropyl group and the C5 gem-dimethyl groups create a formidable steric barrier on one face of the planar enolate. Consequently, an incoming electrophile can only approach from the opposite, less hindered face, leading to a highly predictable stereochemical outcome.[1][9]

cluster_0 General Workflow for Asymmetric Synthesis Acylation Step 1: N-Acylation Enolate Step 2: Diastereoselective Enolate Formation Acylation->Enolate Base (e.g., LDA) Reaction Step 3: Reaction with Electrophile (e.g., Alkylation) Enolate->Reaction Electrophile (R-X) Cleavage Step 4: Auxiliary Cleavage Reaction->Cleavage e.g., LiOH/H₂O₂ Product Final Chiral Product Cleavage->Product

Caption: General workflow using the chiral auxiliary.

Section 2: Troubleshooting N-Acylation

Q3: My N-acylation reaction is sluggish or incomplete. What are the common causes and solutions?

Slow or incomplete N-acylation is a frequent issue, often related to the steric hindrance of the auxiliary and the reactivity of the acylating agent.

Possible Causes:

  • Sterically Hindered Acyl Chloride/Anhydride: The gem-dimethyl groups on the C5 position add significant bulk, which can impede the approach of equally bulky acylating agents.[10][11]

  • Insufficiently Reactive Acylating Agent: Less reactive agents may struggle to overcome the steric barrier.

  • Weak Base: Incomplete deprotonation of the oxazolidinone nitrogen will lead to low conversion. n-Butyllithium (n-BuLi) is typically effective.[12]

  • Poor Quality Reagents: Wet solvents or old, degraded n-BuLi or acyl chloride can halt the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure you are using anhydrous solvents (e.g., THF) and freshly titrated n-BuLi.

  • Increase Reactivity: If using an acyl chloride, consider converting the corresponding carboxylic acid to a more reactive species. For example, activation with CDI (Carbonyldiimidazole) or conversion to a mixed anhydride can be effective.

  • Change Reaction Conditions: For particularly stubborn acylations, increasing the reaction time or slightly elevating the temperature after the initial addition at low temperature may improve conversion. However, monitor for side products.

ProblemCauseRecommended Solution
Low ConversionSteric hindrance from acylating agentUse a more reactive acylating agent (e.g., mixed anhydride).
Incomplete deprotonationUse a strong base like n-BuLi and verify its concentration.
No ReactionDeactivated reagentsUse freshly distilled, anhydrous solvents and freshly opened/titrated reagents.

Section 3: Troubleshooting α-Alkylation

Q4: I am observing low diastereoselectivity in my alkylation reaction. Why is this happening?

While this auxiliary is known for high selectivity, certain substrates and conditions can lead to poor outcomes.

Possible Causes:

  • Sub-optimal Enolate Formation: The formation of the Z-enolate is critical for high selectivity.[1] If conditions allow for the formation of the E-enolate or equilibration, diastereoselectivity will drop. This can be influenced by the base, solvent, and temperature.

  • Highly Reactive/Un-bulky Electrophiles: Very small and reactive electrophiles (e.g., methyl iodide) can sometimes react faster than the enolate can settle into its most stable, chelated conformation, leading to reduced selectivity.

  • Bulky Electrophiles: Extremely bulky electrophiles (e.g., secondary halides) may react very slowly or not at all due to steric clash with the auxiliary itself.[13] While activated electrophiles like benzylic and allylic halides are excellent substrates, secondary alkyl halides can be challenging.[1]

  • Elevated Reaction Temperature: Allowing the reaction to warm prematurely can disrupt the organized, chelated transition state, leading to a loss of stereocontrol. Reactions are typically run at -78 °C.[14]

cluster_0 Troubleshooting Low Diastereoselectivity in Alkylation Start Low Diastereoselectivity (d.r.) Observed CheckBase Was the base LDA or a similar hindered base? Start->CheckBase CheckTemp Was the reaction kept at -78°C throughout? CheckBase->CheckTemp Yes SolutionBase Consider NaHMDS or KHMDS to alter enolate aggregation/reactivity. CheckBase->SolutionBase No CheckElectrophile Is the electrophile very small or very bulky? CheckTemp->CheckElectrophile Yes SolutionTemp Ensure strict temperature control. Add electrophile slowly. CheckTemp->SolutionTemp No SolutionElectrophile For small electrophiles, try Na-enolate. For bulky electrophiles, consider an alternative, less-hindered auxiliary. CheckElectrophile->SolutionElectrophile

Caption: Troubleshooting flowchart for low diastereoselectivity.

Q5: The alkylation with a secondary alkyl halide is not working. What are my options?

This is a known limitation. The steric shield provided by the isopropyl and gem-dimethyl groups is so effective that it can completely prevent reactions with sterically demanding electrophiles like secondary halides.

Strategies:

  • Use a More Reactive Electrophile: If possible, switch to the corresponding triflate (R-OTf) or tosylate (R-OTs), which are more reactive than halides.

  • Consider Zirconium Enolates: A specialized method involves the use of zirconium enolates, which have shown success in the α-tertiary alkylation of related N-(arylacetyl)oxazolidinones.[13][15] This approach utilizes the unique reactivity of group IV metal enolates.

  • Switch to a Less Hindered Auxiliary: If the substrate permits, switching to an auxiliary with less steric bulk, such as (S)-4-isopropyl-2-oxazolidinone (lacking the C5-dimethyl groups), may facilitate the reaction, potentially with a slight decrease in diastereoselectivity.[16]

Section 4: Troubleshooting Aldol Additions

Q6: My asymmetric aldol reaction is giving low yields and poor selectivity. What's wrong?

Successful Evans aldol reactions are highly dependent on the precise formation of a boron or titanium (Z)-enolate.[1][17]

Common Pitfalls:

  • Incorrect Lewis Acid/Base Combination: The classic conditions involve dibutylboron triflate (Bu₂BOTf) and a tertiary amine base like diisopropylethylamine (DIPEA).[14][17] Using an incorrect combination can lead to poor enolate formation.

  • Stoichiometry Issues: Precise stoichiometry of the boron reagent and base is crucial. An excess of base can lead to side reactions.

  • Substrate-Controlled Diastereoselection: If the aldehyde electrophile also contains a chiral center, there can be a "matched" or "mismatched" interaction with the chiral auxiliary. In a mismatched case, the inherent preference of the substrate conflicts with the directing influence of the auxiliary, leading to lower diastereomeric ratios.

  • Sterically Encumbered Aldehydes: Very bulky aldehydes may react sluggishly due to steric repulsion with the auxiliary-enolate complex.

Section 5: Issues with Auxiliary Cleavage

Q7: I am having trouble cleaving the auxiliary without damaging my product.

The final step, removing the auxiliary, must be tailored to the desired final product (acid, alcohol, aldehyde) and the stability of the molecule.

Standard Cleavage Methods & Potential Issues:

  • To Carboxylic Acid (LiOH/H₂O₂): This is the most common method.[12] Limitation: The conditions are basic and oxidative. This can be problematic for base-sensitive or easily oxidized functional groups in the product. If epimerization at the α-carbon is a concern, milder methods should be sought.

  • To Primary Alcohol (LiBH₄, LiAlH₄): Reductive cleavage yields the primary alcohol. Limitation: These powerful hydrides will reduce other sensitive functional groups like esters, ketones, or amides.

  • To Aldehyde (e.g., DIBAL-H): Reduction to the aldehyde can be challenging. Over-reduction to the alcohol is a common side reaction. The gem-dimethyl substitution on this specific auxiliary has been shown to be beneficial in preventing undesired endocyclic nucleophilic attack during reduction, facilitating the formation of aldehydes.[18]

Section 6: Experimental Protocols

Protocol 1: N-Acylation with Propionyl Chloride
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm slowly to 0 °C and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide
  • To a flame-dried flask containing the N-propionyl auxiliary (1.0 equiv) under argon, add anhydrous THF and cool to -78 °C.

  • Slowly add LDA or NaHMDS (1.1 equiv) and stir for 45-60 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by flash column chromatography.[12]

Section 7: References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Chiral auxiliary. In Wikipedia. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. ACS Omega, 6(4), 2993-2997. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 59(3), 157-169. [Link]

  • Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 22(1), 113. [Link]

  • Chapter 1: Enolate Alkylations. Not available online.

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(10), 18839-18853. [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron, 61(26), 6352-6370. [Link]

  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]

  • Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. ResearchGate. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. ResearchGate. [Link]

  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. ResearchGate. [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]

  • (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI. [Link]

  • Asymmetric induction-chiral auxiliary. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Products from (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. The use of chiral auxiliaries, such as (S)-(-)-4-Isoprop...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. The use of chiral auxiliaries, such as (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, has become a important strategy in controlling stereochemistry. However, the successful application of this auxiliary is only as reliable as the methods used to quantify the stereochemical outcome of the reaction. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of products derived from this versatile chiral auxiliary. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your research needs.

The Critical Role of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and Enantiomeric Excess

This guide will compare three principal methods for determining enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is widely regarded as the most reliable and versatile technique for the determination of enantiomeric excess.[3][4] The underlying principle is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and individual quantification.[5][6]

Causality of Experimental Choices in Chiral HPLC

The selection of the chiral stationary phase is the most critical decision in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice due to their broad applicability in resolving a wide range of chiral compounds, including those derived from oxazolidinones.[5][7][8] The mobile phase composition, including the choice of organic modifiers and additives, is then optimized to achieve baseline separation of the enantiomers.[9][10]

Experimental Protocol: Chiral HPLC Analysis
  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column thermostat, and a UV detector.

    • Chiral Column: A polysaccharide-based column (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm) is a good starting point for oxazolidinone derivatives.[5][11][12]

    • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), or Ethanol.

    • Sample Preparation: Dissolve the product in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., 2-Propanol or Ethanol) is a common choice for normal-phase chiral separations. A typical starting ratio is 90:10 (v/v) n-Hexane:IPA.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm).[7]

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Diagram: Chiral HPLC Workflow

Caption: Workflow for determining enantiomeric excess using Chiral NMR.

Polarimetry: A Classic but Limited Approach

Polarimetry is the oldest method for assessing enantiomeric purity and relies on the ability of chiral molecules to rotate the plane of polarized light. The magnitude and direction of this rotation are directly proportional to the concentration of the enantiomers in the sample. [13]

Causality of Experimental Choices in Polarimetry

The key to using polarimetry for ee determination is knowing the specific rotation of the enantiomerically pure product. This value is a physical constant that must be determined experimentally or found in the literature. The observed rotation of the sample is then compared to this maximum value to calculate the optical purity, which is often assumed to be equivalent to the enantiomeric excess. [14][15]However, this assumption can be flawed if the relationship between optical rotation and enantiomeric composition is non-linear, a phenomenon known as the Horeau effect. [16]

Experimental Protocol: Polarimetry
  • Instrumentation and Materials:

    • Polarimeter.

    • Polarimeter cell (typically 1 dm path length).

    • Volumetric flask.

    • High-purity solvent.

    • Analyte sample.

  • Sample Preparation and Measurement:

    • Accurately weigh a known amount of the sample and dissolve it in a specific volume of a high-purity solvent to obtain a precise concentration.

    • Fill the polarimeter cell with the solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation.

  • Data Analysis:

    • Calculate the specific rotation of the sample using the formula:

      • [α] = α / (c × l)

        • where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

    • Calculate the enantiomeric excess (optical purity) using the formula:

      • ee (%) = ([α]sample / [α]pure enantiomer) × 100

Diagram: Polarimetry Workflow

Caption: Workflow for determining enantiomeric excess using Polarimetry.

Comparative Analysis of Techniques

FeatureChiral HPLCChiral NMRPolarimetry
Accuracy & Precision HighHighModerate to Low [17]
Sensitivity HighModerateLow [17]
Sample Requirement LowModerateHigh [17]
Throughput ModerateHighHigh
Method Development Can be time-consumingRelatively fastMinimal
Information Provided Quantitative ee, purityQuantitative eeOptical purity
Limitations Requires method developmentPotential for signal overlapRequires pure sample and known specific rotation [18]

Conclusion and Recommendations

For the rigorous and unambiguous determination of enantiomeric excess of products derived from (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, Chiral HPLC is the recommended method of choice. Its high accuracy, sensitivity, and the ability to simultaneously assess chemical purity make it the gold standard in both research and industrial settings. [3] Chiral NMR serves as an excellent, rapid screening tool and a valuable orthogonal technique to confirm HPLC results. [19][20]Its high throughput is particularly advantageous when optimizing reaction conditions.

Polarimetry , while historically significant, should be used with caution for quantitative ee determination. [17][18]It is best employed as a quick qualitative check for optical activity or in situations where an enantiomerically pure standard is well-characterized and the sample is known to be of high chemical purity.

By understanding the principles, protocols, and limitations of each of these techniques, researchers can confidently and accurately assess the stereochemical outcome of their synthetic endeavors, ensuring the integrity and reliability of their results.

References

  • Talanta. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. PubMed.
  • Stereochemistry. (n.d.). SC6. Optical Rotation and Enantiomeric Purity. Structure in Chemistry.
  • Chemistry LibreTexts. (2022). 5.
  • The Royal Society of Chemistry. (2020). Optical Purity, Enantiomeric Excess and The Horeau Effect.
  • Request PDF. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. RSC Publishing.
  • CoLab. (2003).
  • ElectronicsAndBooks. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds†.
  • YouTube. (2025).
  • ResearchGate. (2025).
  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • UNIPI. (2022).
  • TCI Chemicals. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • PDR-Separations. (n.d.). Evaluation of laser-based polarimetry for the determination of enantiomeric excess (ee)
  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee)
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  • ACS Publications. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
  • PubMed Central. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry.
  • PubMed. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086.
  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Benchchem. (n.d.). Chiral HPLC method for separating enantiomers of 5,7-difluorochroman-4-ol.
  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov.
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  • ResearchGate. (n.d.). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | Request PDF.
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  • ResearchGate. (2021). (PDF)
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  • ResearchGate. (2025). On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one.
  • Alkali Scientific. (n.d.). (S)-(−)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, 1 X 1 g (450677-1G).

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Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: The Strategic Advantages of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

For the discerning researcher in organic synthesis and drug development, the predictable and efficient control of stereochemistry is a cornerstone of molecular design. Chiral auxiliaries remain a robust and reliable tool...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the predictable and efficient control of stereochemistry is a cornerstone of molecular design. Chiral auxiliaries remain a robust and reliable tool in the synthetic chemist's arsenal, enabling the construction of complex chiral molecules with high fidelity.[1] Among the pantheon of these powerful molecules, the Evans oxazolidinones have established a legacy of exceptional stereocontrol.[1] This guide provides an in-depth technical comparison of a particularly advantageous member of this family, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone , with other prominent chiral auxiliaries. We will delve into the mechanistic underpinnings of its efficacy, present comparative experimental data, and provide detailed protocols to empower your synthetic endeavors.

The Archetype of Stereocontrol: Understanding Evans Auxiliaries

Developed by David A. Evans, oxazolidinone-based chiral auxiliaries are revered for their high levels of asymmetric induction in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and enolate alkylations.[1][2] The fundamental principle of their function lies in the temporary installation of the chiral auxiliary onto a prochiral substrate. This covalent attachment creates a sterically biased environment, compelling subsequent reactions to proceed with a high degree of diastereoselectivity.[1] The auxiliary is then cleaved under mild conditions, yielding the desired enantiomerically enriched product and allowing for the recovery and recycling of the auxiliary.

The stereodirecting influence of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is rooted in the formation of a rigid, chelated (Z)-enolate upon deprotonation. The bulky isopropyl group at the C4 position and the gem-dimethyl groups at the C5 position effectively shield one face of the enolate. This steric hindrance dictates the trajectory of the incoming electrophile, forcing its approach from the less hindered face and thereby ensuring a high degree of stereocontrol.[3]

Comparative Performance Analysis: Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental transformation for the synthesis of α-substituted chiral carboxylic acids and their derivatives. The choice of chiral auxiliary is paramount in achieving high yields and diastereoselectivities. Below is a comparative analysis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone against other commonly employed chiral auxiliaries in this key reaction.

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
(S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Benzyl bromideNaHMDSTHF-78High>95:5
(S)-4-Benzyl-2-oxazolidinone (Evans) Benzyl bromideLDATHF-7892>99:1[4]
Oppolzer's Camphorsultam Allyl bromideNaHMDSTHF/HMPA-78High>98:2
Myers' Pseudoephedrine Amide Benzyl bromideLDA/LiClTHF-78 to 090≥99:1[5]

Note: Direct comparison is challenging due to variations in reported experimental conditions. The data presented is representative of typical performance.

The data indicates that while all listed auxiliaries provide excellent diastereoselectivity, the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone offers a compelling combination of high yield and stereocontrol. The gem-dimethyl substitution at the C5 position is reported to enhance the stability of the enolate and contribute to the high levels of induction observed.

Experimental Protocols

Synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

A common route to this auxiliary involves the cyclization of the corresponding amino alcohol, which can be derived from the natural amino acid L-valine.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Steps cluster_product Final Product L_Valine L-Valine Reduction Reduction (e.g., LiAlH4) L_Valine->Reduction Formation of (S)-2-Amino-3-methyl-1-butanol Cyclization Cyclization (e.g., Phosgene equivalent) Reduction->Cyclization Formation of the oxazolidinone ring Auxiliary (S)-(-)-4-Isopropyl-5,5-dimethyl- 2-oxazolidinone Cyclization->Auxiliary

Caption: Synthetic workflow for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

Detailed Protocol:

  • Reduction of L-Valine: To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of L-valine methyl ester hydrochloride in THF. The reaction is then refluxed until completion.

  • Cyclization: The resulting amino alcohol is then reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to effect cyclization to the desired oxazolidinone.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Asymmetric Alkylation using (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Alkylation_Workflow cluster_steps Experimental Steps cluster_reagents Key Reagents Acylation 1. N-Acylation Enolate_Formation 2. Enolate Formation Acylation->Enolate_Formation N-Acylated Auxiliary Alkylation 3. Alkylation Enolate_Formation->Alkylation (Z)-Enolate Cleavage 4. Auxiliary Cleavage Alkylation->Cleavage Alkylated Product Chiral Product + Recovered Auxiliary Chiral Product + Recovered Auxiliary Cleavage->Chiral Product + Recovered Auxiliary Auxiliary (S)-(-)-4-Isopropyl-5,5-dimethyl- 2-oxazolidinone Auxiliary->Acylation Acyl_Chloride R-COCl Acyl_Chloride->Acylation Base Base (e.g., n-BuLi, LDA, NaHMDS) Base->Enolate_Formation Electrophile Electrophile (R'-X) Electrophile->Alkylation Cleavage_Reagents Cleavage Reagents (e.g., LiOH/H₂O₂) Cleavage_Reagents->Cleavage

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

1. N-Acylation:

  • To a solution of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the N-acylated oxazolidinone by column chromatography.[4]

2. Asymmetric Alkylation:

  • Dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the alkylated product by column chromatography.[6]

3. Auxiliary Cleavage:

  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add aqueous lithium hydroxide (LiOH) followed by hydrogen peroxide (H₂O₂).

  • Stir the mixture until the starting material is consumed.

  • The reaction yields the chiral carboxylic acid and the recoverable chiral auxiliary.[4][7]

Mechanistic Rationale for High Diastereoselectivity

The remarkable stereoselectivity imparted by (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be attributed to a highly organized transition state.

Mechanism cluster_top Enolate Formation and Conformation cluster_bottom Stereodirecting Effect Enolate Formation of a rigid, chelated (Z)-enolate. The N-acyl carbonyl and the enolate oxygen chelate to the metal cation (e.g., Li+, Na+). Steric_Shielding The bulky isopropyl and gem-dimethyl groups on the oxazolidinone ring create a 'steric wall' on one face of the planar enolate. Electrophile_Approach The electrophile (E+) is forced to approach from the less sterically hindered face. Steric_Shielding->Electrophile_Approach Product This controlled trajectory leads to the preferential formation of one diastereomer. Electrophile_Approach->Product

Caption: Mechanistic basis for stereocontrol.

The chelation of the metal counterion by the N-acyl carbonyl oxygen and the enolate oxygen locks the conformation of the enolate. The substituents on the chiral auxiliary then act as powerful stereodirecting groups, effectively blocking one face of the nucleophilic enolate. This forces the electrophile to approach from the opposite, less hindered face, resulting in a highly predictable and diastereoselective bond formation.[2][3]

Advantages of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

  • High Diastereoselectivity: Consistently provides excellent levels of stereocontrol in a variety of reactions.

  • Predictable Stereochemical Outcome: The stereochemistry of the product can be reliably predicted based on the well-understood reaction mechanism.

  • Crystalline Products: The N-acylated derivatives and their alkylated products are often crystalline, facilitating purification by recrystallization.

  • Robust and Versatile: Applicable to a wide range of substrates and electrophiles.

  • Recoverable and Recyclable Auxiliary: The auxiliary can be efficiently recovered and reused, improving the overall economy of the synthesis.

Conclusion

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone stands out as a superior chiral auxiliary for asymmetric synthesis, offering a powerful combination of high diastereoselectivity, predictability, and practical utility. Its robust performance in key transformations such as asymmetric alkylation makes it an invaluable tool for the synthesis of enantiomerically pure compounds in both academic research and industrial drug development. By understanding the mechanistic principles that govern its stereodirecting influence and utilizing the detailed protocols provided, researchers can confidently employ this auxiliary to achieve their synthetic goals with precision and efficiency.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Myers Asymmetric Alkylation - SynArchive. [Link]

  • Asymmetric Alkylation of Enolates - Chem 115 Myers. [Link]

  • Evans Aldol Reaction | Chem-Station Int. Ed. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Request PDF - ResearchGate. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]

  • On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one. [Link]

  • (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one - MDPI. [Link]

  • A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone | PDF - Scribd. [Link]

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Validation

A Comparative Guide to N-Acyl Oxazolidinone Crystal Structures: Analyzing the Influence of C4 and C5 Substitution

This guide provides an in-depth comparison of the structural characteristics of N-acyl oxazolidinones, a class of chiral auxiliaries indispensable in modern asymmetric synthesis. While the primary focus is the (S)-(-)-4-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the structural characteristics of N-acyl oxazolidinones, a class of chiral auxiliaries indispensable in modern asymmetric synthesis. While the primary focus is the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone scaffold, its crystallographic data is not publicly reported. Therefore, we will leverage detailed X-ray crystal structure data from two archetypal Evans auxiliaries to establish a structural baseline. We will then provide a field-proven analysis of how the unique C5 gem-dimethyl substitution on the target molecule is hypothesized to influence its conformation and, consequently, its stereodirecting capabilities. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in stereoselective synthesis.

Introduction: The Enduring Power of Oxazolidinone Chiral Auxiliaries

In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals and natural products, achieving precise control over stereochemistry is paramount. Chiral auxiliaries are a robust and reliable strategy, wherein a chiral molecule is temporarily attached to a prochiral substrate to direct a stereoselective transformation. Among the most successful and widely adopted of these are the oxazolidinone auxiliaries, famously developed by Professor David A. Evans and his group.

These auxiliaries function by creating a sterically biased environment. Following acylation of the oxazolidinone nitrogen, the substrate is held in a rigid conformation. The substituent at the C4 position effectively shields one face of the reactive enolate, forcing an incoming electrophile to approach from the less hindered side, thereby yielding a product with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and often allows for the recovery and recycling of the auxiliary itself. The predictability and high fidelity of this method have made it a cornerstone of organic synthesis for decades.

This guide delves into the foundational X-ray crystallographic data that underpins our understanding of how these molecules exert such precise control. By comparing the well-documented structures of N-acyl derivatives of the valine-derived and phenylalanine-derived auxiliaries, we can dissect the key conformational features. This analysis will then serve as the basis for a predictive discussion on the structural and functional implications of the 5,5-gem-dimethyl substitution pattern found in the target compound.

Methodology: From Molecule to Model - A Crystallographic Workflow

Obtaining a high-resolution X-ray crystal structure is a meticulous process that validates the absolute configuration and conformational preferences of a molecule. The protocol described below is a self-validating system, ensuring that each step confirms the success of the last, culminating in a refined crystallographic model.

Synthesis and Acylation

The chiral auxiliary must first be synthesized or procured in high enantiomeric purity. The (S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone is commercially available.[1] The N-acyl derivative, essential for its function in asymmetric synthesis, is typically prepared via deprotonation with a strong base like n-butyllithium followed by quenching with a desired acyl chloride (e.g., propionyl chloride).

Crystallization

This is often the most challenging and empirical step. The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered, single crystals suitable for diffraction.

  • Solvent Selection: A solvent screen is performed. The ideal system is one in which the compound is sparingly soluble. Common choices include slow evaporation from a solution in ethyl acetate/hexane, diethyl ether/pentane, or vapor diffusion where a volatile solvent (in which the compound is soluble) slowly diffuses into a non-solvent.

  • Crystal Growth: A saturated solution of the purified N-acyl oxazolidinone is prepared at a slightly elevated temperature and allowed to cool slowly to room temperature, and then further to 4 °C. The slow cooling minimizes the formation of polycrystalline material.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

X-ray Diffraction and Structure Refinement
  • Data Collection: The flash-cooled crystal is mounted on a goniometer in the cold stream of an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. Initial phases are determined using direct methods or Patterson synthesis to generate an initial electron density map.

  • Model Refinement: An atomic model is built into the electron density map. The model is then refined anisotropically against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding a final, validated crystal structure.

G cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement Acylation 1. N-Acylation of Auxiliary Purification 2. Purification Acylation->Purification Crystallization 3. Crystallization Purification->Crystallization Mounting 4. Crystal Mounting & Flash Cooling Crystallization->Mounting Diffraction 5. X-ray Diffraction Data Collection Mounting->Diffraction Integration 6. Data Integration & Scaling Diffraction->Integration Solution 7. Phase Determination & Structure Solution Integration->Solution Refinement 8. Model Building & Refinement Solution->Refinement Validation 9. Final Structure Validation (CIF) Refinement->Validation

Figure 1. Experimental workflow for single-crystal X-ray structure determination.

Performance Comparison: Structural Analysis of N-Acyl Oxazolidinones

The stereodirecting power of an Evans auxiliary is a direct consequence of its three-dimensional structure. Key parameters include the conformation of the five-membered ring and, most importantly, the torsional relationship between the N-acyl group and the C4 substituent. This relationship dictates the orientation of the enolate and the efficacy of the facial shielding.

The table below compares the known structural features of two standard, workhorse auxiliaries against the target compound.

ParameterAuxiliary A: Valine-Derived Auxiliary B: Phenylalanine-Derived Auxiliary C: Target Compound
Structure N-propionyl-(S)-4-isopropyl-2-oxazolidinoneN-acetyl-(S)-4-benzyl-2-oxazolidinoneN-acyl-(S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone
CAS Number 77877-19-1[2]132836-66-9[3]168297-86-7[1]
Molecular Formula C₉H₁₅NO₃C₁₂H₁₃NO₃C₈H₁₅NO₂ (unacylated)
Molecular Weight 185.22 g/mol 219.24 g/mol 157.21 g/mol (unacylated)
CCDC Number Data available for parent auxiliaryData available for parent auxiliary[3]Not Reported
Space Group Not Reported for N-acylNot Reported for N-acylNot Reported
Key Torsion Angle Not Reported for N-acylNot Reported for N-acylNot Reported
Ring Conformation Typically envelope or twistedTypically envelope or twistedHypothesized to be constrained

Discussion: Linking Crystal Structure to Stereochemical Control

The Established Model: C4 Substituent as the Stereocontrol Element

Crystallographic studies of N-acylated standard Evans auxiliaries (like A and B) consistently reveal a crucial conformational preference. To minimize dipole-dipole repulsion between the ring carbonyl (C2=O) and the N-acyl carbonyl, the acyl group orients itself anti-periplanar to the C4 substituent. This places the bulky isopropyl or benzyl group in a pseudo-axial position, where it acts as a formidable steric shield.

When a Z-enolate is formed (e.g., with a boron Lewis acid), it is held in a rigid, chelated six-membered ring transition state. The C4 substituent effectively blocks one face of this enolate plane. Consequently, an incoming electrophile (like an aldehyde) is forced to approach from the opposite, unshielded face. This model, an extension of the Zimmerman-Traxler model, reliably predicts the formation of the syn-aldol product with a high degree of diastereoselectivity.

G cluster_main Stereodirecting Influence of C4 Substituent Aux Blocked Sterically Shielded Face (Blocked Approach) Open Open Face (Electrophile Approach)

Figure 2. Steric shielding of the Z-enolate face by the C4 substituent.
Hypothesized Influence of C5 Gem-Dimethyl Substitution

While the X-ray crystal structure of an N-acyl derivative of (S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone is not available, we can formulate a robust hypothesis about its structure based on fundamental principles of conformational analysis.

The introduction of gem-dimethyl groups at the C5 position would impose significant steric constraints on the oxazolidinone ring.

  • Ring Conformation: Standard oxazolidinone rings are flexible, adopting various envelope and twisted conformations. The C5 gem-dimethyl groups would likely lock the ring into a more rigid conformation to alleviate A¹'³ strain between the methyl groups and the C4 isopropyl group. This rigidity could enhance the stability and predictability of the transition state.

  • Orientation of the C4 Substituent: The primary stereodirecting element, the C4-isopropyl group, would be forced into a more rigidly defined pseudo-axial orientation due to steric repulsion from the adjacent C5-methyl groups. This could potentially lead to even more effective facial shielding of the enolate compared to the standard valine-derived auxiliary.

  • Potential for Altered Reactivity: While enhanced rigidity is often beneficial for selectivity, it could also impact reactivity. The locked conformation might slightly alter the optimal geometry for enolization or for the approach of the electrophile, potentially requiring modified reaction conditions.

In essence, the 5,5-dimethyl substitution pattern represents a rational design strategy to create a more rigid and potentially more selective chiral auxiliary. The steric clash between the C4 and C5 substituents is expected to enforce the ideal conformation for stereochemical control, potentially leading to higher diastereoselectivities in asymmetric reactions. Experimental validation via X-ray crystallography would be the definitive next step to confirm these structural predictions.

Conclusion

The X-ray crystal structure of a chiral auxiliary provides the ultimate insight into its function, revealing the precise three-dimensional arrangement of atoms that governs its stereodirecting power. While the crystal structure for N-acyl (S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone remains to be reported, a detailed analysis of the foundational Evans auxiliaries provides a clear model for stereocontrol. The C4 substituent's role as a steric shield is the cornerstone of their success. Based on this established model, the introduction of C5 gem-dimethyl groups is hypothesized to enforce a more rigid ring conformation, potentially enhancing the efficacy of this shielding effect. This guide underscores the synergy between empirical data from crystallography and predictive models based on conformational analysis, both of which are critical tools for the modern synthetic chemist.

References

  • PubChem. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. (2022). AURA. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol reactions. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • PubChem. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to Transition State Models for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of asymmetric synthesis, the ability to predictably control the stereochemical outcome of carbon-carbon bond-forming reactions is paramount. Ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the ability to predictably control the stereochemical outcome of carbon-carbon bond-forming reactions is paramount. Chiral auxiliaries, temporary appendages that guide the stereoselectivity of a reaction, are a cornerstone of this endeavor. Among the most reliable and widely utilized of these are the oxazolidinones developed by David A. Evans and his research group. This guide provides an in-depth comparison of the prevailing transition state models that rationalize the high levels of stereocontrol achieved in reactions employing (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a commonly used Evans auxiliary. We will dissect the causal factors behind experimental choices and present supporting data to offer a robust framework for predicting and manipulating stereochemical outcomes in complex molecule synthesis.

The Foundation of Stereocontrol: The Evans Auxiliary

The efficacy of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary hinges on its ability to enforce a specific conformation upon the enolate derived from the N-acyl group. This conformational rigidity, coupled with the steric hindrance provided by the isopropyl and dimethyl groups, creates a highly biased environment for the approach of an electrophile. The stereochemical outcome of the reaction is thus dictated by the geometry of the transition state, which can be influenced by the choice of metal counterion, Lewis acids, and reaction conditions.

Aldol Reactions: A Tale of Two Metals

The aldol reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, is a showcase for the stereodirecting power of the Evans auxiliary. The stereochemical course of this reaction is highly dependent on the metal enolate employed, with boron and titanium enolates exhibiting distinct and predictable behaviors.

The Zimmerman-Traxler Model in Boron-Mediated Aldol Reactions

The stereochemical outcome of aldol reactions involving boron enolates of N-acyloxazolidinones is elegantly explained by the Zimmerman-Traxler model.[1][2] This model posits a chair-like, six-membered cyclic transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][3] The shorter B-O bond lengths in boron enolates lead to a more compact and rigid transition state, amplifying steric interactions and resulting in high diastereoselectivity.[1][4]

The preferential formation of the (Z)-enolate, directed by the chiral auxiliary, is crucial.[3][5] In the Zimmerman-Traxler transition state, the substituents on both the enolate and the aldehyde occupy positions that minimize steric clashes.[2] For the (Z)-enolate of an N-propionyl oxazolidinone, the chair-like transition state that leads to the syn-aldol product is favored, as it places the aldehyde's substituent (R) in a pseudo-equatorial position, avoiding steric repulsion with the auxiliary's isopropyl group.[3][5]

Caption: Zimmerman-Traxler model for boron-mediated aldol reactions.

Titanium Enolates: Chelation vs. Non-Chelation Pathways

The stereochemical outcome of aldol reactions with titanium enolates of Evans auxiliaries can be more nuanced, with the possibility of both syn and anti aldol products. This divergence is rationalized by considering two competing transition states: a chelated and a non-chelated model.[6][7][8]

  • Non-Chelated Transition State: In the presence of Lewis acids like TiCl₄, a non-chelated, open transition state is often favored.[6][7] Similar to the Zimmerman-Traxler model, this pathway proceeds through a chair-like transition state where the attack occurs from the less hindered face of the enolate, leading to the "Evans syn" aldol product.[6][7][9] The stereoselectivity is driven by minimizing steric interactions between the aldehyde substituent and the chiral auxiliary.[6][7]

  • Chelated Transition State: Under certain conditions, the titanium atom can coordinate to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, forming a rigid, chelated transition state.[6][7][8] This chelation can lead to a reversal of diastereoselectivity, favoring the "non-Evans syn" or even anti aldol products.[6][7][10] The formation of this chelated species is influenced by the nature of the titanium reagent and the presence of additives.[6][7]

The interplay between these two pathways allows for a remarkable level of control over the stereochemical outcome, simply by tuning the reaction conditions.

Ti_Enolate_Pathways start Ti Enolate + Aldehyde non_chelated Non-Chelated Transition State start->non_chelated Favored by strong Lewis acids chelated Chelated Transition State start->chelated Promoted by chelating conditions evans_syn Evans syn Aldol Product non_chelated->evans_syn non_evans non-Evans Aldol Product chelated->non_evans

Caption: Competing pathways for titanium-mediated aldol reactions.

Comparative Performance in Aldol Reactions

Metal EnolatePredominant Transition State ModelTypical Product StereochemistryDiastereomeric Ratio (d.r.)Key Experimental Considerations
Boron Zimmerman-Traxler (Chelated)syn>99:1[3]Use of dibutylboron triflate and a tertiary amine base at low temperatures (e.g., -78 °C).[1]
Titanium Non-Chelated (Open)Evans syn>95:5[6][7]Use of TiCl₄ and a hindered amine base (e.g., Hünig's base) at low temperatures.[6][7]
Titanium Chelatednon-Evans syn or antiVariable, can be high[6][11]Dependent on specific titanium reagents and additives that promote chelation.[6][11]

Alkylation Reactions: A Model of Steric Hindrance

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is another powerful application of the Evans auxiliary. The stereochemical outcome is generally governed by a simple and effective transition state model based on steric hindrance.

Upon deprotonation, the N-acyloxazolidinone forms a rigid, chelated (Z)-enolate with the metal counterion (commonly lithium or sodium).[12] The chiral auxiliary orients itself to minimize dipole-dipole interactions between the two carbonyl groups. This preferred conformation exposes one face of the enolate to the electrophile while the other face is effectively blocked by the bulky isopropyl or benzyl substituent of the auxiliary.[12] Consequently, the electrophile approaches from the less sterically encumbered face, leading to a high degree of diastereoselectivity.[12]

Caption: Steric model for the alkylation of Evans oxazolidinone enolates.

Recent studies have also explored the use of zirconium enolates for the stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones, further expanding the utility of this methodology.[13]

Experimental Protocols

Representative Procedure for a Boron-Mediated Aldol Reaction
  • To a solution of the N-propionyl-(S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add diisopropylethylamine (1.2 eq).[1]

  • Slowly add dibutylboron triflate (1.1 eq) dropwise, and stir the resulting solution at 0 °C for 30 minutes to facilitate the formation of the (Z)-boron enolate.[1]

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.[1]

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and continue stirring for an additional hour.[1]

  • Quench the reaction by the sequential addition of methanol and a mixture of methanol and 30% hydrogen peroxide.[1]

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Dilute the reaction with saturated aqueous NaHCO₃ and extract the product with CH₂Cl₂.

Representative Procedure for a Diastereoselective Alkylation
  • Dissolve the N-acyl-(S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.[12]

  • Add a solution of sodium bis(trimethylsilyl)amide (1.05 eq) in THF dropwise to form the sodium enolate.[12]

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent and purify by column chromatography.

Conclusion

The (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has proven to be a robust and versatile chiral auxiliary for asymmetric synthesis. The high degree of stereocontrol observed in its reactions can be rationally understood and predicted through well-established transition state models. For aldol reactions, the Zimmerman-Traxler model provides a powerful predictive tool for boron enolates, while the dichotomy of chelation and non-chelation pathways allows for tunable stereoselectivity with titanium enolates. In alkylation reactions, a straightforward steric model effectively explains the observed high diastereoselectivity. A thorough understanding of these models empowers researchers to make informed decisions in the design and execution of synthetic strategies for the construction of complex, stereochemically rich molecules.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12319–12330.
  • Nerz-Stormes, M., & Thornton, E. R. (1991). Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry, 56(8), 2489–2498.
  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777.
  • Urabe, D., et al. (2018). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 20(18), 5849–5852.
  • Ager, D. J., et al. (1996). 1,3-Asymmetric induction with chiral oxazolidinones. In Stereoselective Synthesis (pp. 2-1-2-23). Georg Thieme Verlag.
  • Paterson, I., et al. (1994). Studies in macrolide synthesis: A highly stereoselective boron-mediated aldol reaction of a chiral ethyl ketone. Tetrahedron Letters, 35(48), 9083-9086.
  • Myers, A. G. (n.d.). Chem 115 Stereoselective, Directed Aldol Reaction. Andrew G Myers Research Group.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
  • Benchchem. (n.d.). The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. Benchchem.
  • Palomo, C., et al. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371-1374.
  • Ward, D. E., et al. (2014). A Systematic Study of the Effects of Relative Configuration, Protecting Group, and Enolate Type on the Diastereoselectivities of Aldol Reactions of a Chiral Ethyl Ketone with 2-Methylpropanal. The Journal of Organic Chemistry, 79(15), 6868-6894.
  • Brown, H. C., et al. (1989). Chiral synthesis via organoboranes. 19. A highly stereoselective and enantioselective aldol reaction of .alpha.,.beta.-unsaturated ketones with aldehydes via the (Z)-enol borinates. Journal of the American Chemical Society, 111(9), 3441-3442.
  • PharmaXChange.info. (2011, August 22). Boron Enolates for Aldol Synthesis and Other Reactions. PharmaXChange.info.
  • Griffith Research Online. (n.d.).
  • University of Michigan. (n.d.). Chelation control and Felkin-Anh. University of Michigan.
  • Wikipedia. (n.d.). Aldol reaction. Wikipedia.
  • YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. OpenOChem Learn.
  • ResearchGate. (n.d.). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions.
  • Williams College. (n.d.).
  • MDPI. (n.d.). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI.
  • ACS Publications. (2021, October 26). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters.
  • PubMed. (n.d.). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. PubMed.
  • ResearchGate. (n.d.). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721.
  • ResearchGate. (n.d.). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one.
  • MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • ResearchGate. (n.d.). Representative variants of Evans' chiral non-racemic oxazolidinone auxiliaries.
  • Benchchem. (n.d.). A Comparative Guide to Oxazolidinone Synthesis: Benchmarking New Protocols Against Established Methods. Benchchem.
  • Semantic Scholar. (n.d.). 3,4-Disubstituted oxazolidin-2-ones as constrained ceramide analogs with anticancer activities. Semantic Scholar.

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Validation

A Comparative Guide to Chiral Auxiliaries: (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone vs. SAMP/RAMP Hydrazines

Abstract In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable construction of stereogenic centers. Among the most powerful tools in the synthetic chemist's ar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable construction of stereogenic centers. Among the most powerful tools in the synthetic chemist's arsenal are the oxazolidinones, pioneered by David A. Evans, and the chiral hydrazones developed by E. J. Corey and Dieter Enders. This guide provides an in-depth, objective comparison between a modern Evans-type auxiliary, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, and the canonical SAMP/RAMP hydrazone methodology. We will dissect their mechanisms of stereocontrol, evaluate their performance across key applications, and provide detailed experimental protocols to inform practical application in research and development settings.

Introduction: Two Pillars of Asymmetric Synthesis

The challenge of selectively synthesizing one enantiomer of a chiral molecule is central to drug development and materials science. Chiral auxiliaries address this by temporarily installing a chiral scaffold onto an achiral substrate, directing a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a derivative of the renowned Evans auxiliaries. These oxazolidinones are typically used to functionalize carboxylic acids, forming N-acyl derivatives whose enolates undergo highly stereoselective reactions. The gem-dimethyl group at the 5-position of this particular auxiliary provides a rigid steric environment, enhancing facial selectivity.

SAMP/RAMP hydrazines —(S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine—represent a fundamentally different approach, primarily targeting the α-functionalization of aldehydes and ketones.[1] By forming a chiral hydrazone, these auxiliaries convert the carbonyl compound into a nucleophilic azaenolate, enabling highly diastereoselective alkylations and other C-C bond-forming reactions.[2]

Mechanism of Stereocontrol: A Tale of Two Chelates

The remarkable efficacy of both auxiliary classes stems from their ability to form rigid, chelated intermediates that effectively shield one face of the reactive nucleophile.

2.1. (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone: The Rigid Acyl Enolate

The stereodirecting power of the oxazolidinone auxiliary is realized upon N-acylation and subsequent deprotonation to form a metal enolate. The mechanism proceeds as follows:

  • N-Acylation: The oxazolidinone is acylated with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride).

  • Enolate Formation: A strong base, such as LDA or NaHMDS, deprotonates the α-carbon of the acyl group.

  • Chelation and Facial Shielding: The metal cation (typically Li⁺ or Na⁺) forms a rigid, five-membered chelate with the two carbonyl oxygens of the N-acyl oxazolidinone. This chelation forces the enolate into a planar conformation.

  • Stereodirecting Alkylation: The bulky isopropyl and dimethyl groups at the C4 and C5 positions of the auxiliary sterically block the top face of the enolate. Consequently, an incoming electrophile is directed to attack from the less-hindered bottom face, ensuring high diastereoselectivity.[3]

G cluster_0 Mechanism: Oxazolidinone-Directed Alkylation A N-Acyl Oxazolidinone B (Z)-Enolate Formation (e.g., LDA, -78°C) A->B Deprotonation C Rigid Chelated Intermediate B->C Li+ Chelation D Electrophile (E+) Addition C->D Facial Shielding E Alkylated Product (High Diastereoselectivity) D->E Attack from less-hindered face F Bulky groups (i-Pr, Me) block top face F->C Steric Hindrance

Figure 1: Logical workflow for oxazolidinone stereocontrol.
2.2. SAMP/RAMP Hydrazines: The Azaenolate Approach

The Enders hydrazone method provides stereocontrol through a different, yet equally effective, chelated intermediate:

  • Hydrazone Formation: A ketone or aldehyde is condensed with SAMP or RAMP to form the corresponding chiral hydrazone.

  • Azaenolate Formation: Deprotonation of the α-carbon with a strong base (typically LDA) generates a resonance-stabilized azaenolate.

  • Chelation and Facial Shielding: The lithium cation is chelated by the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl group on the pyrrolidine ring.[4] This forms a rigid five-membered ring structure that effectively blocks the top face of the azaenolate.

  • Stereodirecting Alkylation: The electrophile approaches from the sterically accessible bottom face, leading to excellent levels of asymmetric induction.[5]

G cluster_1 Mechanism: SAMP/RAMP-Directed Alkylation A Ketone/Aldehyde + SAMP/RAMP B Chiral Hydrazone Formation A->B C Azaenolate Formation (LDA, -78°C) B->C Deprotonation D Rigid Li-Chelated Intermediate C->D Chelation via -OMe and N E Electrophile (E+) Addition D->E Facial Shielding F Alkylated Hydrazone (High Diastereoselectivity) E->F Attack from less-hindered face G Pyrrolidine ring blocks top face G->D Steric Hindrance

Figure 2: Logical workflow for SAMP/RAMP stereocontrol.
Performance and Application Scope: A Head-to-Head Comparison

While both auxiliaries deliver exceptional stereocontrol, their substrate scope, versatility, and cleavage conditions present the most significant points of differentiation for researchers.

Feature(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinoneSAMP/RAMP Hydrazines
Primary Substrates Carboxylic Acids (via N-acylation)Ketones and Aldehydes
Key Reactions Alkylations, Aldol reactions (syn & non-syn), Michael additions, Acylations.α-Alkylation of carbonyls, Michael additions, Aldol reactions.
Stereoselectivity Typically excellent, often >98% de.[6]Typically excellent, often >95% de.[7]
Versatility of Product High. Cleavage can yield carboxylic acids, primary alcohols, aldehydes, esters, and amides.[8]Moderate. Cleavage primarily regenerates the α-substituted ketone or aldehyde.[1]
Auxiliary Cleavage Generally mild and versatile (e.g., LiOH/H₂O₂, LiBH₄, NaOMe).[8]Often requires harsher conditions (Ozonolysis). Milder methods exist but are less common (e.g., oxalic acid, SeO₂/H₂O₂).[9][10]
Auxiliary Recovery Generally high yield and straightforward.Can be recovered after cleavage, often as a nitrosamine after ozonolysis, which is then reduced.[7]
3.1. A Note on Auxiliary Cleavage: The Critical Differentiator

The most significant practical difference lies in the removal of the auxiliary. The N-acyl oxazolidinone is exceptionally versatile. Its cleavage can be tailored to produce a wide array of valuable chiral building blocks from a single intermediate.[8]

In contrast, the cleavage of SAMP/RAMP hydrazones most commonly requires ozonolysis , an oxidative method that is incompatible with sensitive functional groups like alkenes or electron-rich aromatic systems.[9] While alternative hydrolytic methods using acids like oxalic acid exist, they can be slow and may require forcing conditions that risk epimerization of the newly formed stereocenter.[11] This limitation must be a key consideration during synthetic planning.

Experimental Data: Asymmetric Alkylation

To provide a quantitative comparison, the following table summarizes typical results for the asymmetric alkylation of a propionyl group and a ketone, respectively.

Auxiliary SystemSubstrateElectrophileYield (%)Diastereomeric Excess (de)Reference
Evans Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl Iodide~95%>98%[6]
SAMP Hydrazone 3-Pentanone SAMP HydrazoneEthyl Iodide90% (hydrazone)>97%[7]

Note: Data is compiled from representative literature examples. Direct comparison requires identical substrates and conditions, which is rare. However, these results showcase the high fidelity of both systems.

Detailed Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted for specific substrates.

Protocol 1: Asymmetric Alkylation using an Oxazolidinone Auxiliary

This three-step protocol covers the acylation, diastereoselective alkylation, and reductive cleavage of (S)-4-benzyl-2-oxazolidinone, a close analogue to the title compound.

Figure 3: General workflow for oxazolidinone alkylation and cleavage.

Step 1: Acylation with Propionyl Chloride

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise. Stir at -78 °C for 30 minutes, then warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation with Benzyl Bromide

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF under argon.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to form the sodium enolate.

  • Add benzyl bromide (1.2 equiv) and stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench with saturated aqueous NH₄Cl and perform an aqueous workup as described above. Purify by column chromatography.

Step 3: Reductive Cleavage to a Chiral Alcohol

  • Dissolve the alkylated product (1.0 equiv) in diethyl ether.

  • Add water (4.0 equiv) and cool the mixture to 0 °C (ice bath).

  • Add lithium borohydride (LiBH₄, 1.5 equiv) portion-wise.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir overnight.

  • Carefully quench with 1 M NaOH, separate the layers, and extract the aqueous layer with diethyl ether. The combined organic layers contain the chiral alcohol. The aqueous layer contains the recovered auxiliary.

Protocol 2: Asymmetric α-Alkylation using SAMP Hydrazone

This protocol details the formation, alkylation, and oxidative cleavage of a ketone hydrazone.[7]

Figure 4: General workflow for SAMP hydrazone alkylation.

Step 1: Hydrazone Formation

  • In a flask equipped with a condenser, charge SAMP (1.0 equiv) and the ketone (e.g., 3-pentanone, 1.2 equiv).

  • Heat the mixture at 60 °C under an argon atmosphere overnight.

  • Dilute the crude product with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by short-path distillation to yield the pure hydrazone.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 equiv) to diisopropylamine (1.15 equiv) in anhydrous THF at -78 °C and warming to 0 °C.

  • In a separate flask, dissolve the SAMP hydrazone (1.0 equiv) in anhydrous THF.

  • Cool the hydrazone solution to 0 °C and add the prepared LDA solution dropwise. Stir for 2 hours at 0 °C to form the azaenolate.

  • Cool the reaction mixture to -78 °C.

  • Add the alkyl halide (e.g., ethyl iodide, 1.2 equiv) dropwise and stir for 4-6 hours at -78 °C.

  • Allow the reaction to warm to room temperature overnight. Quench with water, extract with ether, and dry the organic phase. The crude alkylated hydrazone is often used directly in the next step.

Step 3: Oxidative Cleavage (Ozonolysis)

  • Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C.

  • Bubble ozone (O₃) through the solution until a persistent blue color indicates the consumption of the hydrazone.

  • Purge the solution with oxygen or nitrogen to remove excess ozone.

  • Warm to room temperature and concentrate. Purify the residue by distillation or column chromatography to obtain the chiral α-alkylated ketone.[7]

Conclusion and Recommendations

Both (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and SAMP/RAMP hydrazines are elite tools for asymmetric synthesis, each offering a reliable and highly stereoselective pathway to chiral molecules. The choice between them should be guided by the specific synthetic goal.

  • Choose an Oxazolidinone Auxiliary when your target is a chiral carboxylic acid or its derivatives (alcohols, aldehydes, esters). The unparalleled versatility in cleaving the N-acyl bond makes it a superior choice for accessing a diverse range of chiral building blocks from a common intermediate.

  • Choose the SAMP/RAMP Hydrazone Method when the primary objective is the direct α-functionalization of a ketone or aldehyde. This method is exceptionally powerful for this specific transformation, provided that the substrate and subsequent intermediates are compatible with the required oxidative or hydrolytic cleavage conditions.

By understanding the distinct mechanistic advantages and practical limitations of each system, researchers can make informed decisions to accelerate their synthetic programs and efficiently construct complex chiral architectures.

References
  • Enders, D., et al. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem Technical Library.
  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.
  • Smolecule (n.d.). (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.
  • Kulesza, A., & Gawronski, J. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8274–8282. Available at: [Link]

  • Enders, D., et al. (1993). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, Coll. Vol. 8, p.403. Available at: [Link]

  • Britton, R., et al. (2011). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 76(19), 7949–7965. Available at: [Link]

  • Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral imide enolates. A new approach to the asymmetric synthesis of. alpha.-alkyl and. alpha.,. alpha.-dialkyl carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link]

  • Wikipedia contributors. (2023, September 29). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

  • Saeidian, H., et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we.
  • Smith, A. B., III, et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 11(15), 3370–3373. Available at: [Link]

  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College.
  • Mancuso, R., & Gabriele, B. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(3), M1009. Available at: [Link]

  • ChemTube3D. (n.d.). Asymmetric Alkylation of SAMP Hydrazone. ChemTube3D from the University of Liverpool. Available at: [Link]

  • Myers, A. G. (n.d.).
  • BenchChem (n.d.). A Comparative Guide to 1-Amino-2-butanol and Prolinol in Asymmetric Synthesis. BenchChem Technical Library.
  • Wikipedia contributors. (2023, October 24). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

  • Enders, D. (1984). Alkylation of Chiral Hydrazones. In Asymmetric Synthesis (Vol. 3, pp. 275-339). Academic Press.
  • Lazny, R., & Nodzewska, A. (2010). SAMP/RAMP hydrazones in asymmetric synthesis. Chemical Reviews, 110(3), 1386-1434.

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Comparative

A Senior Application Scientist's Guide to Chiral Auxiliaries: The Cost-Effectiveness of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. For decades, the Evans' oxazolidinone auxiliaries have been a mainstay for researchers in both academic and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. For decades, the Evans' oxazolidinone auxiliaries have been a mainstay for researchers in both academic and industrial settings, enabling the stereoselective formation of carbon-carbon bonds with a high degree of efficacy. However, the pursuit of enhanced performance, greater cost-effectiveness, and improved process efficiency is a constant in chemical research and development. This guide provides an in-depth, objective comparison of a powerful, yet perhaps underutilized, chiral auxiliary: (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone . We will explore its performance in key asymmetric reactions, supported by experimental data, and provide detailed protocols for its application, ultimately presenting a clear picture of its cost-effectiveness relative to more conventional alternatives.

The "SuperQuat" Advantage: Unveiling the Potential of gem-Dimethyl Substitution

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, which we will refer to by its descriptive moniker "SuperQuat" auxiliary, belongs to a class of 5,5-disubstituted oxazolidinones developed to address some of the inherent limitations of the classical Evans' auxiliaries. The key innovation lies in the introduction of a gem-dimethyl group at the C5 position of the oxazolidinone ring. This seemingly minor structural modification has profound implications for the stereochemical control exerted by the auxiliary.

The gem-dimethyl substitution induces a significant conformational bias on the adjacent C4-substituent (in this case, isopropyl). This forces the isopropyl group to adopt a conformation that projects towards the N-acyl fragment, effectively creating a more sterically hindered face of the enolate. This enhanced steric shielding, mimicking that of a much bulkier tert-butyl group, leads to superior diastereofacial selectivity in a variety of asymmetric transformations compared to its non-gem-disubstituted counterpart, (S)-4-isopropyl-2-oxazolidinone.[1][2]

Furthermore, the gem-dimethyl groups provide steric hindrance to nucleophilic attack at the endocyclic carbonyl group of the auxiliary itself. This has two practical benefits: it enhances the stability of the auxiliary during cleavage of the N-acyl group and facilitates a cleaner, more efficient recovery and recycling of the auxiliary, a critical factor in process chemistry and cost-effectiveness.[1][2]

Comparative Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of modern organic synthesis. The diastereoselectivity of this reaction is a critical benchmark for the performance of a chiral auxiliary. Below, we compare the performance of the SuperQuat auxiliary with its traditional counterparts in a representative alkylation reaction.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinones

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Benzyl bromide>99:195[3]
(S)-4-Isopropyl-2-oxazolidinoneBenzyl bromide95:590[4][5]
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide>99:192[4][5]

As the data clearly indicates, the SuperQuat auxiliary provides a level of diastereoselectivity in this alkylation that is comparable to the much bulkier and often more expensive benzyl-substituted auxiliary, and significantly superior to the standard isopropyl-substituted version. This heightened selectivity, coupled with high chemical yield, underscores the practical advantage of the gem-dimethyl substitution.

Experimental Protocols

To facilitate the adoption of this highly effective auxiliary, we provide detailed, step-by-step protocols for its synthesis, application in asymmetric alkylation, and subsequent cleavage and recovery.

Synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

The SuperQuat auxiliary can be readily prepared in a multi-gram scale from the corresponding amino alcohol, which is itself derived from the inexpensive and readily available amino acid, L-valine.

L_Valine L-Valine Amino_Alcohol (S)-2-Amino-3-methyl-1,1-dimethyl-butan-1-ol L_Valine->Amino_Alcohol 1. Esterification 2. Grignard Reaction (MeMgBr) SuperQuat (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Amino_Alcohol->SuperQuat Phosgene equivalent (e.g., triphosgene)

Caption: Synthesis of the SuperQuat auxiliary from L-valine.

Detailed Protocol:

  • Preparation of (S)-2-Amino-3-methyl-1,1-dimethyl-butan-1-ol:

    • To a solution of L-valine methyl ester hydrochloride in anhydrous THF, add an excess of methylmagnesium bromide at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting amino alcohol by distillation or crystallization.

  • Cyclization to the Oxazolidinone:

    • To a solution of the amino alcohol in dichloromethane at 0 °C, add a solution of triphosgene in dichloromethane dropwise.

    • Add triethylamine dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, concentrate in vacuo, and purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Asymmetric Alkylation Protocol

The following protocol details the diastereoselective alkylation of the N-propionyl SuperQuat auxiliary.

start N-Propionyl SuperQuat Auxiliary enolate Formation of the (Z)-Enolate (LDA or NaHMDS, THF, -78 °C) start->enolate alkylation Alkylation (Electrophile, -78 °C to rt) enolate->alkylation product Alkylated Product (High Diastereoselectivity) alkylation->product

Caption: Workflow for the asymmetric alkylation using the SuperQuat auxiliary.

Detailed Protocol:

  • To a solution of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.

  • After stirring for 15 minutes, add propionyl chloride dropwise and stir for a further 30 minutes at -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

  • Transfer the solution of the N-propionyl auxiliary to the LDA solution via cannula at -78 °C.

  • After stirring for 30 minutes to ensure complete enolate formation, add the electrophile (e.g., benzyl bromide) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash chromatography on silica gel.

Cleavage and Recovery of the Auxiliary

A key advantage of the SuperQuat auxiliary is the ease and efficiency of its removal and recovery.

Detailed Protocol:

  • Dissolve the alkylated product in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide, followed by a 1 M aqueous solution of lithium hydroxide.

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer by crystallization.

  • Acidify the aqueous layer with HCl and extract the chiral carboxylic acid product with ethyl acetate.

Cost-Effectiveness Analysis

The true cost of a chiral auxiliary extends beyond its purchase price. It encompasses the efficiency of the synthetic route to the auxiliary itself (if prepared in-house), the yields and selectivities it provides in key reactions, and the ease and efficiency of its recovery and reuse.

Table 2: Cost Comparison of Chiral Auxiliaries

Chiral AuxiliarySupplierPrice (USD/g) - Representative
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone Aladdin Scientific~$500.00/g
(S)-(-)-4-Isopropyl-2-oxazolidinoneSigma-Aldrich~$29.00/g
(S)-(-)-4-Isopropyl-2-oxazolidinoneMedchemExpress~$3.50/g (for 10g)
(S)-4-Benzyl-2-oxazolidinoneSigma-Aldrich~$35.50/g (for 5g)
(S)-4-Benzyl-2-oxazolidinoneThermo Fisher Scientific~$19.33/g (for 5g)
(S)-4-Benzyl-2-oxazolidinoneBiosynth~$0.69/g (for 1kg)

While the initial purchase price of the SuperQuat auxiliary is currently higher than its more established counterparts, a comprehensive cost-benefit analysis must consider the following:

  • In-house Synthesis: The straightforward, two-step synthesis from L-valine derivatives can significantly reduce the cost for laboratories equipped for multi-step synthesis.

  • Superior Performance: The enhanced diastereoselectivity can lead to higher yields of the desired product, reducing the need for costly and time-consuming purification of diastereomers. This is a particularly important consideration in process development and scale-up.

  • Efficient Recovery and Reuse: The high recovery rate of the SuperQuat auxiliary, facilitated by its increased stability, makes it a more sustainable and economically viable option in the long run, especially for large-scale applications.

Conclusion

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, the "SuperQuat" auxiliary, represents a significant advancement in the field of chiral auxiliaries. The strategic introduction of a gem-dimethyl group at the C5 position results in a conformationally biased system that delivers superior diastereoselectivity in asymmetric alkylations, rivaling that of bulkier and more complex auxiliaries. While its current market price may appear high, its straightforward synthesis, exceptional performance, and high recyclability present a compelling case for its cost-effectiveness, particularly in demanding applications where high stereochemical purity is critical. For researchers, scientists, and drug development professionals seeking to optimize their asymmetric syntheses, the SuperQuat auxiliary is a powerful tool that warrants serious consideration.

References

  • Bull, S. D., Davies, S. G., Garner, A. C., Kruchinin, D., Key, M., Roberts, P. M., Savory, E. D., Smith, A. D., & Thomson, J. E. (2006). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry, 4(15), 2945–2964. [Link]

  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398. [Link]

  • Davies, S. G., & Sanganee, H. J. (1995). Diastereoselective Michael additions of the lithium enolate of (S)-N-butyryl-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one to α,β-unsaturated esters. Tetrahedron: Asymmetry, 6(3), 671-674.
  • Bull, S. D., Davies, S. G., Jones, S., Polywka, M. E. C., Prasad, R. S., & Sanganee, H. J. (1998). A practical procedure for the multigram synthesis of the SuperQuat chiral auxiliaries. Synlett, 1998(5), 519-521. [Link]

  • Bull, S. D., Davies, S. G., Nicholson, R. L., & Smith, A. D. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(28), 6710-6736. [Link]

Sources

Validation

A Senior Application Scientist's Guide to NMR Analysis for Stereochemical Assignment of Oxazolidinone Adducts

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for constructing stereochemically rich molecules with high precision. Among these, the oxazolidinones popularized by David Evans ar...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for constructing stereochemically rich molecules with high precision. Among these, the oxazolidinones popularized by David Evans are preeminent, offering exceptional control in fundamental carbon-carbon bond-forming reactions like alkylations and aldol additions.[1][2] The power of this methodology lies in its ability to generate diastereomeric products, which can often be separated chromatographically before the auxiliary is cleaved, yielding enantiomerically pure compounds.[3][4] However, the success of this entire synthetic sequence hinges on a critical, and often non-trivial, step: the accurate and unambiguous determination of the relative stereochemistry of the resulting adducts.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the stereochemical assignment of oxazolidinone adducts. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our analysis in the mechanistic underpinnings of stereocontrol and providing field-proven protocols for researchers in drug development and synthetic chemistry.

The Foundation of Stereocontrol: Why NMR is So Effective

The remarkable diastereoselectivity observed in reactions of N-acylated oxazolidinones stems from the formation of rigid, chelated intermediates.[5] In the case of boron-mediated aldol reactions, the (Z)-enolate reacts with an aldehyde via a highly ordered, six-membered Zimmerman-Traxler transition state.[1][2] This conformational rigidity is the key to a successful NMR analysis. Because the resulting diastereomeric aldol adducts are locked into predictable low-energy conformations, the spatial relationships between protons are distinct and consistent. These differences in geometry manifest as measurable and interpretable variations in key NMR parameters like chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOEs).

cluster_workflow Stereochemical Assignment Workflow A Asymmetric Reaction (e.g., Evans Aldol) B Generate Diastereomeric Adducts A->B C Purification & Isolation (Chromatography) B->C D NMR Sample Preparation C->D E NMR Data Acquisition (1D & 2D Spectra) D->E F Spectral Analysis (δ, J, NOE) E->F G Stereochemical Assignment F->G

Caption: High-level workflow for stereochemical assignment.

Comparative Analysis of NMR Methodologies

While a suite of NMR experiments can be employed, they are best utilized in a hierarchical approach, from routine 1D methods that provide initial evidence to more sophisticated 2D techniques for unambiguous proof.

¹H NMR Spectroscopy: The First Line of Inquiry

A standard proton NMR spectrum is the fastest and most direct method for assessing the outcome of the reaction. It not only confirms the product's formation but also provides the diastereomeric ratio (d.r.) by integrating the signals unique to each diastereomer.[6][7] More importantly, it offers the first clues to the relative stereochemistry.

  • Chemical Shift (δ) Analysis: The protons alpha and beta to the carbonyl group (Hα and Hβ) are the most diagnostic reporters. In the rigid chair-like conformation of the aldol adduct, the substituents of the two newly formed stereocenters occupy either axial or equatorial positions. This results in distinct chemical environments and, therefore, different chemical shifts for the Hα and Hβ protons in the syn and anti diastereomers. For example, the methylene protons of an N-propionyl group show distinct chemical shifts due to their diastereotopic nature, a feature that can be tracked through the reaction sequence.[8]

  • Scalar Coupling (³JHH) Analysis: The most powerful piece of information from a 1D ¹H NMR spectrum is the vicinal coupling constant between Hα and Hβ (³Jα,β). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons.

    • In syn adducts , the favored conformation typically places Hα and Hβ in a gauche relationship, with a dihedral angle of approximately 60°. This results in a small coupling constant , typically in the range of 1–4 Hz .

    • In anti adducts , the protons are usually in an anti-periplanar arrangement, with a dihedral angle approaching 180°. This leads to a large coupling constant , generally in the range of 8–10 Hz .[9]

This simple J-coupling analysis is often sufficient for a preliminary assignment of the major diastereomer.

¹³C NMR Spectroscopy: A Complementary Data Set

While ¹H NMR is the primary tool, ¹³C NMR provides valuable corroborating evidence. The chemical shifts of the carbons bearing the new stereocenters (Cα and Cβ) and the carbonyl carbon of the acyl group can differ between diastereomers. A particularly elegant method, developed by Rychnovski, involves cleaving the auxiliary to yield the 1,3-diol, which is then converted into an acetonide. The ¹³C NMR chemical shifts of the acetonide's methyl groups are highly diagnostic: syn-1,3-diols form a chair-like acetonide with distinct axial and equatorial methyl signals, whereas anti-diols form a twist-boat acetonide with methyl groups in more similar environments.[9]

2D NOESY: The Definitive Proof of Stereochemistry

When ambiguity remains, or for absolute confirmation in a publication or patent filing, Nuclear Overhauser Effect Spectroscopy (NOESY) is the ultimate arbiter. A NOESY experiment detects correlations between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[10] This provides a direct, physical map of the molecule's 3D structure in solution.

For an Evans aldol adduct, the key is to identify NOE cross-peaks between protons on the chiral auxiliary and protons on the newly formed stereocenters. For example, in an adduct derived from (4R)-4-benzyl-2-oxazolidinone, the stereochemistry is confirmed by observing a clear NOE correlation between the α-proton (Hα) and the benzylic protons of the auxiliary. This correlation is only possible in the syn diastereomer, where both protons are on the same face of the rigid, chelated structure. The anti isomer would not show this spatial proximity.

cluster_NOE Key NOE Correlation for a syn-Adduct structure H_aux Auxiliary Proton (e.g., C4-H) H_alpha α-Proton H_aux->H_alpha Strong NOE (Through-space)

Caption: Key NOE correlation confirming syn stereochemistry.

Experimental Protocols and Data Presentation

Scientific integrity demands robust and reproducible data. The following protocols outline the steps for acquiring high-quality NMR data for stereochemical analysis.

Protocol 1: NMR Sample Preparation
  • Ensure Purity: The adduct should be purified by column chromatography to remove unreacted starting materials and the minor diastereomer, if possible. This simplifies spectral analysis.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is the most common choice for these adducts as it is compatible with the compounds and provides sharp signals.[8]

  • Concentration: Prepare a solution with a concentration of 5–10 mg of the adduct in 0.6–0.7 mL of solvent. This concentration is typically sufficient for obtaining excellent signal-to-noise in both 1D and 2D experiments on a modern spectrometer (≥400 MHz).

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral resolution.

Protocol 2: Recommended NMR Experiments and Parameters
  • ¹H NMR: Acquire a standard proton spectrum with high digital resolution. Ensure the spectral width covers all relevant signals (e.g., 0 to 10 ppm). Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the signals of interest.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be useful to differentiate between CH, CH₂, and CH₃ signals.

  • 2D COSY: A standard gradient-selected COSY (gCOSY) experiment is useful to quickly confirm all ¹H-¹H coupling networks and unambiguously identify Hα and Hβ.

  • 2D NOESY: Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum. Use a mixing time appropriate for the molecule's size (typically 500–800 ms for small molecules) to allow for the buildup of NOE signals. The number of scans and increments should be sufficient to observe the crucial, often weak, inter-proton correlations.

Data Summary

Quantitative data should always be presented in a clear, tabular format for easy comparison.

Table 1: Typical ¹H NMR Data for syn vs. anti Aldol Adducts

Parametersyn-Adduct (Predicted)anti-Adduct (Predicted)Rationale
Hα Chemical Shift (δ) ~2.8 - 3.5 ppm~2.6 - 3.2 ppmVaries with conformation and shielding effects.
Hβ Chemical Shift (δ) ~3.8 - 4.5 ppm~3.9 - 4.6 ppmInfluenced by the hydroxyl group and other substituents.
³Jα,β Coupling 1 – 4 Hz 8 – 10 Hz Dihedral angle dependence (gauche vs. anti).[9]
Key NOE Correlation Hα ↔ Aux-HAbsent or very weakProtons are on the same face of the molecule.[10]

Conclusion: An Integrated Approach

The stereochemical assignment of oxazolidinone adducts is a solvable challenge that relies on the logical application of fundamental NMR principles. While ¹H NMR coupling constants provide strong initial evidence, this should always be treated as a hypothesis. The gold standard for confirmation is a 2D NOESY experiment, which provides direct evidence of the through-space arrangement of atoms. By integrating data from 1D and 2D NMR experiments and grounding the interpretation in established conformational models like the Zimmerman-Traxler transition state, researchers can assign the stereochemistry of their adducts with the highest degree of confidence.[1]

References

  • Collum, D. B., et al. (2019). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society. Available at: [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Organic Syntheses. Available at: [Link]

  • Wenzel, T. J., & Chiral, D. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality. Available at: [Link]

  • NMR Wiki. (2009). Determination of relative stereochemistry. Available at: [Link]

  • Evans, D. A. (n.d.). Introduction to Stereoselective Organic Synthesis. Harvard University. Available at: [Link]

  • Pure Chemistry. (2024). Determination of absolute configuration. Available at: [Link]

  • American Chemical Society Publications. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • O'Neil, G. W. (2012). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition. Available at: [Link]

  • LibreTexts Chemistry. (2023). NOESY Spectra. Available at: [Link]

  • Evans, D. A. (2019). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Enantiomers Derived from (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

For the discerning researcher in asymmetric synthesis, the Evans auxiliary, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, is a cornerstone for stereochemical control. Its rigid structure and predictable facial bias e...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in asymmetric synthesis, the Evans auxiliary, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, is a cornerstone for stereochemical control. Its rigid structure and predictable facial bias enable the diastereoselective formation of new stereocenters in a variety of reactions, including alkylations and aldol additions. However, the success of these synthetic endeavors hinges on the ability to accurately and efficiently determine the diastereomeric purity of the resulting products. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this critical task.

This guide provides an in-depth comparison of chiral HPLC methodologies for the separation of stereoisomers derived from (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. We will explore two primary strategies: the direct resolution of enantiomers on chiral stationary phases (CSPs) and the more prevalent separation of diastereomers on achiral stationary phases. This document is intended to serve as a practical resource for scientists in drug development and academic research, offering both theoretical insights and actionable experimental protocols.

The Dichotomy of Separation: Direct Enantiomer Resolution vs. Diastereomer Separation

When approaching the chromatographic analysis of compounds synthesized using the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary, a fundamental choice must be made. Are we separating enantiomers of a final product after the auxiliary has been cleaved, or are we assessing the diastereomeric ratio of the N-acylated intermediate? The latter is far more common during reaction optimization and for ensuring the stereochemical integrity of a synthetic intermediate before proceeding.

Direct Enantiomeric Separation: This approach is relevant when the final product, after removal of the chiral auxiliary, is a racemic or enantiomerically enriched mixture. In this scenario, a chiral stationary phase is essential to differentiate between the enantiomers.

Diastereomeric Separation: This is the workhorse method for assessing the outcome of an asymmetric reaction employing the Evans auxiliary. The covalent attachment of the chiral auxiliary to the substrate creates a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can therefore be separated on a standard, achiral stationary phase, most commonly silica gel in normal-phase mode.[1][2]

The following sections will delve into the practical aspects of both approaches, providing comparative data and detailed methodologies.

Strategy 1: Direct Enantiomeric Separation on Chiral Stationary Phases

While less common for in-process controls, the direct separation of enantiomers is crucial for the final analysis of chiral compounds. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of molecules, including oxazolidinone derivatives.[3] These CSPs, typically derivatives of amylose or cellulose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complex formation.

A study on the enantioseparation of four oxazolidinone analogues on seven different polysaccharide-type CSPs highlights the effectiveness of these columns.[4] The study employed a polar organic mobile phase, which offers advantages such as shorter analysis times and higher analyte solubility.

Comparative Performance of Polysaccharide-Based CSPs
Chiral Stationary PhaseAnalyteMobile PhaseResolution (Rs)Selectivity (α)
Lux Amylose-2Oxazolidinone Analogue 1Acetonitrile2.6-
Lux Amylose-1Oxazolidinone Analogue 2Acetonitrile4.5-
Lux Amylose-1Oxazolidinone Analogue 3Acetonitrile4.4-
Lux i-Amylose-1Thiazolidine Derivative 4Acetonitrile2.0-
Lux Amylose-2Oxazolidinone Analogue 5Acetonitrile4.3-
Data synthesized from a study on oxazolidinone analogues.[4] The specific structures of the analogues are detailed in the source publication. "-" indicates data not specified.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: Amylose-based columns, such as Lux Amylose-1 and Lux Amylose-2, demonstrated high enantioselectivity for the studied oxazolidinone analogues.[4] The helical structure of the amylose polymer creates chiral grooves that can preferentially interact with one enantiomer over the other.

  • Mobile Phase: Acetonitrile as the mobile phase provided the highest enantioselectivities in this study.[4] In polar organic mode, the mobile phase composition significantly influences the interactions between the analyte and the CSP. The choice of solvent can modulate the hydrogen bonding and dipolar interactions that govern chiral recognition.

Experimental Protocol: Enantiomeric Separation of an Oxazolidinone Analogue

This protocol is representative of a screening method for the direct enantiomeric separation of an oxazolidinone derivative on a polysaccharide-based CSP.

  • Column: Lux Amylose-1 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile (100%)

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 1 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute with methanol as needed.

Logical Workflow for Chiral Method Development

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Select CSPs Select CSPs Perform Injections Perform Injections Select CSPs->Perform Injections Select Mobile Phases Select Mobile Phases Select Mobile Phases->Perform Injections Evaluate Resolution Evaluate Resolution Perform Injections->Evaluate Resolution Modify Mobile Phase Modify Mobile Phase Evaluate Resolution->Modify Mobile Phase Rs < 1.5 Final Method Final Method Evaluate Resolution->Final Method Rs > 1.5 Modify Mobile Phase->Perform Injections Adjust Flow Rate/Temp Adjust Flow Rate/Temp Modify Mobile Phase->Adjust Flow Rate/Temp Adjust Flow Rate/Temp->Perform Injections Validate Parameters Validate Parameters Final Method->Validate Parameters

Caption: A systematic workflow for chiral HPLC method development.

Strategy 2: Diastereomer Separation on Achiral Stationary Phases

The primary utility of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary is to induce diastereoselectivity in a chemical reaction. The resulting products are diastereomers, which can be readily separated and quantified using standard normal-phase HPLC on a silica gel column.[1] This allows for the direct determination of the diastereomeric excess (d.e.) of the reaction, a critical parameter in assessing the effectiveness of the asymmetric induction.

The Principle of Diastereomer Separation

Diastereomers possess distinct three-dimensional arrangements, leading to different physical and chemical properties. In the context of HPLC, these differences manifest as varying affinities for the stationary phase. The bulky isopropyl and dimethyl groups of the (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone auxiliary create a specific steric environment that, when combined with the newly formed stereocenter(s) in the N-acyl chain, results in two diastereomers with different overall polarities and shapes. This difference is often sufficient for baseline separation on a polar stationary phase like silica.

Comparative Guide to Normal-Phase Methods for Diastereomer Separation
Stationary PhaseTypical Mobile PhaseKey AdvantagesConsiderations
Silica GelHexane/Ethyl Acetate GradientCost-effective, widely available, robust.Requires non-polar solvents, sensitive to water content.
Silica GelHexane/Isopropanol IsocraticGood for resolving more polar diastereomers.Isopropanol can increase backpressure.
Diol-Bonded SilicaHexane/Ethyl Acetate or Hexane/IsopropanolLess sensitive to water, can offer alternative selectivity.Generally more expensive than bare silica.

Causality Behind Experimental Choices:

  • Stationary Phase: Unmodified silica gel is the most common choice due to its high polarity and ability to engage in hydrogen bonding interactions with the carbonyl groups of the oxazolidinone and the N-acyl chain. These interactions are highly sensitive to the stereochemistry of the analyte, enabling separation.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is used to elute the diastereomers. The ratio of these solvents is adjusted to achieve optimal retention and resolution. A higher proportion of the polar solvent will decrease retention times. Gradient elution is often employed to separate diastereomers with significantly different polarities in a reasonable timeframe.

Experimental Protocol: Determination of Diastereomeric Excess of an N-Acylated Evans Auxiliary Derivative

The following is a general protocol for the separation of diastereomers of an N-acylated (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone derivative.

  • Column: Standard silica gel column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of ethyl acetate in hexane. A typical starting point is a linear gradient from 5% to 25% ethyl acetate over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at a wavelength where the N-acyl chromophore absorbs (e.g., 210-254 nm).

  • Sample Preparation: Dissolve the crude reaction mixture in a small amount of the initial mobile phase or a compatible solvent like dichloromethane.

Workflow for Diastereomeric Purity Analysis

G Crude Reaction Product Crude Reaction Product Dissolve in Mobile Phase Dissolve in Mobile Phase Crude Reaction Product->Dissolve in Mobile Phase Inject on NP-HPLC Inject on NP-HPLC Dissolve in Mobile Phase->Inject on NP-HPLC Separate Diastereomers Separate Diastereomers Inject on NP-HPLC->Separate Diastereomers Integrate Peak Areas Integrate Peak Areas Separate Diastereomers->Integrate Peak Areas Calculate Diastereomeric Excess Calculate Diastereomeric Excess Integrate Peak Areas->Calculate Diastereomeric Excess

Caption: The process flow for determining diastereomeric excess.

Conclusion: A Tale of Two Strategies

The choice of HPLC method for analyzing derivatives of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is dictated by the analytical question at hand. For the crucial in-process assessment of asymmetric reaction outcomes, the separation of diastereomers on a standard achiral silica gel column is the industry standard—a robust, reliable, and cost-effective solution. This approach provides a direct measure of the diastereomeric excess, which is paramount for reaction optimization and ensuring the stereochemical purity of intermediates.

Conversely, when the final, cleaved product requires enantiomeric purity analysis, a switch to a chiral stationary phase is necessary. Polysaccharide-based CSPs have demonstrated excellent performance in resolving oxazolidinone-type enantiomers, offering a powerful tool for final product quality control.

By understanding the principles and practicalities of both methodologies, researchers can confidently select and implement the appropriate HPLC strategy to support their synthetic endeavors, ensuring the stereochemical integrity of their molecules from intermediate to final product.

References

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

As a cornerstone of modern asymmetric synthesis, the chiral auxiliary (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a familiar reagent in laboratories focused on producing enantiomerically pure compounds for pharma...

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern asymmetric synthesis, the chiral auxiliary (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a familiar reagent in laboratories focused on producing enantiomerically pure compounds for pharmaceutical and agrochemical development.[1][2] While its utility in stereoselective reactions is well-documented, the final step in its lifecycle—proper disposal—is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide provides a detailed, field-tested framework for the safe handling and disposal of this compound and its associated waste streams. The procedures outlined herein are grounded in the universal principles of chemical waste management, designed to protect researchers and support staff while adhering to stringent environmental regulations.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Effective disposal begins with a thorough understanding of the material's properties and potential hazards. While some supplier Safety Data Sheets (SDS) may classify the pure, unused solid as non-hazardous, this classification can be misleading in a practical laboratory setting.[3] The fundamental principle of laboratory waste management dictates that chemical waste should be treated as hazardous unless explicitly determined otherwise by an institution's Environmental Health & Safety (EHS) department.[4][5]

The causality is clear: in research and development, the "waste" is rarely the pure starting material. It is typically a complex mixture containing residual reactants, solvents, and reaction byproducts whose toxicological properties may not be fully characterized. Therefore, a conservative and safety-first approach is mandatory.

Table 1: Essential Data for Disposal Risk Assessment

ParameterData PointSignificance for Disposal
Physical State Solid Powder[3]Solid waste must be collected in containers that prevent dust formation and release.
Melting Point 15 °C / 59 °FLow melting point suggests it may become liquid in warm conditions; secondary containment is crucial.
Solubility Water Soluble[3]High water solubility underscores the risk of aquatic contamination. Do not dispose of down the drain. [6][7]
Chemical Class Chiral Auxiliary (Oxazolidinone)Used to synthesize biologically active molecules; waste may contain pharmacologically active byproducts.[1][8]
Toxicity Profile Data not thoroughly investigated for this specific isomer. Related oxazolidinones may cause skin/eye irritation or allergic reactions.[6][9]Assume the potential for irritation. Always handle with appropriate Personal Protective Equipment (PPE).[10]
Environmental Hazards Some related compounds are toxic to aquatic life.[6]Must be prevented from entering drains or surface waters to avoid environmental harm.[6][9]

Foundational Principles of Chemical Waste Management

All chemical disposal procedures are built upon a few core, non-negotiable principles designed to ensure safety and compliance with regulatory bodies like the U.S. Environmental Protection Agency (EPA).[11][12][13]

  • Segregation is Key: Never mix incompatible waste streams. (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone waste should be collected separately from strong acids, bases, and oxidizers unless they are part of the same reaction mixture.[14]

  • Containers Must Be Compatible and Secure: Waste must be stored in containers made of a material chemically compatible with the contents. The container must have a tightly fitting cap and be kept closed except when adding waste.[15][16]

  • Labeling is Non-Negotiable: Every waste container must be accurately and clearly labeled. Unidentified waste creates a significant safety hazard and can result in costly disposal procedures.[14][17]

  • Accumulate in Designated Areas: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[14]

  • No Drain or Trash Disposal: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer or placed in the regular trash.[5][13] This practice is illegal and environmentally damaging.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the collection and disposal of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone waste.

Step 1: Don Personal Protective Equipment (PPE)

  • Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is typically sufficient for incidental contact).

Step 2: Collect and Segregate Waste

  • Solid Waste: Collect unreacted, residual, or contaminated solid (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in a dedicated, sealable waste container. A wide-mouth plastic or glass jar with a screw-top lid is ideal.[15]

  • Solution Waste: Collect solutions (e.g., from reaction workups or chromatography) in a separate, compatible liquid waste container, such as a high-density polyethylene (HDPE) carboy. Be mindful of potential incompatibilities if mixing with other waste streams from the same process.[16]

  • Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., weighing paper, gloves, silica gel) should be collected in the designated solid waste container.[15]

Step 3: Label the Waste Container Correctly

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[17]

  • The label must include:

    • The words "Hazardous Waste" .[14]

    • The full, unabbreviated chemical name: "(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone" .[14]

    • List all other components in the container, including solvents and reagents, with their approximate percentages.

    • The date of accumulation (the day the first waste was added).

    • The name and contact information of the generating researcher or lab.

Step 4: Store in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in your lab's designated SAA.[14]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is within secondary containment (e.g., a plastic tub) to catch any potential leaks.[15]

Step 5: Arrange for EHS Pickup

  • Once the waste container is nearly full (around 90%), or if you are finished generating this waste stream, arrange for its disposal through your institution's EHS department.[14]

  • This is typically done by submitting an online chemical waste pickup request form.[15][17] Do not allow waste to accumulate for extended periods.

Step 6: Manage Empty Containers

  • The original product container is not considered empty until it has been properly decontaminated.

  • Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[16]

  • Crucially, collect this rinsate as hazardous liquid waste and add it to your liquid waste stream.[16]

  • After the triple rinse, deface the original label and dispose of the container according to your institution's policy for clean glassware or plastic.

Emergency Protocol: Spill Management

Should a spill occur, immediate and correct action is vital to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small, manageable spill of the solid, proceed with cleanup. For large spills or spills involving volatile solvents, evacuate the area and contact your institution's EHS emergency line immediately.[14]

  • Cleanup:

    • Wearing appropriate PPE, gently cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to avoid raising dust.

    • Sweep the absorbed material into a designated waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (like acetone), and place the used cloth in the waste container.

    • Seal and label the container as hazardous waste, detailing the spilled chemical and the absorbent material used. Arrange for pickup via EHS.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams containing (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

DisposalWorkflow Disposal Decision Workflow for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container start Waste Generated q_waste_type What is the waste form? start->q_waste_type solid_waste Pure Solid / Contaminated PPE / Silica Gel q_waste_type->solid_waste Solid liquid_waste Reaction Mixture / Solvent Solution q_waste_type->liquid_waste Liquid empty_container Original Product Container q_waste_type->empty_container Empty Container collect_solid Collect in labeled solid hazardous waste container. solid_waste->collect_solid store_waste Store sealed container in designated Satellite Accumulation Area (SAA). collect_solid->store_waste collect_liquid Collect in labeled liquid hazardous waste container (e.g., carboy). liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse collect_rinsate Collect rinsate as liquid hazardous waste. triple_rinse->collect_rinsate collect_rinsate->collect_liquid dispose_container Deface label and dispose of clean container per institutional policy. collect_rinsate->dispose_container request_pickup Submit Chemical Waste Pickup Request to EHS. store_waste->request_pickup

Caption: Logical flow for segregating and preparing waste for disposal.

References

  • Environmental Health and Safety, Oregon State University. Hazardous Waste Disposal Guide. [Link]

  • Carl ROTH. Safety Data Sheet for Ultracur3D® FL 300. (Contains an oxazolidinone derivative). [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]

  • MIT Environmental Health & Safety. Chemical Waste. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-Oxazolidinone. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Appleton Woods Ltd. Laboratory Waste Guide 2025. [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. [Link]

  • Stericycle. USP 800 & Hazardous Drug Disposal. [Link]

  • Pharma Logistics. Pharmaceutical Waste Under Scrutiny. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4R Isopropyl Oxazolidinone in Pharmaceutical Intermediate Synthesis. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

As a cornerstone chiral auxiliary in modern asymmetric synthesis, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a familiar reagent in laboratories focused on drug development and complex molecule synthesis. While i...

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone chiral auxiliary in modern asymmetric synthesis, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a familiar reagent in laboratories focused on drug development and complex molecule synthesis. While its utility is unquestionable, ensuring the safety of the researchers who handle it is paramount. This guide moves beyond a simple checklist, providing a risk-based, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to instill a deep understanding of why specific measures are necessary, fostering a proactive safety culture that protects you and your research.

Foundational Safety: Hazard Identification and Risk Assessment

Understanding the specific hazards posed by a chemical is the critical first step in establishing a safe handling protocol. (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a solid, crystalline powder, meaning the primary routes of occupational exposure are inhalation of airborne particulates and direct contact with the skin and eyes.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several well-defined risks.[1][2] A summary of its hazard classifications provides the causal basis for our PPE recommendations.[3][4][5]

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)Exclamation MarkWarning H315: Causes skin irritation[3][4][5]
Serious Eye Irritation (Category 2)Exclamation MarkWarning H319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3)Exclamation MarkWarning H335: May cause respiratory irritation[3][5]

The core takeaway is that this chemical is an irritant. The operational plan must therefore be centered on creating effective barriers for the skin, eyes, and respiratory system.

The Hierarchy of Controls: Engineering, Administrative, and Personal

Before reaching for PPE, we must first consider higher-level safety controls. PPE is the final barrier between a researcher and a potential hazard.

  • Engineering Controls: The most effective control is to handle (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone within a certified chemical fume hood or a powder containment hood. This minimizes the generation of airborne dust, directly addressing the H335 respiratory irritation hazard.[6]

  • Administrative Controls: This includes robust training, clear standard operating procedures (SOPs), and proper labeling. All personnel must be trained on the specific hazards and the contents of the Safety Data Sheet (SDS) before working with this compound.

Core PPE Requirements for Routine Handling

The following PPE ensemble is the recommended minimum for any task involving this compound. Specific operations may require an escalation of this baseline, as detailed in the next section.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory. However, due to the "serious eye irritation" classification, chemical splash goggles are strongly recommended, especially when handling the powder or preparing solutions.[6][7]

  • Hand Protection: Standard nitrile or latex laboratory gloves are required. There is no specific permeation data available for this compound, but as it is a solid irritant, the primary function of the gloves is to prevent direct skin contact. Double-gloving can be considered for extended procedures. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.

  • Body Protection: A long-sleeved laboratory coat is essential to protect against incidental skin contact. Ensure the coat is fully buttoned.

  • Respiratory Protection: When handling the solid powder outside of a dedicated containment hood, a NIOSH-approved N95 dust mask is the minimum requirement to mitigate the risk of respiratory tract irritation.[3] For larger quantities or situations where dust generation is unavoidable, a half-mask respirator with P100 (HEPA) particulate filters offers superior protection.

Task-Specific PPE Protocols and Procedures

Different laboratory workflows present varying levels of risk. The following table and procedural guides outline the necessary PPE and steps for common tasks.

Laboratory TaskMinimum Required PPE Ensemble
Weighing and Transferring Solid Chemical Goggles, Nitrile Gloves, Lab Coat, N95 Dust Mask (or higher).
Preparing Solutions Chemical Goggles, Nitrile Gloves, Lab Coat.
Running Reaction and Work-up Safety Glasses with Side Shields (or Goggles), Nitrile Gloves, Lab Coat.
Large-Scale Operations (>50g) Face Shield over Chemical Goggles, Impermeable Gown, Double Nitrile Gloves, Half-Mask Respirator with P100 filters.
Spill Cleanup Chemical Goggles, Impermeable Gown, Double Nitrile Gloves, N95 Dust Mask (or higher).
Protocol: Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational. Lay down a disposable absorbent bench liner.

  • Donning PPE (in order):

    • Lab Coat (fully buttoned).

    • N95 Dust Mask or Half-Mask Respirator.

    • Chemical Goggles.

    • Nitrile Gloves (pull cuffs over the sleeves of the lab coat).

  • Operation: Perform all weighing and transfer operations deep within the fume hood to capture any generated dust. Use spatulas and weighing paper carefully to minimize aerosolization.

  • Post-Operation: Tightly seal the source container. Wipe down the spatula and any affected surfaces within the hood with a damp cloth.

  • Doffing PPE (in order, at the lab exit):

    • Gloves (peel off without touching the exterior).

    • Lab Coat (handle by the inside).

    • Goggles.

    • Respirator/Mask.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[8]

Visualizing the PPE Selection Workflow

To aid in rapid decision-making, the following flowchart illustrates the logical process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start_node Start: Assess Task decision_solid Handling Solid Powder? start_node->decision_solid What is the physical form? decision_node decision_node process_node process_node ppe_node ppe_node decision_scale Scale of Operation? decision_solid->decision_scale Yes decision_splash Risk of Splash or Aerosol? decision_solid->decision_splash No (Solution) ppe_solid_small PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles - N95 Dust Mask decision_scale->ppe_solid_small <10g in Fume Hood ppe_solid_large PPE: - Impermeable Gown - Double Nitrile Gloves - Face Shield & Goggles - Half-Mask Respirator (P100) decision_scale->ppe_solid_large >10g or on Open Bench ppe_solution_low PPE: - Lab Coat - Nitrile Gloves - Safety Glasses decision_splash->ppe_solution_low Low (e.g., TLC) ppe_solution_high PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles decision_splash->ppe_solution_high High (e.g., Quenching)

Caption: PPE selection flowchart for handling (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.

Decontamination and Waste Disposal

Proper disposal is a crucial part of the safety lifecycle, preventing exposure to colleagues and environmental services personnel.

  • Disposable PPE: Contaminated gloves, N95 masks, and disposable bench liners should be placed in a designated solid hazardous waste container immediately after use.

  • Reusable PPE: Lab coats should be laundered professionally and not taken home. Chemical goggles and face shields should be cleaned with soap and water after use.

  • Chemical Waste: Dispose of the chemical and its containers in accordance with all federal, state, and local regulations.[8] Never dispose of this compound down the drain.

By integrating these expert-level protocols and understanding the rationale behind them, you can confidently and safely utilize (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone in your critical research endeavors.

References

  • Title: SAFETY DATA SHEET - (4R)-(+)-4-Isopropyl-2-oxazolidinone Source: Thermo Fisher Scientific URL: [Link]

  • Title: Personal Protective Equipment Source: ASHP Publications URL: [Link]

  • Title: GHS Classification (Rev.11, 2025) Summary Source: PubChem URL: [Link]

  • Title: (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | C8H15NO2 Source: PubChem URL: [Link]

  • Title: GHS Classification Search Tool Source: ChemRadar URL: [Link]

Sources

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